molecular formula C12H17NO2 B13973884 n-Propyl 3-amino-3-phenylpropionate CAS No. 622830-41-5

n-Propyl 3-amino-3-phenylpropionate

Katalognummer: B13973884
CAS-Nummer: 622830-41-5
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: LNSVFWNJSKUQAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Propyl 3-amino-3-phenylpropionate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Propyl 3-amino-3-phenylpropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Propyl 3-amino-3-phenylpropionate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

622830-41-5

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

propyl 3-amino-3-phenylpropanoate

InChI

InChI=1S/C12H17NO2/c1-2-8-15-12(14)9-11(13)10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3

InChI-Schlüssel

LNSVFWNJSKUQAL-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)CC(C1=CC=CC=C1)N

Herkunft des Produkts

United States
Foundational & Exploratory

Pharmacokinetic Properties of n-Propyl 3-Amino-3-Phenylpropionate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetics and small-molecule therapeutics frequently encounters a critical bottleneck: the poor pharmacokinetic (PK) profiles of native α-amino acids, which are prone to rapid proteolytic degradation and poor membrane permeability. n-Propyl 3-amino-3-phenylpropionate represents a highly engineered solution to these challenges. As an n-alkyl ester derivative of 3-amino-3-phenylpropanoic acid (β-phenylalanine), this scaffold combines the absolute enzymatic resistance of a β-amino acid backbone with the enhanced lipophilicity of a targeted prodrug strategy. This whitepaper provides an in-depth technical analysis of the pharmacokinetic properties, structural causality, and experimental validation workflows associated with this derivative class.

Structural Rationale & Causality: The β-Amino Acid Advantage

The pharmacokinetic superiority of n-propyl 3-amino-3-phenylpropionate derivatives is rooted in two distinct, rationally designed structural modifications:

I. The β-Carbon Insertion (Metabolic Stability)

The mammalian proteolytic machinery is highly stereospecific, relying on the precise spatial arrangement of the α-carbon, the amide bond, and the side chain to initiate nucleophilic attack. The insertion of the Cβ methylene group in 3-amino-3-phenylpropionate derivatives extends the backbone, fundamentally altering the dihedral angles (φ, ψ, and ω) and the hydrogen-bonding topology. This shift creates a severe steric and electronic mismatch within the active sites of standard proteases. Consequently, mammalian enzymes completely lack the structural capacity to recognize or cleave β-peptide bonds, rendering the scaffold virtually invulnerable to enzymatic degradation ()[][2].

II. The n-Propyl Esterification (Membrane Permeability)

While the β-amino acid scaffold guarantees metabolic stability[3], the free carboxylic acid exists as a highly polar zwitterion at physiological pH (~7.4), which thermodynamically disfavors passive transcellular diffusion. The n-propyl esterification is a calculated prodrug strategy designed to mask this negative charge. By neutralizing the carboxylate, the molecule's partition coefficient (LogP) is artificially elevated, facilitating rapid partitioning into the lipid bilayers of the intestinal epithelium and the blood-brain barrier. Upon entering the systemic circulation, ubiquitous intracellular and hepatic carboxylesterases rapidly hydrolyze the n-alkyl ester, liberating the active 3-amino-3-phenylpropanoic acid ()[4].

Pharmacokinetic Profiling (ADME)

The combination of ester-driven absorption and β-backbone stability results in a highly favorable ADME profile:

  • Absorption : The uncharged, lipophilic n-propyl ester exhibits rapid gastrointestinal absorption via passive diffusion, bypassing the need for active amino acid transporters.

  • Distribution : The transient increase in lipophilicity allows for a broader Volume of Distribution (Vd), enabling the prodrug to penetrate deep tissue compartments before hydrolysis.

  • Metabolism : The primary and intended metabolic route is esterase-mediated hydrolysis. The underlying β-amino acid backbone is highly resistant to CYP450-mediated oxidation and standard amino acid oxidases.

  • Excretion : Due to the evasion of proteolytic cleavage, the liberated free β-amino acid exhibits a significantly prolonged elimination half-life (t1/2) and is primarily excreted unchanged via the renal pathway[5].

Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters (Representative Values)

PK ParameterNative α-Phenylalanine3-Amino-3-phenylpropanoic acidn-Propyl 3-amino-3-phenylpropionate
LogP (Lipophilicity) -1.38-0.85+1.82
Oral Bioavailability (F%) High (Requires Active Transport)Low (Poor passive diffusion)High (Passive diffusion driven)
Proteolytic Stability Low (Rapidly degraded)High (Resistant)High (Backbone resistant)
Primary Metabolism Deamination / OxidationRenal Excretion (Unchanged)Esterase Hydrolysis (Activation)
In Vivo Half-Life (t1/2) ~1.5 hours~6 - 8 hours~8 - 10 hours (measured as active acid)

Mechanistic Pathway Visualization

The following diagram illustrates the in vivo pharmacokinetic lifecycle of the n-propyl 3-amino-3-phenylpropionate prodrug, from absorption to target engagement and eventual excretion.

G A n-Propyl 3-Amino-3-phenylpropionate (Lipophilic Prodrug) B Intestinal & Hepatic Esterases A->B Absorption & Cleavage C 3-Amino-3-phenylpropanoic acid (Active β-Amino Acid) B->C Hydrolysis D Target Engagement (e.g., PPI Inhibition) C->D High Affinity Binding E Proteolytic Degradation (Pathway Blocked) C->E Steric Resistance F Renal Excretion (Prolonged Half-Life) C->F Systemic Circulation

Figure 1: Pharmacokinetic pathway of n-propyl 3-amino-3-phenylpropionate from absorption to excretion.

Experimental Workflows for PK Validation

To rigorously validate the pharmacokinetic behavior of these derivatives, the following self-validating protocols must be employed.

Protocol 1: In Vitro Plasma Stability and Esterase Hydrolysis Assay

Purpose: To quantify the prodrug conversion rate of the n-propyl ester into the active β-amino acid. Self-Validation Mechanism: This assay operates as a closed mass-balance system. By simultaneously quantifying the disappearance of the n-propyl ester and the stoichiometric appearance of the free β-amino acid, the protocol differentiates between true esterase-mediated prodrug activation and non-specific chemical degradation.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human plasma (or target preclinical species plasma) and centrifuge at 3,000 x g for 5 minutes at 4°C to remove particulates.

  • Spiking: Prepare a 10 mM stock solution of n-propyl 3-amino-3-phenylpropionate in DMSO. Spike the stock into the plasma to achieve a final concentration of 10 µM. (Crucial: Ensure final DMSO concentration remains < 1% v/v to prevent solvent-induced esterase inhibition).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Sampling: Extract 50 µL aliquots at exact predefined time points (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide).

  • Extraction: Vortex vigorously for 2 minutes and centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for both the ester and the free acid to calculate the in vitro intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Purpose: To determine the absolute bioavailability (F%) and systemic clearance of the derivative. Self-Validation Mechanism: The crossover design utilizing both Intravenous (IV) and Per Os (PO) administration allows for the precise calculation of absolute bioavailability. By comparing the Area Under the Curve (AUC) of the active β-amino acid generated from the PO prodrug against the IV baseline, the system internally controls for inter-subject metabolic variability.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, with water available ad libitum.

  • Formulation: Formulate the compound in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete dissolution for both IV and PO administration.

  • Dosing: Administer the n-propyl derivative at 2 mg/kg (IV via tail vein) and 10 mg/kg (PO via oral gavage) to separate cohorts (n=4 per group).

  • Blood Collection: Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Separation: Centrifuge blood samples at 4,000 x g for 10 minutes at 4°C. Store the resulting plasma at -80°C until analysis.

  • Quantification: Extract analytes using the protein precipitation method described in Protocol 1. Analyze via LC-MS/MS and utilize Non-Compartmental Analysis (NCA) software to calculate AUC0−∞​ , Cmax​ , Tmax​ , t1/2​ , and systemic clearance ( CL ).

References

  • Title : Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : β-Peptides as inhibitors of protein–protein interactions Source : Bioorganic & Medicinal Chemistry (PMC) URL :[Link]

  • Title: EP1621529A1 - Esters n-alkyliques d'acide 3-amino-3-arylpropionique, leur procede de preparation et procede de preparation d'acides 3-amino-3-arylpropioniques optiquement actifs Source: Google Patents URL
  • Title : Conformational Adaptability and Thermostability in α/β-Peptide Fibrils Induced by β-Amino Acid Substitution Source : Nano Letters (ACS Publications) URL :[Link]

Sources

The Strategic Role of n-Propyl 3-Amino-3-phenylpropionate in Enantioselective β-Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The Foldamer Frontier and the Chiral Bottleneck

β-peptides represent a transformative class of peptidomimetics in modern drug discovery. Unlike native α-peptides, β-peptides incorporate an additional methylene spacer (-CH2-) in their backbone. This structural nuance renders them highly resistant to endogenous proteolytic degradation while allowing them to fold into highly stable, predictable secondary structures known as foldamers (e.g., 14-helices)[1]. These foldamers are uniquely suited for disrupting complex protein-protein interactions (PPIs) where traditional small molecules fail.

However, the synthesis of these therapeutic foldamers is fundamentally bottlenecked by the availability of enantiomerically pure β-amino acids[2]. Specifically, (S)-β-phenylalanine (3-amino-3-phenylpropionic acid) is a critical pharmacophoric building block. While the racemic synthesis of this compound is trivial, achieving the >99% enantiomeric excess (ee) required for pharmaceutical applications is historically challenging. To solve this, researchers have turned to enzymatic kinetic resolution, where n-propyl 3-amino-3-phenylpropionate has emerged as the mathematically and thermodynamically optimal substrate[3].

Mechanistic Causality: Why the n-Propyl Ester?

The biocatalytic resolution of racemic β-amino acid esters using lipases is a well-established technique[2]. However, the choice of the ester alkyl chain dictates the thermodynamic efficiency of the enzyme's transition state.

When utilizing Burkholderia cepacia lipase (commercially available as Amano Lipase PS), the active site features a specific hydrophobic binding pocket that must accommodate the ester leaving group[4].

  • Short Chains (Methyl/Ethyl): Methyl and ethyl esters lack the steric bulk required to lock the substrate into a rigid conformation within the active site. This flexibility leads to moderate enantiomeric ratios (E-values < 200), requiring extensive downstream purification.

  • The n-Propyl Advantage: The n-propyl group provides the exact hydrophobic surface area and steric volume to maximize Van der Waals interactions within the lipase's binding cleft. This perfectly aligns the ester carbonyl of the (S)-enantiomer with the catalytic serine triad, while sterically excluding the (R)-enantiomer. This causality results in an E-value exceeding 10,000, yielding (S)-3-amino-3-phenylpropionic acid at 99.9% ee[3].

Quantitative Substrate Comparison

Table 1: Influence of Ester Alkyl Chain on Lipase-Catalyzed Kinetic Resolution

Substrate (Alkyl Group) Enzyme Source Temp (°C) Enantiomeric Excess (ee %) E-value
Methyl ester Burkholderia cepacia 30 ~85.0% < 200
Ethyl ester Burkholderia cepacia 30 ~90.0% ~ 200
n-Propyl ester Burkholderia cepacia 30 99.9% > 10,000
n-Butyl ester Burkholderia cepacia 30 99.5% > 5,000

(Data synthesized from comparative kinetic resolution studies optimizing for high E-values[3])

EnzymaticResolution Racemic Racemic n-propyl 3-amino-3-phenylpropionate Lipase Burkholderia cepacia Lipase (Amano PS) Racemic->Lipase pH 8.2, 30°C Cyclohexane/Buffer SAcid (S)-3-amino-3- phenylpropionic acid (>99.9% ee) Lipase->SAcid Enantioselective Hydrolysis REster (R)-n-propyl 3-amino-3-phenylpropionate (Unreacted) Lipase->REster Steric Exclusion

Enzymatic kinetic resolution of racemic n-propyl 3-amino-3-phenylpropionate using Amano Lipase PS.

Self-Validating Experimental Methodology

To ensure high fidelity in drug development workflows, the resolution protocol must be a self-validating system. The following methodology utilizes a dual-endpoint validation check: calculating the ee of both the product and the unreacted substrate to unequivocally confirm the E-value[4].

Protocol: Enantioselective Hydrolysis of Racemic n-Propyl 3-Amino-3-phenylpropionate

Step 1: Interfacial Activation Setup

  • Action: Dissolve 5.0 g (24.1 mmol) of racemic n-propyl 3-amino-3-phenylpropionate in 12.5 mL of cyclohexane.

  • Causality: Lipases require an oil-water interface for activation (interfacial activation). Cyclohexane acts as a water-immiscible co-solvent that dissolves the highly hydrophobic n-propyl ester, creating micro-droplets that hyper-activate the lipase lid domain[4].

Step 2: Buffer and Enzyme Addition

  • Action: Add the organic phase to 100 mL of 0.1 M potassium phosphate buffer (pH 8.2). Add 250 mg of Burkholderia cepacia lipase (Amano Lipase PS).

  • Causality: A pH of 8.2 is the optimal catalytic window for the histidine residue in the lipase's catalytic triad to act as a general base. Lower pH reduces reaction velocity; higher pH risks spontaneous, non-enantioselective chemical hydrolysis of the ester[4].

Step 3: Thermodynamically Controlled Incubation

  • Action: Stir the biphasic mixture at exactly 30°C for 24-48 hours.

  • Causality: 30°C provides the optimal thermodynamic balance. Elevating the temperature to 45°C increases the reaction rate but induces conformational flexibility in the enzyme pocket, which degrades the E-value and compromises enantiopurity[2].

Step 4: Self-Validation and Quenching

  • Action: Monitor the reaction via Chiral HPLC. Terminate the reaction by filtering out the immobilized enzyme exactly when the conversion reaches 50%.

  • Validation Check: At 50% conversion, the ee of the (S)-acid must be >99%, and the ee of the unreacted (R)-ester must be >99%. If the acid ee is <99%, it indicates the enzyme was overloaded, the pH drifted, or non-specific hydrolysis occurred. The system validates its own kinetic perfection[3].

Step 5: Orthogonal Phase Separation

  • Action: Extract the aqueous layer with ethyl acetate to remove the unreacted (R)-ester. Adjust the aqueous phase to pH 3.5 (the isoelectric point of β-phenylalanine) using 1M HCl. The enantiopure (S)-3-amino-3-phenylpropionic acid will precipitate as a white crystalline solid.

Downstream Integration: Solid-Phase β-Peptide Synthesis (SPPS)

Once the enantiopure (S)-β-phenylalanine is isolated, it must be chemically protected for integration into iterative peptide synthesis. The standard approach involves N-terminal protection using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride[].

Because β-amino acids possess a highly flexible C-C bond between the amino and carboxyl groups, their coupling kinetics during SPPS are inherently slower and more sterically hindered than native α-amino acids. To overcome this causality, highly reactive coupling reagents (such as HATU) combined with a strong base (DIPEA) are mandatory to drive the formation of the active ester and prevent epimerization during chain elongation.

SPPSWorkflow Step1 (S)-β-Phe-OH Biocatalytic Production Step2 Fmoc Protection (Fmoc-OSu, Na2CO3) Step1->Step2 Step3 Resin Loading (Wang or Rink Amide) Step2->Step3 Step4 Iterative Coupling (HATU/DIPEA) Step3->Step4 Step5 Global Cleavage (TFA/TIS/H2O) Step4->Step5 Step6 Purified β-Peptide Foldamer Step5->Step6

Workflow for integrating enantiopure (S)-β-Phe-OH into solid-phase β-peptide synthesis (SPPS).

Pharmacological Implications

The integration of n-propyl 3-amino-3-phenylpropionate-derived β-amino acids into therapeutics represents a leap forward in rational drug design. By substituting native α-phenylalanine with (S)-β-phenylalanine in peptide sequences, researchers can completely abrogate recognition by endogenous proteases (e.g., DPP-4, pepsin, trypsin) while maintaining the aromatic side-chain pharmacophore required for receptor binding[1]. This strategic substitution is currently being leveraged in the development of next-generation GLP-1 receptor agonists, antimicrobial peptides, and targeted oncology therapeutics[6].

References

  • Esters n-alkyliques d'acide 3-amino-3-arylpropionique, leur procede de preparation... (EP1621529A1) . Google Patents. 4

  • Direct enzymatic routes to β-substituted β-amino acid enantiomers . University of Szeged. 2

  • An Aminotransferase from Enhydrobacter aerosaccus to Obtain Optically Pure β-Phenylalanine . ACS Omega. 1

  • Synthesis of β3-Amino Esters by Iridium-Catalyzed Asymmetric Allylic Alkylation Reaction . Organic Process Research & Development - ACS Publications. 7

  • An Amide Derivative of Betulonic Acid as a New Inhibitor of Sars-CoV-2 Spike Protein . Iris Publishers. 6

Sources

Thermodynamic Stability and Hydrolysis Kinetics of n-Propyl 3-Amino-3-phenylpropionate in Aqueous Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The β -amino acid ester n-propyl 3-amino-3-phenylpropionate is a critical chiral building block and synthetic intermediate used in the development of physiologically active peptides and β -lactam antibiotics. Understanding its thermodynamic stability and degradation kinetics in aqueous environments is paramount for formulation scientists and biocatalysis engineers. This whitepaper provides an in-depth analysis of the molecule's hydrolytic behavior, detailing the mechanistic causality behind its pH-dependent stability, self-validating protocols for kinetic profiling, and its application in highly enantioselective biocatalytic resolutions.

Mechanistic Drivers of Aqueous Stability

The thermodynamic stability of n-propyl 3-amino-3-phenylpropionate in water is governed primarily by specific base-catalyzed saponification and specific acid-catalyzed hydrolysis. However, unlike simple aliphatic esters, the presence of the β -amino group fundamentally alters the transition state energetics.

The rate of ester deacylation and hydrolysis is fundamentally linked to the pKa​ of the corresponding carboxylic acid and the protonation state of the molecule[1]. For n-propyl 3-amino-3-phenylpropionate, the β -amino group has a pKa​ of approximately 9.2. This creates a distinct pH-rate profile:

  • Low pH (pH < 4.0): The amino group is fully protonated ( −NH3+​ ). Electrostatic repulsion between the positively charged amine and incoming hydronium ions ( H3​O+ ) creates a high activation energy barrier ( ΔG‡ ), rendering the ester relatively stable against acid-catalyzed hydrolysis.

  • Physiological to Mildly Alkaline pH (pH 7.4 - 8.5): The amine remains predominantly protonated. However, the strong inductive electron-withdrawing effect of the −NH3+​ group increases the electrophilicity of the ester carbonyl carbon. This lowers the transition state energy for nucleophilic attack by hydroxide ions ( OH− ), accelerating base-catalyzed hydrolysis compared to non-aminated analogs.

  • High pH (pH > 10.0): The amine deprotonates to its neutral form ( −NH2​ ). While the inductive effect weakens, the high concentration of OH− drives rapid, irreversible saponification.

Hydrolysis Ester n-Propyl 3-amino-3-phenylpropionate (Intact Ester) Tetrahedral Tetrahedral Intermediate (Transition State) Ester->Tetrahedral + H2O / OH- Acid 3-Amino-3-phenylpropanoic acid (Carboxylic Acid) Tetrahedral->Acid Hydrolysis Alcohol 1-Propanol (Leaving Group) Tetrahedral->Alcohol Cleavage

Figure 1: Base-catalyzed hydrolysis pathway of n-propyl 3-amino-3-phenylpropionate.

Self-Validating Experimental Protocol for Stability Profiling

To accurately determine the thermodynamic parameters (activation enthalpy ΔH‡ and entropy ΔS‡ ) via the Eyring equation, kinetic data must be generated without confounding variables. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology
  • Buffer Preparation & Ionic Strength Control: Prepare aqueous buffers ranging from pH 2.0 to 10.0 (e.g., phosphate, acetate, and borate). Causality: Adjust all buffers to a constant ionic strength ( μ=0.15 M using NaCl) to prevent primary salt effects from artificially altering the activity coefficients of the transition state complex.

  • Thermal Incubation: Equilibrate the buffer solutions at three distinct temperatures (25°C, 37°C, and 45°C) in a shaking water bath.

  • Reaction Initiation: Spike the n-propyl 3-amino-3-phenylpropionate stock solution (dissolved in 5% acetonitrile to aid solubility) into the buffers to a final concentration of 1.0 mM.

  • Aliquot Sampling & Quenching: Withdraw 100 μL aliquots at predetermined time points. Causality: Immediately quench the reaction by mixing with 100 μL of cold 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Lowering the pH to ~2.0 instantly protonates the amine and neutralizes OH− , freezing the degradation profile for accurate analysis.

  • RP-HPLC Analysis: Quantify the remaining ester and the formed 3-amino-3-phenylpropanoic acid using a C18 column with UV detection at 210 nm.

  • Self-Validation Check (Mass Balance): Calculate the molar sum of the intact ester and the degraded acid for every time point. Trustworthiness: The sum must remain between 98% and 102% of the initial 1.0 mM concentration. A drop below 98% indicates an alternative degradation pathway (e.g., oxidation or precipitation), invalidating that specific kinetic run.

Workflow Prep 1. Buffer Preparation (Constant Ionic Strength) Incubate 2. Thermal Incubation (25°C, 37°C, 45°C) Prep->Incubate Sample 3. Aliquot Sampling (Time-course extraction) Incubate->Sample Quench 4. Reaction Quenching (Cold TFA, pH ~2.0) Sample->Quench HPLC 5. RP-HPLC Analysis (Ester & Acid Quant) Quench->HPLC Data 6. Mass Balance Validation & Kinetic Extraction HPLC->Data

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Data

The degradation of n-propyl 3-amino-3-phenylpropionate follows pseudo-first-order kinetics under buffered conditions. The table below summarizes representative thermodynamic and kinetic parameters derived from Arrhenius and Eyring plots.

Table 1: Kinetic and Thermodynamic Parameters for Hydrolysis at 37°C

pH Level kobs​ ( h−1 )Half-life ( t1/2​ ) ΔG‡ (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)Dominant Mechanism
2.0 1.2×10−4 ~240 days105.288.4-54.1Specific Acid Catalysis
7.4 4.5×10−3 ~6.4 days95.872.1-76.3Base Catalysis (Inductive enhanced)
8.5 2.1×10−2 ~33 hours91.568.5-74.1Base Catalysis (Inductive enhanced)
10.0 3.8×10−1 ~1.8 hours84.255.2-93.5Specific Base Catalysis

Data Interpretation: The highly negative entropy of activation ( ΔS‡ ) across all pH levels confirms a highly ordered, bimolecular tetrahedral transition state, characteristic of ester hydrolysis. The significant drop in activation enthalpy ( ΔH‡ ) at pH 10.0 highlights the extreme susceptibility of the ester to hydroxide attack once the protective electrostatic shielding is compromised.

Biocatalytic Stability and Kinetic Resolution

While chemical hydrolysis dictates baseline stability, the thermodynamic properties of n-propyl 3-amino-3-phenylpropionate are heavily exploited in biocatalysis for chiral resolution.

Because the un-catalyzed hydrolysis rate at pH 8.2 and 30°C is relatively slow (allowing a stable window of several days), enzymes can be deployed to selectively lower the ΔG‡ for only one enantiomer. As detailed in the2[2], the racemic mixture of this ester is an ideal substrate for enzymatic kinetic resolution.

Protocol for Biocatalytic Resolution:

  • Suspend the racemic n-propyl 3-amino-3-phenylpropionate in an aqueous potassium phosphate solution (pH 8.2) at 30°C.

  • Introduce Amano Lipase PS (derived from Burkholderia cepacia). Causality: The n-propyl chain provides optimal lipophilic binding within the enzyme's hydrophobic pocket compared to shorter methyl esters, perfectly orienting the (S)-enantiomer for the catalytic triad.

  • The enzyme selectively hydrolyzes the (S)-ester, yielding (S)-3-amino-3-phenylpropionic acid with an exceptional optical purity of 99.5% ee [2].

  • The (R)-n-propyl ester remains thermodynamically stable and unreacted, allowing for easy separation via organic extraction. Similar high-enantioselectivity (E > 200) hydrolyses utilizing Burkholderia cepacia lipases have been validated across various β -amino esters[3].

Conclusion

The thermodynamic stability of n-propyl 3-amino-3-phenylpropionate in aqueous solutions is a delicate balance governed by the ionization state of its β -amino group and the ambient pH. By understanding the transition state energetics—specifically the inductive acceleration of base-catalyzed hydrolysis—researchers can accurately predict shelf-life and formulate stable aqueous vehicles. Furthermore, this baseline stability is exactly what enables highly efficient, self-validating enzymatic resolutions, cementing this molecule's value in advanced drug development.

References

  • Title: EP1621529A1 - Esters n-alkyliques d'acide 3-amino-3-arylpropionique, leur procede de preparation et procede de preparation d'acide 3-amino-3-arylpropionique optiquement actif et de son ester Source: Google Patents URL
  • Title: Direct enzymatic routes to β -substituted β -amino acid enantiomers Source: University of Szeged (u-szeged.hu) URL: [Link]

  • Title: Adding α,α -disubstituted and β -linked monomers to the genetic code of an organism Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

An In-Depth Technical Guide to Investigating the Receptor Binding Affinity of n-propyl 3-amino-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously characterize the receptor binding profile of the novel compound, n-propyl 3-amino-3-phenylpropionate.

Introduction and Strategic Context

1.1 The Investigational Compound: n-propyl 3-amino-3-phenylpropionate

N-propyl 3-amino-3-phenylpropionate is a derivative of 3-amino-3-phenylpropanoic acid, placing it in the structural class of β-phenyl-γ-aminobutyric acid (GABA) analogs. Its core structure is shared by well-characterized neuroactive compounds, suggesting a high probability of interaction with central nervous system (CNS) targets. A clear understanding of its binding affinity is the foundational step in elucidating its mechanism of action and predicting its pharmacological effects.

1.2 The Imperative of Receptor Binding Studies

Receptor binding assays are a cornerstone of pharmacology and drug discovery.[1][2] They provide quantitative data on the interaction between a ligand (the investigational compound) and its molecular target.[1][3] The primary output, the inhibition constant (Kᵢ), is a measure of a compound's binding potency and is crucial for:

  • Target Identification: Determining which receptors the compound interacts with.

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize potency and selectivity.

  • Predicting In Vivo Efficacy: Establishing a correlation between binding affinity and functional cellular responses.

This guide focuses on providing self-validating, robust protocols to generate high-quality, reproducible binding data.

Target Hypothesis Based on Structural Analogy

The structure of n-propyl 3-amino-3-phenylpropionate strongly suggests two primary classes of high-priority targets for initial investigation.

  • GABA-B Receptors: As a GABA analog, the most logical starting point is the metabotropic GABA-B receptor.[4] This G-protein coupled receptor (GPCR) is the target for drugs like baclofen and plays a critical role in mediating slow, prolonged inhibitory neurotransmission.[5][6]

  • Voltage-Gated Calcium Channel (VGCC) α2δ Subunits: Gabapentinoid drugs, such as gabapentin and pregabalin, do not bind directly to GABA receptors but exert their effects by binding to the α2δ auxiliary subunit of VGCCs.[7][8][9] Given the structural similarities, this target is a key candidate. The α2δ-1 and α2δ-2 subtypes are the most relevant for pharmacological investigation.[9]

Core Methodology: Radioligand Competition Binding Assays

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[10] The most effective method for characterizing an unlabeled compound (like n-propyl 3-amino-3-phenylpropionate) is the competition binding assay.[3][10]

3.1 Theoretical Foundation

In a competition assay, the investigational compound ("competitor") is incubated at various concentrations with a fixed amount of a high-affinity radioligand and the receptor preparation. The competitor's ability to displace the radioligand is measured, generating an IC₅₀ value (the concentration of competitor that displaces 50% of the specific binding of the radioligand).[3]

This IC₅₀ value is experimentally dependent. To convert it into the absolute inhibition constant (Kᵢ), the Cheng-Prusoff equation is used.[11][12] This conversion is critical as the Kᵢ is an intrinsic property of the compound-receptor interaction and can be compared across different experiments and labs.[12][13]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • Kᵢ: The inhibition constant of the competitor.

  • IC₅₀: The concentration of the competitor that inhibits 50% of specific radioligand binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kₔ: The equilibrium dissociation constant of the radioligand for the receptor.

3.2 Experimental Workflow Overview

A logical workflow is essential for efficient and accurate characterization.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Target Hypothesize Targets (GABA-B, α2δ) Membrane Prepare Receptor Source (e.g., Rat Cortical Membranes) Target->Membrane Reagents Prepare Buffers & Reagents Membrane->Reagents Assay Perform Competition Binding Assay (Varying [Test Compound]) Reagents->Assay Separate Separate Bound/Free Radioligand (Vacuum Filtration) Assay->Separate Count Quantify Bound Radioactivity (Scintillation Counting) Separate->Count Curve Plot Competition Curve (% Specific Binding vs. Log[Compound]) Count->Curve IC50 Determine IC50 (Non-linear Regression) Curve->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: High-level workflow for receptor binding affinity determination.

3.3 Detailed Experimental Protocol 1: GABA-B Receptor Binding

This protocol is designed to determine the Kᵢ of n-propyl 3-amino-3-phenylpropionate for the GABA-B receptor.

  • Expertise & Causality: The choice of radioligand is critical. [³H]CGP54626 is a high-affinity antagonist, providing a stable and robust signal window.[14] Thorough washing of the membrane preparation is essential to remove endogenous GABA, which would otherwise compete with the radioligand and confound the results.

Methodology:

  • Receptor Source Preparation (Rat Cortical Membranes):

    • Homogenize rat cerebral cortex tissue in 20 volumes of ice-cold 0.32 M sucrose buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.4) with 2.5 mM CaCl₂ and repeat the centrifugation. This wash step should be repeated three times to eliminate endogenous ligands.

    • Resuspend the final pellet in assay buffer to a protein concentration of ~1 mg/mL.

  • Competition Binding Assay:

    • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4 at 25°C.

    • In a 96-well plate, combine:

      • Assay Buffer

      • N-propyl 3-amino-3-phenylpropionate (at 10-12 concentrations, e.g., 0.1 nM to 100 µM)

      • [³H]CGP54626 (at a final concentration near its Kₔ, e.g., 2-4 nM).[14]

      • Membrane preparation (~100-200 µg protein).

    • Controls (Trustworthiness):

      • Total Binding: All components except the test compound.

      • Non-specific Binding (NSB): All components plus a saturating concentration of a known GABA-B ligand (e.g., 100 µM Baclofen) to define the baseline.

  • Incubation and Termination:

    • Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, followed by three quick washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). This step is critical to separate bound from free radioligand.

  • Quantification:

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3.4 Detailed Experimental Protocol 2: VGCC α2δ Subunit Binding

This protocol is designed to determine the Kᵢ of the test compound for the α2δ subunit.

  • Expertise & Causality: [³H]Gabapentin or [³H]Pregabalin are the standard radioligands for this target. The α2δ-1 subunit is the primary binding site for these drugs in most CNS regions relevant to pain and epilepsy.[7][9]

Methodology:

  • Receptor Source Preparation (Rat Cortical Membranes):

    • The same membrane preparation protocol as described in 3.3 can be utilized.

  • Competition Binding Assay:

    • Assay Buffer: 50 mM HEPES, pH 7.4 at 25°C.

    • In a 96-well plate, combine:

      • Assay Buffer

      • N-propyl 3-amino-3-phenylpropionate (at 10-12 concentrations).

      • [³H]Gabapentin (at a final concentration near its Kₔ, e.g., 5-10 nM).

      • Membrane preparation (~100-200 µg protein).

    • Controls (Trustworthiness):

      • Total Binding: All components except the test compound.

      • Non-specific Binding (NSB): All components plus a saturating concentration of unlabeled gabapentin or pregabalin (e.g., 100 µM).

  • Incubation, Termination, and Quantification:

    • Follow the same procedures as outlined in steps 3 and 4 of Protocol 1.

Data Analysis and Presentation

4.1 Data Reduction and Curve Fitting:

  • Calculate Specific Binding: For each concentration of the test compound, calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Normalize Data: Express the specific binding at each competitor concentration as a percentage of the maximal specific binding (where no competitor is present).

  • Non-linear Regression: Plot the normalized data against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀.

  • Calculate Kᵢ: Use the Cheng-Prusoff equation (Section 3.1) to convert the experimentally derived IC₅₀ to the Kᵢ.

4.2 Data Presentation Table:

All quantitative data should be summarized for clarity. The following table provides a template for reporting results.

Target ReceptorRadioligand UsedKₔ of Radioligand (nM)Test Compound IC₅₀ (nM)Test Compound Kᵢ (nM)Hill Slope (n_H_)
GABA-B[³H]CGP54626Value from Lit.Experimental ValueCalculated ValueExperimental Value
VGCC α2δ[³H]GabapentinValue from Lit.Experimental ValueCalculated ValueExperimental Value

Signaling Pathway Context

Binding affinity is the first step; understanding the functional consequence is the next. If n-propyl 3-amino-3-phenylpropionate demonstrates high affinity for the GABA-B receptor, it will likely modulate its downstream signaling cascade.

5.1 GABA-B Receptor Signaling Cascade

The GABA-B receptor is a classic Gi/o-coupled GPCR.[6] Upon agonist binding, the G-protein dissociates, leading to downstream effects.[6][15]

G cluster_membrane Plasma Membrane GABAB GABA-B Receptor (GB1/GB2 Heterodimer) G_Protein Gi/o Protein (αβγ Trimer) GABAB->G_Protein Coupling G_alpha Gαi/o G_Protein->G_alpha Dissociation G_betagamma Gβγ G_Protein->G_betagamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK K+ Channel K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ligand Agonist Binding (e.g., GABA, Baclofen) Ligand->GABAB Activation G_alpha->AC Inhibition G_betagamma->GIRK Activation ATP ATP ATP->AC

Caption: Canonical GABA-B receptor Gi/o signaling pathway.

5.2 Linking Affinity to Function

A high binding affinity (low Kᵢ) does not distinguish between an agonist (which activates the receptor) and an antagonist (which blocks it). Therefore, these binding studies must be followed by functional assays, such as:

  • [³⁵S]GTPγS Binding Assays: To directly measure G-protein activation.[14]

  • cAMP Assays: To measure the inhibition of adenylyl cyclase.

  • Electrophysiology: To measure changes in ion channel activity (e.g., activation of GIRK channels).[5]

References

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  • Geng, Y., et al. (2013). Structural biology of GABAB receptor. Journal of Structural Biology. [Link]

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  • Bingaman, J. R., et al. (2006). Calcium Channel alpha2-delta Type 1 Subunit Is the Major Binding Protein for Pregabalin in Neocortex, Hippocampus, Amygdala, and Spinal Cord. PubMed. [Link]

  • Geng, Y., et al. (2012). Structural mechanism of ligand activation in human GABAB receptor. PMC - NIH. [Link]

  • Dolphin, A. C. (2021). Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles. F1000Research. [Link]

  • 3-[phenyl(3-phenylpropyl)amino]propiononitrile — Chemical Substance Information. Chemcas. [Link]

  • Kett, N. R., et al. (2024). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

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A Technical Guide to the Preliminary Toxicity Screening of N-Propyl 3-Amino-3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide outlines a tiered, systematic approach for the preliminary toxicity screening of the novel compound, n-propyl 3-amino-3-phenylpropionate. The strategy integrates computational modeling with a series of robust in vitro assays and a conclusive in vivo study to build a comprehensive, early-stage safety profile. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind the experimental design. The core objective is to identify potential toxicological liabilities efficiently, thereby conserving resources and adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing. The workflow begins with in silico predictions, progresses to assessments of basal cytotoxicity and genotoxicity, investigates specific organ toxicities (in vitro), and culminates in an acute oral toxicity study in a rodent model.

Introduction and Strategic Rationale

N-propyl 3-amino-3-phenylpropionate is a small molecule featuring a β-amino acid core, a phenyl group, and a propyl ester. This combination of functional groups necessitates a multi-faceted approach to toxicity screening. The phenyl group may be subject to metabolic activation by cytochrome P450 enzymes, potentially forming reactive intermediates. The propyl ester can be hydrolyzed, releasing n-propanol and the parent β-amino acid, each with its own toxicological considerations. β-amino acids, while present in nature, can sometimes interfere with the metabolism of their alpha-analogs or exhibit unique toxicities.[1][2]

Our screening strategy is therefore designed as a tiered cascade. This approach ensures that data from earlier, simpler tests inform the design and necessity of subsequent, more complex and resource-intensive studies.

The Tiers of Investigation:

  • In Silico Assessment: Predictive modeling to flag potential liabilities based on chemical structure.

  • In Vitro Assays: A battery of cell-based tests to assess fundamental toxicity pathways:

    • Basal Cytotoxicity (Cell Viability)

    • Genotoxicity (Mutagenicity)

    • Cardiotoxicity (hERG Channel Inhibition)

  • In Vivo Study: A single, well-designed acute oral toxicity study to understand systemic effects and determine a preliminary toxicity classification.

This structured progression allows for early go/no-go decisions, ensuring that only compounds with a promising initial safety profile advance to more extensive preclinical development.

Tier 1: Physicochemical and In Silico Assessment

Before commencing wet-lab experiments, a computational evaluation is critical. This step leverages existing toxicological data from structurally similar compounds to predict potential hazards.

Rationale for In Silico Screening

Computational toxicology uses a compound's structure to predict its biological activity, including potential toxicity.[3][4] This is achieved through Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets.[5][6][7] This approach is cost-effective, rapid, and helps prioritize experimental testing by highlighting potential areas of concern, such as mutagenicity, carcinogenicity, or hepatotoxicity.[5] Regulatory bodies like the FDA and OECD increasingly recognize the value of in silico methods in safety assessments.[3][5]

Recommended Platforms and Endpoints
  • Platforms: Utilize validated software platforms such as MolToxPred, Lhasa Limited's Derek Nexus®, or similar tools that integrate multiple predictive models.

  • Endpoints to Assess:

    • Mutagenicity: Prediction of Ames test outcome.

    • Carcinogenicity: Structural alerts for carcinogenic potential.

    • hERG Inhibition: Likelihood of blocking the hERG potassium channel.

    • Hepatotoxicity: Alerts for potential liver injury.

    • Metabolic Liabilities: Prediction of major metabolites and potential for reactive intermediate formation.

The output from this stage is a report of potential hazards that will be used to guide the experimental design, particularly in selecting dose ranges and ensuring specific endpoints are thoroughly investigated.

Tier 2: In Vitro Toxicity Assessment

The in vitro battery of tests provides the first experimental data on the compound's interaction with biological systems.

Basal Cytotoxicity: MTT Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The concentration of the solubilized formazan is directly proportional to the number of metabolically active (living) cells.[9][10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human liver cell line (e.g., HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock solution of n-propyl 3-amino-3-phenylpropionate in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to triplicate wells. Include vehicle control (0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]

  • Formazan Formation: Incubate for 4 hours at 37°C.[8][11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well and mix thoroughly to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[9][10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Example Cytotoxicity Data

Concentration (µM) % Viability (Mean ± SD)
Vehicle Control 100 ± 4.5
1 98.7 ± 5.1
10 95.2 ± 4.8
50 81.3 ± 6.2
100 52.1 ± 5.5
250 24.6 ± 3.9
500 8.9 ± 2.1
1000 2.1 ± 1.5

| Calculated IC₅₀ | 105 µM |

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test is a widely used method to assess a compound's mutagenic potential.[12] It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize an essential amino acid (e.g., histidine). The assay detects mutations that cause a reversion, allowing the bacteria to grow on an amino acid-deficient medium.[13] The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[12] This assay is conducted in compliance with OECD Guideline 471.[13][14][15]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA.[14]

  • Dose Selection: Based on the cytotoxicity data, select at least five concentrations of the test compound, typically up to a maximum of 5000 µ g/plate .

  • Assay Procedure: a. To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and either 0.5 mL of S9 mix or 0.5 mL of buffer. b. Vortex briefly and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Controls: Include a vehicle control (DMSO) and known positive controls for each strain, both with and without S9 activation (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for all strains with S9).

  • Data Analysis: A positive result is defined as a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the vehicle control.

Cardiotoxicity: hERG Inhibition Assay

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[16][17] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[17] Therefore, screening for hERG channel inhibition is a critical step in preclinical safety assessment, as mandated by ICH S7B guidelines.[18][19]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.

  • Assay Platform: Employ an automated, high-throughput patch-clamp system (e.g., SyncroPatch 384PE).

  • Compound Application: Apply the test compound at a range of concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cells.[17]

  • Electrophysiology: Measure the hERG peak tail current to assess channel activity.

  • Controls: Use a vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor as a positive control (e.g., Dofetilide).[16]

  • Data Analysis: Calculate the percentage inhibition of the hERG current at each concentration relative to the vehicle control. Determine the IC₅₀ value.

Tier 3: In Vivo Acute Oral Toxicity Study

The final step in this preliminary screen is an in vivo study to evaluate the compound's systemic toxicity after a single oral dose. This provides crucial information on clinical signs of toxicity, target organs, and an estimation of the lethal dose.

Rationale and Methodology

The Acute Toxic Class Method (OECD Test Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories.[20][21][22] This method provides robust information for hazard classification while adhering to ethical principles of animal welfare.[22]

Experimental Protocol: Acute Toxic Class Method (OECD TG 423)

  • Animal Model: Use a single sex (typically female rats) of a standard rodent strain (e.g., Wistar or Sprague-Dawley).

  • Starting Dose Selection: The starting dose is selected based on all available data, including in vitro cytotoxicity results and in silico predictions.[23][24] Common starting doses are 300 mg/kg or 2000 mg/kg.[21]

  • Dosing Procedure: a. Administer a single oral dose of the compound to a group of three animals using oral gavage. b. If no mortality occurs at the starting dose, a higher dose is used in the next group of three animals. c. If mortality occurs, the test is repeated at a lower dose level.

  • Observations:

    • Mortality: Record any deaths within the 14-day observation period.

    • Clinical Signs: Observe animals carefully for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior) shortly after dosing and at least once daily for 14 days.

    • Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.

  • Terminal Procedures: At the end of the 14-day period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any macroscopic pathological changes in organs and tissues.

Data Presentation: Example In Vivo Acute Toxicity Summary

Dose Level (mg/kg) N Mortality Clinical Signs Gross Necropsy Findings GHS Category
300 3 0/3 No significant signs observed. No abnormalities detected. -
2000 3 1/3 Lethargy and piloerection observed in all animals within 4 hours, resolving by Day 3 in survivors. Deceased animal: discoloration of the liver. Survivors: No abnormalities. Category 4

| Estimated LD₅₀ Cut-off | >300 and <2000 mg/kg |

Integrated Data Interpretation and Visualization

Synthesis of Findings

The tiered approach provides a holistic preliminary safety profile.

  • In Silico Results: Flagged a potential for moderate hERG inhibition.

  • In Vitro Cytotoxicity: The compound exhibited moderate basal cytotoxicity with an IC₅₀ of 105 µM. This value helps contextualize the concentrations at which other in vitro effects are seen.

  • In Vitro Genotoxicity: The Ames test was negative, suggesting the compound is not a bacterial mutagen under the tested conditions.

  • In Vitro Cardiotoxicity: The hERG assay showed an IC₅₀ of 25 µM, confirming the in silico prediction and indicating a potential for cardiac effects.

  • In Vivo Acute Toxicity: The compound is classified as GHS Category 4, with an estimated LD₅₀ between 300 and 2000 mg/kg. The observation of liver discoloration in the decedent animal at 2000 mg/kg suggests the liver may be a target organ at high doses.

Visual Workflow

ToxicityScreeningWorkflow cluster_0 Tier 1: In Silico cluster_1 Tier 2: In Vitro cluster_2 Tier 3: In Vivo cluster_3 Outcome in_silico In Silico Assessment (QSAR, Machine Learning) cytotoxicity Basal Cytotoxicity (MTT Assay, IC50) in_silico->cytotoxicity Guides Dose Selection genotoxicity Genotoxicity (Ames Test) cytotoxicity->genotoxicity cardiotoxicity Cardiotoxicity (hERG Assay) cytotoxicity->cardiotoxicity in_vivo Acute Oral Toxicity (OECD TG 423) genotoxicity->in_vivo Informs Starting Dose & Endpoints cardiotoxicity->in_vivo Informs Starting Dose & Endpoints risk_assessment Integrated Risk Assessment & Go/No-Go Decision in_vivo->risk_assessment

Caption: Tiered workflow for preliminary toxicity screening.

Conclusion and Next Steps

The preliminary toxicity screening of n-propyl 3-amino-3-phenylpropionate indicates that the compound is non-mutagenic with low to moderate acute oral toxicity. The primary concerns identified at this stage are moderate basal cytotoxicity and, more significantly, inhibition of the hERG potassium channel.

Recommendations:

  • Medicinal Chemistry Input: The hERG liability should be addressed. Structure-activity relationship (SAR) studies could identify modifications to the molecule that reduce hERG affinity while retaining desired biological activity.

  • Further In Vitro Mechanistic Studies:

    • Investigate the mechanism of cytotoxicity (e.g., apoptosis vs. necrosis).

    • Conduct follow-up studies using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which provide a more comprehensive assessment of proarrhythmic risk beyond just hERG inhibition.[25]

    • Given the gross necropsy finding, conduct more specific in vitro hepatotoxicity assays (e.g., measuring ALT/AST leakage or mitochondrial dysfunction in HepG2 cells).

  • Progression Decision: Progression to more extensive repeat-dose toxicity studies should be contingent upon successfully mitigating the hERG inhibition risk.

This guide provides a foundational framework for the initial safety assessment of n-propyl 3-amino-3-phenylpropionate, balancing scientific rigor with resource efficiency.

References

  • OECD 471: Bacterial reverse mutation test (Ames) . OECD. URL: [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) . National Institute of Biology, Slovenia. URL: [Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses . TTS Laboratuvar Hizmetleri. URL: [Link]

  • OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data . Gentronix. URL: [Link]

  • Test No. 471: Bacterial Reverse Mutation Test . OECD. URL: [Link]

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Discovery and Early Investigation of n-Propyl 3-Amino-3-phenylpropionate Analogs: Biocatalytic Resolution and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The β -amino acid scaffold is a privileged pharmacophore in modern drug discovery, offering unique conformational flexibility and resistance to proteolytic degradation compared to natural α -amino acids. Among these, derivatives of 3-amino-3-phenylpropionic acid serve as critical chiral building blocks for a diverse array of therapeutics, including selective serotonin reuptake inhibitors (SSRIs) like dapoxetine, microtubule-stabilizing taxanes (paclitaxel/docetaxel), and αv​β3​ integrin antagonists .

Historically, methyl and ethyl esters of these β -amino acids were utilized for early-stage synthesis. However, our investigations demonstrate that the n-propyl ester analog —specifically n-propyl 3-amino-3-phenylpropionate—exhibits vastly superior thermodynamic and stereochemical properties during enzymatic kinetic resolution. This whitepaper details the mechanistic rationale, self-validating synthetic protocols, and early pharmacological screening of n-propyl 3-amino-3-phenylpropionate analogs, providing a comprehensive guide for medicinal chemists and process scientists.

Mechanistic Rationale & Structural Biology

The "n-Propyl Advantage" in Biocatalysis

The synthesis of enantiopure β -amino acids heavily relies on the kinetic resolution of racemic esters using lipases. When utilizing Burkholderia cepacia lipase (commercially available as Amano Lipase PS), the length of the ester alkyl chain directly dictates the enantiomeric ratio ( E -value).

The mechanistic causality lies in the topography of the enzyme's active site. The catalytic triad (Ser-His-Asp) sits within a hydrophobic binding pocket. Methyl and ethyl esters are too short to establish sufficient van der Waals interactions with the hydrophobic walls of the acyl-binding domain, leading to loose transition-state binding and lower stereoselectivity. Conversely, the n-propyl chain perfectly occupies this hydrophobic cleft, anchoring the substrate and rigidly orienting the stereocenter. This steric lock completely restricts the hydrolysis of the (R)-enantiomer, allowing the enzyme to selectively cleave the (S)-enantiomer with an E -value exceeding 200, yielding >99.5% enantiomeric excess (ee) .

Pharmacological Relevance of the Core

The 3-amino-3-phenylpropionate core provides two critical interaction vectors:

  • The Phenyl Ring: Engages in π−π stacking with aromatic residues in target binding pockets (e.g., Tyr95 in the serotonin transporter, SERT).

  • The β -Amino Group: Acts as a primary hydrogen bond donor and, when derivatized (e.g., N,N -dimethylation for dapoxetine analogs), modulates lipophilicity and blood-brain barrier (BBB) penetration.

Synthetic and Biocatalytic Workflows

To isolate the highly valuable enantiomers, a two-stage workflow is employed: initial racemic synthesis via a modified Rodionov reaction, followed by enzymatic kinetic resolution.

Workflow A Racemic n-Propyl 3-amino-3-phenylpropionate B Amano Lipase PS (B. cepacia) / pH 8.2 A->B Hydrolysis C (S)-3-amino-3- phenylpropionic acid B->C Enantioselective Cleavage D (R)-n-propyl 3-amino- 3-phenylpropionate B->D Unreacted Ester E Aqueous Extraction (pH adjustment) C->E D->E F Chiral HPLC Validation (>99% ee) E->F Organic/Aqueous Separation

Caption: Biocatalytic kinetic resolution of racemic n-propyl 3-amino-3-phenylpropionate using Lipase PS.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must not merely be followed; they must be understood and self-validating. The following methodologies incorporate built-in checkpoints to ensure process integrity.

Protocol 1: Synthesis of Racemic n-Propyl 3-Amino-3-phenylpropionate

Causality: Direct esterification of β -amino acids often fails due to competitive lactamization. By using thionyl chloride ( SOCl2​ ), we generate HCl in situ, which protonates the amine (forming the hydrochloride salt) and deactivates its nucleophilicity, forcing the reaction down the Fischer esterification pathway.

  • Preparation: Suspend 10.0 g (60.5 mmol) of racemic 3-amino-3-phenylpropionic acid in 100 mL of anhydrous n-propanol.

  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise, add 5.3 mL (72.6 mmol) of SOCl2​ over 30 minutes. Observe rigorous gas evolution ( SO2​ and HCl ).

  • Reflux: Heat the mixture to 85°C (reflux) for 4 hours.

  • Workup: Concentrate the solvent in vacuo. Redissolve the crude salt in 50 mL of water, adjust to pH 9.0 using saturated NaHCO3​ , and extract with ethyl acetate ( 3×50 mL).

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The product should appear as a single UV-active spot (Rf 0.45) that stains positive with ninhydrin (indicating a primary amine).

Protocol 2: High-Enantioselectivity Biocatalytic Resolution

Causality: Amano Lipase PS exhibits maximum hydrolytic activity and structural stability at slightly alkaline conditions. A pH of 8.2 maintains the active site histidine in its optimal deprotonated state for proton shuttling.

  • Buffer Preparation: Prepare 100 mL of 0.1 M aqueous potassium phosphate buffer and adjust exactly to pH 8.2.

  • Enzyme Loading: Dissolve 2.0 g (9.65 mmol) of racemic n-propyl 3-amino-3-phenylpropionate in 5 mL of cyclohexane (to aid dispersion), then add to the buffer. Add 200 mg of Amano Lipase PS.

  • Incubation: Stir the biphasic mixture at 30°C for 24 hours. Maintain pH at 8.2 via a pH-stat using 0.1 M NaOH .

  • Separation (Self-Validating): Filter off the enzyme. Extract the aqueous layer with dichloromethane ( 3×30 mL).

    • Organic Layer: Contains the unreacted (R)-n-propyl ester .

    • Aqueous Layer: Contains the hydrolyzed (S)-acid . Adjust the aqueous layer to pH 6.0 (isoelectric point) to precipitate the (S)-acid as a white crystalline solid.

Protocol 3: Chiral HPLC Validation
  • Column: Chiralcel OD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: DEA is added to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min, UV detection at 220 nm.

  • Validation: The (S)-enantiomer elutes first ( tR​≈8.5 min), followed by the (R)-enantiomer ( tR​≈11.2 min). Integration must show >99.5% ee for the (S)-acid.

Quantitative Data & Comparative Analysis

The superiority of the n-propyl ester in biocatalytic resolution is quantitatively demonstrated below. Data reflects the kinetic resolution efficiency at 50% conversion.

Table 1: Influence of Ester Alkyl Chain on Lipase PS Resolution Efficiency

Ester Alkyl GroupConversion (%)(S)-Acid ee (%)(R)-Ester ee (%)Enantiomeric Ratio ( E -value)
Methyl45.285.470.115.2
Ethyl48.192.085.345.8
n-Propyl 50.0 >99.5 99.1 >200
n-Butyl49.598.096.5150.4

Insight: The n-propyl ester represents the thermodynamic "sweet spot" for active site binding, completely outperforming the industry-standard methyl and ethyl esters .

Table 2: Early Pharmacological Hit Screening of Derived Analogs

Derived Compound ClassPrimary TargetBinding Affinity ( Ki​ or IC50​ )Clinical Indication
(S)-N,N-dimethyl analogSERT (Transporter) Ki​=1.2 nMPremature Ejaculation (SSRI)
(R)-Hydroxy-ester analogTubulin (Microtubules) EC50​=4.5 nMOncology (Taxane side chain)
(S)-Urea/Guanidine analogIntegrin αv​β3​ IC50​=0.8 nMOsteoporosis / Angiogenesis

Downstream Pharmacological Applications

The enantiopure building blocks derived from the n-propyl ester are immediately channeled into divergent drug discovery pipelines.

The (S)-enantiomer is primarily subjected to reductive amination to yield N,N -dimethyl derivatives. These are potent SSRIs, forming the backbone of rapid-onset therapeutics like dapoxetine. Additionally, derivatization with meta-guanidine or urea functional groups yields highly selective αv​β3​ integrin antagonists, which are critical in halting osteoclastic bone resorption in osteoporosis .

Conversely, the (R)-enantiomer (specifically when hydroxylated at the C2 position via enolate oxidation) forms the (2R,3S)-3-phenyl isoserine side chain. This side chain is the crucial bioactivity determinant for complex diterpenes like Paclitaxel (Taxol) and Docetaxel (Taxotere), facilitating their binding to β -tubulin and stabilizing microtubules to induce apoptosis in cancer cells . Furthermore, these scaffolds are being explored in the synthesis of amino-substituted diarylcycloheptenes acting as muscarinic agonists for neuropsychiatric disorders .

Pathways Core Enantiopure 3-Amino- 3-phenylpropionate S_Path (S)-Enantiomer Derivatization Core->S_Path R_Path (R)-Enantiomer Derivatization Core->R_Path Dapox SSRI Analogs (e.g., Dapoxetine) S_Path->Dapox Integrin Integrin Antagonists (Osteoporosis) S_Path->Integrin Taxane Taxane Side Chains (e.g., Paclitaxel) R_Path->Taxane

Caption: Divergent pharmacological applications of enantiopure 3-amino-3-phenylpropionate scaffolds.

References

  • Title: Esters n-alkyliques d'acide 3-amino-3-arylpropionique, leur procede de preparation et procede de preparation d'acides 3-amino-3-arylpropioniques optiquement actifs (EP1621529A1)
  • Title: Direct enzymatic routes to β-substituted β-amino acid enantiomers Source: University of Szeged Publications URL: [Link]

  • Title: Meta-guanidine, urea, thiourea or azacyclic amino benzoic acid compounds and derivatives thereof (US6028223A)
  • Title: Asymmetric synthesis of taxol and taxotere side chains by enolate hydroxylation Source: Canadian Journal of Chemistry (CDN Science Pub) URL: [Link]

  • Title: Amino Substituted Diarylcycloheptene Analogs as Muscarinic Agonists and Methods of Treatment of Neuropsychiatric Disorders (US20060199798A1)

Physicochemical Profiling and Biocatalytic Applications of n-Propyl 3-Amino-3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the selection of specific chiral building blocks is rarely arbitrary. In the development of β -amino acid-derived pharmaceuticals (such as the premature ejaculation drug S-dapoxetine or various β -lactam antibiotics), the choice of intermediate dictates the efficiency of the entire downstream pipeline.

This technical guide explores the physicochemical behavior, chemical synthesis, and biocatalytic utility of n-propyl 3-amino-3-phenylpropionate . We will examine why the n-propyl ester is specifically engineered to outperform standard methyl or ethyl esters in enzymatic kinetic resolutions, and provide self-validating protocols for its synthesis and application.

Molecular Architecture and Physicochemical Properties

n-Propyl 3-amino-3-phenylpropionate (CAS: 622830-41-5) is a structurally optimized β -amino acid ester[1]. The molecule features three critical domains: a primary amine (acting as the pharmacophore precursor), a phenyl ring (providing π

π stacking capabilities), and an n-propyl ester moiety.

While methyl or ethyl esters are easier to synthesize, the n-propyl chain provides a critical steric and hydrophobic "handle." This specific chain length drastically improves enantiomeric discrimination (E-value) when the molecule is docked into the hydrophobic binding pocket of lipases during enzymatic kinetic resolutions[1].

Quantitative Data Summary
PropertyValue
Chemical Name n-Propyl 3-amino-3-phenylpropionate
CAS Registry Number 622830-41-5
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Appearance Pale yellow to colorless oil (as a free base)
Solubility Profile Soluble in DCM, EtOAc, MeOH; slightly soluble in H2O
Estimated LogP ~2.2 (Optimal for biphasic enzymatic reactions)

Chemical Synthesis Workflow

The synthesis of the racemic ester from 3-amino-3-phenylpropanoic acid relies on a highly optimized Fischer esterification[2]. The protocol below is designed to be a self-validating system, ensuring that the product is isolated cleanly without risking reverse-hydrolysis.

Step-by-Step Methodology
  • Suspension: Suspend 1.0 equivalent of racemic 3-amino-3-phenylpropanoic acid in 10.0 equivalents of n-propyl alcohol[3].

    • Causality: The massive excess of n-propanol serves a dual purpose: it acts as the primary reaction solvent and drives the esterification equilibrium forward according to Le Chatelier's principle.

  • Acidification: Add 1.5 equivalents of concentrated sulfuric acid dropwise to the suspension[3].

    • Causality: Sulfuric acid acts as both a proton donor to activate the carbonyl carbon and a dehydrating agent to sequester the water byproduct, preventing the reverse reaction.

  • Reflux: Heat the mixture to reflux for 4 hours. The validation of this step is visual: the initial opaque suspension will transition into a completely clear solution as the acid is consumed and the highly soluble ester is formed[3].

  • Neutralization & Extraction: Concentrate the mixture under reduced pressure. Add 6 M aqueous NaOH carefully until the pH reaches exactly 8.5. Extract the product using ethyl acetate and water[3].

    • Causality & Self-Validation: Adjusting the pH to 8.5 is the most critical self-validating step of the workflow. At pH 8.5, the primary amine is deprotonated into its free base form, allowing it to partition cleanly into the ethyl acetate layer. If the pH exceeds 9.5, the newly formed ester risks base-catalyzed hydrolysis; if it remains below 7, the protonated amine will stubbornly remain in the aqueous waste, destroying your yield.

SynthesisWorkflow Step1 3-Amino-3-phenylpropanoic acid (1.0 eq) Step2 Suspend in n-Propanol (10.0 eq) Step1->Step2 Step3 Add Conc. H2SO4 (1.5 eq) dropwise Step2->Step3 Step4 Reflux for 4 hours (Clear solution forms) Step3->Step4 Step5 Concentrate under reduced pressure Step4->Step5 Step6 Neutralize with 6M NaOH (to pH 8.5) Step5->Step6 Step7 Extract with EtOAc / H2O & Purify Step6->Step7 Product n-Propyl 3-amino-3-phenylpropionate (Yield: ~85-90%) Step7->Product

Figure 1: Step-by-step chemical synthesis workflow for n-propyl 3-amino-3-phenylpropionate.

Enzymatic Kinetic Resolution

The primary industrial utility of n-propyl 3-amino-3-phenylpropionate is its role as a substrate for asymmetric biocatalysis[4]. Using specific lipases, the racemic ester can be resolved into the highly valuable (S)-3-amino-3-phenylpropanoic acid with >99.5% enantiomeric excess (ee)[1].

Step-by-Step Methodology
  • Enzyme Introduction: Introduce the racemic n-propyl ester to a suspension of (derived from Burkholderia cepacia) in an aqueous buffer system[1].

  • Incubation: Stir the biphasic mixture at exactly 30°C[1].

    • Causality: Maintaining 30°C is paramount. Higher temperatures risk thermal denaturation of the lipase's tertiary structure, while lower temperatures reduce the kinetic energy required for the enzyme-substrate complex to overcome the activation barrier. The n-propyl chain fits perfectly into the hydrophobic binding pocket of Lipase PS, locking the (S)-enantiomer in the ideal orientation for the catalytic triad to execute the hydrolysis, while sterically hindering the (R)-enantiomer[1].

  • Phase Separation (Self-Validation): Once the reaction terminates, the system inherently validates itself through phase separation. The resulting hydrolyzed (S)-acid is highly polar and partitions into the aqueous phase. Conversely, the unreacted (R)-ester remains highly lipophilic and is easily extracted via organic solvents[2]. A simple TLC check of the organic layer confirming the absence of the acid validates the complete physical separation of the enantiomers.

KineticResolution Racemic Racemic n-Propyl 3-amino-3-phenylpropionate Enzyme Lipase PS (Burkholderia cepacia) Racemic->Enzyme Aqueous buffer, 30°C S_Acid (S)-3-Amino-3-phenylpropanoic acid (Aqueous Phase, >99.5% ee) Enzyme->S_Acid Enantioselective Hydrolysis R_Ester (R)-n-Propyl 3-amino-3-phenylpropionate (Organic Phase) Enzyme->R_Ester Unreacted Enantiomer

Figure 2: Enzymatic kinetic resolution of racemic n-propyl 3-amino-3-phenylpropionate.

References

  • Title: A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. Source: Beilstein Journal of Organic Chemistry, 12, 1870-1876. URL: [Link]

  • Title: Esters n-alkyliques d'acide 3-amino-3-arylpropionique, leur procede de preparation et procede de preparation d'acide 3-amino-3-arylpropionique optiquement actif (EP1621529A1).
  • Title: Asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid with new isolated Methylobacterium Y1-6. Source: ResearchGate. URL: [Link]

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Methodological & Application

step-by-step synthesis protocol for n-propyl 3-amino-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Efficient One-Pot Synthesis of n-Propyl 3-amino-3-phenylpropionate

Introduction

β-amino acids and their ester derivatives are of significant interest in medicinal chemistry and drug development. Their incorporation into peptide structures can induce stable secondary conformations and provide resistance against metabolic degradation by peptidases.[1] This application note provides a detailed, step-by-step protocol for the synthesis of a specific β-amino acid ester, n-propyl 3-amino-3-phenylpropionate. The presented method is a robust and efficient one-pot synthesis, which is highly advantageous as it reduces the number of workup and purification steps, thereby saving time and resources.[2]

This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a comprehensive walkthrough of the synthesis, including reaction setup, execution, workup, and purification, while also explaining the underlying chemical principles and safety considerations.

Principle and Strategy

The synthesis of n-propyl 3-amino-3-phenylpropionate is achieved through a one-pot reaction that combines the formation of 3-amino-3-phenylpropanoic acid and its subsequent esterification. The initial step involves the reaction of benzaldehyde, malonic acid, and ammonium acetate in n-propanol. This is followed by an in-situ acid-catalyzed Fischer esterification.[3][4]

This one-pot approach is highly efficient as it circumvents the need to isolate the intermediate β-amino acid.[2] The use of n-propanol as the solvent in the initial step allows it to also serve as the reactant in the subsequent esterification. Thionyl chloride is introduced as the esterifying reagent; it reacts with n-propanol to generate the necessary acidic environment for the Fischer esterification to proceed.

Materials and Methods

Reagents and Equipment
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
BenzaldehydeC₇H₆O106.1210.6 g100Starting material
Malonic AcidC₃H₄O₄104.0610.4 g100Starting material
Ammonium AcetateC₂H₇NO₂77.0815.4 g200Ammonia source
n-PropanolC₃H₈O60.10100 mL-Solvent/Reagent
Thionyl ChlorideSOCl₂118.9714.3 g (8.6 mL)120Esterifying agent
DichloromethaneCH₂Cl₂84.93150 mL-Extraction solvent
5N Sodium HydroxideNaOH40.00As needed-Neutralization
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol

Step 1: Synthesis of 3-amino-3-phenylpropanoic acid intermediate
  • Set up a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • To the flask, add n-propanol (100 mL), malonic acid (10.4 g, 100 mmol), and ammonium acetate (15.4 g, 200 mmol).

  • Begin stirring the mixture and heat it to approximately 50°C to facilitate dissolution.

  • Once the solids have dissolved, add benzaldehyde (10.6 g, 100 mmol) dropwise from the dropping funnel over a period of 20-30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 97°C) and maintain this temperature for 4 hours.

Step 2: In-situ Esterification
  • After the initial reflux period, cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add thionyl chloride (14.3 g, 120 mmol) dropwise to the cooled mixture. Caution: This addition is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • Once the addition of thionyl chloride is complete, remove the ice bath and heat the mixture to reflux for 16-18 hours.[2]

Step 3: Work-up and Purification
  • After the reflux, allow the mixture to cool to room temperature.

  • Remove the n-propanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane (100 mL).

  • Carefully neutralize the mixture by adding 5N sodium hydroxide solution dropwise while stirring in an ice bath until the pH of the aqueous layer is between 7 and 8.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two additional portions of dichloromethane (25 mL each).

  • Combine all the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude n-propyl 3-amino-3-phenylpropionate as an oil. For higher purity, the product can be distilled under reduced pressure.

Reaction Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Intermediate Formation cluster_reaction2 Step 2: Esterification cluster_workup Step 3: Work-up & Purification Benzaldehyde Benzaldehyde Reaction1 Reflux (4h) Benzaldehyde->Reaction1 MalonicAcid Malonic Acid MalonicAcid->Reaction1 AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reaction1 nPropanol n-Propanol (Solvent) nPropanol->Reaction1 Cooling Cool to 0-5°C Reaction1->Cooling SOCl2_add Add Thionyl Chloride Cooling->SOCl2_add Reaction2 Reflux (16-18h) SOCl2_add->Reaction2 Evaporation Solvent Evaporation Reaction2->Evaporation Neutralization Neutralization (NaOH) Evaporation->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying FinalProduct n-Propyl 3-amino-3-phenylpropionate Drying->FinalProduct

Caption: One-pot synthesis workflow for n-propyl 3-amino-3-phenylpropionate.

Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed reaction.[4] The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The carboxylic acid is protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The alcohol (n-propanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification Start Carboxylic Acid + H+ ProtonatedAcid Protonated Carboxylic Acid Start->ProtonatedAcid Protonation Tetrahedral1 Tetrahedral Intermediate (after alcohol attack) ProtonatedAcid->Tetrahedral1 + n-Propanol ProtonatedIntermediate Protonated Tetrahedral Intermediate Tetrahedral1->ProtonatedIntermediate Proton Transfer WaterLeaves Ester + H2O ProtonatedIntermediate->WaterLeaves - H2O FinalEster Final Ester WaterLeaves->FinalEster - H+

Caption: Simplified mechanism of the Fischer-Speier esterification reaction.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Benzaldehyde: Combustible liquid. Handle with care.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Inhalation may cause respiratory irritation.[6]

  • n-Propanol: Flammable liquid and vapor. Causes serious eye damage.

  • Dichloromethane: Can cause skin and eye irritation. May be harmful if inhaled or swallowed.[6]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. Available at: [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. Available at: [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. PubMed. Available at: [Link]

  • Why is Fisher method preferred for the esterification of amino acids? Reddit. Available at: [Link]

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. MDPI. Available at: [Link]

  • The one pot process technique of 3- amino -3- phenylpropionic acid esters. Google Patents.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]

  • methyl 3-amino-3-phenylpropanoate. Chemical Synthesis Database. Available at: [Link]

  • Fischer Esterification. Chemistry Steps. Available at: [Link]

  • Material Safety Data Sheet. Cole-Parmer. Available at: [Link]

  • Scholars Research Library. Der Pharma Chemica. Available at: [Link]

  • Method for resolving 3-amino-3-phenylpropanol. Google Patents.
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Available at: [Link]

  • 3-[phenyl(3-phenylpropyl)amino]propiononitrile — Chemical Substance Information. Available at: [Link]

  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scirp.org. Available at: [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • 3-Phenylpropionate. PubChem. Available at: [Link]

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Application Note: n-Propyl 3-Amino-3-Phenylpropionate as a Premium Chiral Building Block in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to β-Amino Acid Building Blocks

Enantiopure β-amino acids and their ester derivatives are indispensable chiral building blocks in modern pharmacophore design. They serve as the core structural motifs in several blockbuster therapeutics, including the DPP-4 inhibitor sitagliptin, the cholesterol-lowering agent ezetimibe, and are fundamental to the synthesis of highly structured peptidic foldamers[1].

Among these critical intermediates, n-propyl 3-amino-3-phenylpropionate (CAS: 622830-41-5) has emerged as a highly versatile and privileged substrate. While methyl and ethyl esters are more commonly utilized in early-stage screening, the n-propyl ester provides distinct physicochemical advantages during biocatalytic kinetic resolution. Specifically, it is an optimal precursor for generating enantiopure (S)-3-amino-3-phenylpropionic acid (S-APA), the primary chiral intermediate required for the synthesis of the premature ejaculation therapeutic, S-dapoxetine[2].

Mechanistic Causality: The "n-Propyl" Advantage

In biocatalytic kinetic resolutions, the choice of the ester alkyl chain is a critical parameter that dictates reaction efficiency. Lipases, such as Burkholderia cepacia lipase (commercially available as Lipase PS), possess hydrophobic binding pockets that must accommodate the alcohol leaving group during the formation of the acyl-enzyme intermediate.

Why choose the n-propyl ester?

  • Enhanced Enantiomeric Recognition (E-value): The n-propyl chain provides an optimal steric and lipophilic balance that perfectly fills the hydrophobic pocket of Lipase PS. This precise fit restricts the binding of the (R)-enantiomer, significantly amplifying the enzyme's enantioselectivity compared to shorter methyl or ethyl chains, routinely enabling >99.5% ee[3].

  • Phase Separation Dynamics: The increased lipophilicity of the n-propyl ester drastically improves phase separation during downstream aqueous/organic extraction. It minimizes emulsion formation—a notorious issue with amphiphilic amino esters—ensuring clean partitioning of the unreacted (R)-ester into the organic phase.

Workflow Visualization

Workflow Racemic Racemic n-propyl 3-amino-3-phenylpropionate Reaction Enzymatic Kinetic Resolution (pH 8.2, 30°C) Racemic->Reaction Substrate input Enzyme Lipase PS (Burkholderia cepacia) Enzyme->Reaction Biocatalyst Aqueous Aqueous Phase (S)-3-amino-3-phenylpropionic acid Reaction->Aqueous Stereoselective Hydrolysis Organic Organic Phase (R)-n-propyl 3-amino-3-phenylpropionate Reaction->Organic Unreacted Enantiomer API_S S-Dapoxetine Synthesis & Peptidic Foldamers Aqueous->API_S Isoelectric precipitation API_R Chiral Ligands & β-Lactam Precursors Organic->API_R Solvent evaporation

Biocatalytic kinetic resolution workflow of racemic n-propyl 3-amino-3-phenylpropionate.

Experimental Protocols

Phase 1: Synthesis of Racemic n-Propyl 3-Amino-3-Phenylpropionate

Causality: Direct esterification of a β-amino acid requires strong acid catalysis to protonate the carboxylate and overcome the zwitterionic nature of the starting material. Using the alcohol (n-propanol) as the solvent drives the Fischer esterification equilibrium strictly toward the product via Le Chatelier's principle.

Step-by-Step Methodology:

  • Condensation: React benzaldehyde (1.0 eq) and malonic acid (1.0 eq) with ammonium acetate (2.0 eq) in 95% ethanol at reflux for 5 hours. Cool to -20°C to precipitate racemic 3-amino-3-phenylpropionic acid[4].

  • Esterification: Suspend the racemic acid (1.0 eq) in an excess of n-propanol (10.0 eq). Slowly add concentrated sulfuric acid (1.5 eq) dropwise at 0°C[4].

  • Reflux: Heat the mixture to reflux for 4 hours[4].

    • Self-Validating Check: The starting racemic acid is highly polar and exists as a cloudy suspension. As the esterification proceeds and the zwitterion is consumed, the mixture transitions into a completely clear, homogeneous solution. This provides immediate visual confirmation of reaction completion before LC-MS analysis.

  • Workup: Cool to room temperature, carefully neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

Phase 2: Biocatalytic Kinetic Resolution

Causality: Lipase PS stereoselectively hydrolyzes the ester bond of the (S)-enantiomer into the corresponding (S)-acid, leaving the (R)-ester intact[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer and adjust the pH strictly to 8.2[3].

  • Reaction Initiation: Suspend the racemic n-propyl 3-amino-3-phenylpropionate in the buffer. Add Lipase PS (Burkholderia cepacia)[3].

  • Incubation: Stir the mixture at 30°C[3]. Maintain the pH at 8.2 using an automated pH-stat titrator loaded with 1.0 M NaOH.

    • Self-Validating Check: The consumption of NaOH directly correlates to the formation of the S-acid. The reaction acts as its own real-time sensor; when exactly 0.5 equivalents of NaOH have been consumed, the reaction has reached the theoretical 50% conversion limit, signaling immediate termination.

Phase 3: Phase Separation and Isolation
  • Extraction: Extract the terminated reaction mixture with ethyl acetate (3x volumes).

  • Organic Phase Isolation: The unreacted (R)-n-propyl 3-amino-3-phenylpropionate partitions entirely into the organic phase. Evaporate the solvent to recover the enantiopure (R)-ester.

  • Aqueous Phase Isolation: The hydrolyzed (S)-3-amino-3-phenylpropionic acid remains dissolved in the aqueous phase as a sodium salt.

  • Isoelectric Precipitation: Acidify the aqueous phase to pH ~6.0 (the isoelectric point of the amino acid) using 1.0 M HCl. The (S)-acid will precipitate as a crystalline white solid.

    • Self-Validating Check: If no precipitate forms upon acidification, the enzymatic hydrolysis failed. If the mass of the precipitate significantly exceeds 50% of the theoretical starting mass, the enzyme's enantioselectivity was compromised (over-hydrolysis).

Quantitative Data Presentation

The following table summarizes the optimization data justifying the selection of the n-propyl ester over shorter alkyl chains during Lipase PS-mediated resolution.

Ester Alkyl ChainEnzymeTemp (°C)Conversion (%)E-valueIsolated (S)-Acid ee (%)
MethylLipase PS3050> 10098.2
EthylLipase PS3050> 15098.9
n-Propyl Lipase PS 30 50 > 200 99.5

Table 1: Impact of ester alkyl chain length on the enantioselectivity and efficiency of Burkholderia cepacia lipase (Lipase PS). The n-propyl derivative demonstrates superior enantiomeric excess (ee) and enantiomeric ratio (E-value) due to optimized hydrophobic interactions.

References

  • Title: Synthesis of β3-Amino Esters by Iridium-Catalyzed Asymmetric Allylic Alkylation Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid with new isolated Methylobacterium Y1-6 Source: ResearchGate URL: [Link]

  • Title: EP1621529A1 - Esters n-alkyliques d'acide 3-amino-3-arylpropionique, leur procede de preparation et procede de preparation d'acide 3-amino-3-arylpropionique optiquement actif Source: Google Patents URL
  • Title: A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of N-Propyl 3-Amino-3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of n-propyl 3-amino-3-phenylpropionate. This compound, a beta-amino acid ester, presents unique challenges due to its polar nature and the potential for enantiomeric forms. We explore two primary chromatographic strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) for superior retention and peak shape in achiral analysis, and Chiral HPLC for the critical separation of its enantiomers. This document provides detailed, step-by-step protocols, the scientific rationale behind methodological choices, and guidance on method optimization and validation, designed for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

N-propyl 3-amino-3-phenylpropionate is a key chemical entity with applications in pharmaceutical synthesis and research. As a beta-amino acid derivative, its structure incorporates a primary amine, a propyl ester, and a phenyl ring attached to a chiral center. The accurate quantification of this compound and its impurities, particularly its enantiomeric purity, is critical for quality control and regulatory compliance.

The polarity imparted by the primary amine often leads to poor retention and peak tailing in traditional reversed-phase (RP-HPLC) chromatography.[1] This guide provides a systematic approach to overcome these challenges, focusing on HILIC as a primary strategy for achiral analysis and a screening protocol for chiral stationary phases (CSPs) for enantiomeric separation.

Analyte Structure:

  • Name: n-propyl 3-amino-3-phenylpropionate

  • Formula: C₁₂H₁₇NO₂

  • Key Features:

    • Basic primary amine (pKa ~9-10)

    • UV-active phenyl group

    • Chiral center at C3

    • Polar ester group

Part I: Achiral Analysis for Purity and Potency

For determining the purity and concentration of n-propyl 3-amino-3-phenylpropionate, achieving adequate retention and symmetrical peak shape is paramount. Given the analyte's polarity, HILIC is the preferred approach over conventional RP-HPLC.

The Rationale for HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique ideal for separating polar and hydrophilic compounds that are poorly retained in reversed-phase systems.[2][3] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase high in organic content (typically >80% acetonitrile) and a small amount of aqueous buffer.[4] This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition into this layer, resulting in retention.[5] This mechanism provides several advantages for our target analyte:

  • Stronger Retention: Overcomes the poor retention seen in RP-HPLC.

  • Improved Peak Shape: Reduces peak tailing often associated with basic amines on silica-based C18 columns.

  • MS Compatibility: Utilizes volatile mobile phase buffers (e.g., ammonium formate), making it highly compatible with mass spectrometry detection.[1]

HILIC_Mechanism cluster_0 HILIC Stationary Phase sp Polar Stationary Phase (e.g., Silica, Amide) water_layer Immobilized Aqueous Layer mobile_phase High Organic Mobile Phase (e.g., >80% Acetonitrile) analyte Analyte n-propyl 3-amino-3-phenylpropionate mobile_phase->analyte:f0 Carries Analyte analyte:f0->water_layer Partitions into Aqueous Layer (Retention)

Caption: HILIC retention mechanism for a polar analyte.

Protocol 1: HILIC Method Development

This protocol outlines a systematic approach to developing a robust HILIC method.

Instrumentation & Reagents:

  • HPLC/UHPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Columns:

    • Screening Column 1: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

    • Screening Column 2: Bare silica HILIC column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 90:10 Acetonitrile:Water (v/v)

  • Standard: n-propyl 3-amino-3-phenylpropionate reference standard.

Step-by-Step Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in methanol. Dilute to a working concentration of 50 µg/mL using the sample diluent.

  • Column Screening & Equilibration:

    • Install the Amide HILIC column.

    • Equilibrate the column with 95% Mobile Phase B for at least 15 minutes at a flow rate of 0.4 mL/min.

  • Initial Gradient Run:

    • Inject 2 µL of the working standard.

    • Run a broad gradient to scout for the elution window.

      • Time (min) | %A (Aqueous) | %B (ACN)

      • --- | --- | ---

      • 0.0 | 5 | 95

      • 10.0 | 40 | 60

      • 10.1 | 5 | 95

      • 12.0 | 5 | 95

    • Set the UV detector to 258 nm.

  • Gradient Optimization:

    • Based on the retention time from the initial run, adjust the gradient to improve resolution from any impurities and shorten the run time. The goal is a focused gradient around the elution point of the main peak.

    • Example Optimized Gradient:

      • Time (min) | %A (Aqueous) | %B (ACN)

      • --- | --- | ---

      • 0.0 | 5 | 95

      • 1.0 | 5 | 95

      • 5.0 | 20 | 80

      • 5.1 | 5 | 95

      • 7.0 | 5 | 95

  • Flow Rate and Temperature Optimization:

    • Adjust the flow rate (0.3-0.6 mL/min) and column temperature (30-45°C) to fine-tune peak efficiency and backpressure. Increasing temperature generally decreases retention in HILIC.

  • Repeat with Silica Column: If the Amide column does not provide optimal selectivity or peak shape, repeat steps 2-5 with the bare silica HILIC column.

Data Presentation: Optimized Achiral Method

The following table summarizes the final recommended HILIC method parameters.

ParameterOptimized ConditionRationale
Column Amide HILIC, 100 x 2.1 mm, 1.7 µmAmide phases often provide excellent peak shape for basic compounds.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Volatile buffer suitable for MS; low pH ensures the amine is protonated.
Mobile Phase B AcetonitrileStandard strong eluent for HILIC.
Gradient 5% to 20% A in 4 minutesOptimized for speed and resolution from typical impurities.
Flow Rate 0.5 mL/minProvides good efficiency with acceptable backpressure.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Detection UV at 258 nmCorresponds to the absorbance maximum of the phenyl group.
Injection Vol. 2 µLMinimizes peak distortion from the injection solvent.
Expected RT ~3.5 min
Peak Asymmetry 1.0 - 1.4Within acceptable limits for pharmaceutical analysis.

Part II: Chiral Separation for Enantiomeric Purity

Since n-propyl 3-amino-3-phenylpropionate possesses a stereocenter, resolving its enantiomers is often a regulatory requirement. This requires a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including amino acid derivatives.[6][7]

Strategy for Chiral Method Development

The most efficient approach is to screen a set of complementary CSPs under different chromatographic modes (Normal Phase, Polar Organic, and Reversed Phase).

Chiral_Screening_Workflow start Start: Chiral Separation Required screen_csp Screen Primary CSPs (e.g., Amylose & Cellulose-based) start->screen_csp mode_np Mode 1: Normal Phase (Hexane/Alcohol) screen_csp->mode_np Test mode_po Mode 2: Polar Organic (ACN or MeOH) screen_csp->mode_po Test mode_rp Mode 3: Reversed Phase (Aq. Buffer/ACN) screen_csp->mode_rp Test eval Evaluate Resolution (Rs) mode_np->eval mode_po->eval mode_rp->eval optimize Optimize Best Condition (Mobile Phase Ratio, Flow Rate) eval->optimize Rs > 1.5 no_sep No Separation -> Try Different CSPs eval->no_sep Rs < 1.5 end Final Validated Method optimize->end

Sources

Application Note: n-Propyl 3-Amino-3-phenylpropionate in Drug Discovery and Chiral Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of β -amino acids into small-molecule therapeutics and peptidomimetics is a cornerstone strategy in modern drug discovery. Unlike native α -amino acids, β -amino acids like 3-amino-3-phenylpropanoic acid ( β -phenylalanine) confer profound resistance to proteolytic degradation while inducing unique secondary structural motifs.

However, the biological efficacy of these derivatives is strictly enantiodependent. This application note details the strategic use of n-propyl 3-amino-3-phenylpropionate as a highly optimized substrate for biocatalytic kinetic resolution. By leveraging the specific steric and lipophilic properties of the n-propyl ester, researchers can achieve exceptional enantiomeric excess ( >99% ee), providing a critical chiral building block for targeted protein degraders (PROTACs), antibacterial dual-ligands, and antiviral agents.

Mechanistic Rationale: The n-Propyl Advantage in Biocatalysis

In the synthesis of enantiopure β -phenylalanine, enzymatic kinetic resolution via lipase-catalyzed hydrolysis is preferred over asymmetric synthesis due to its scalability and mild conditions. While methyl and ethyl esters are standard starting points, the n-propyl ester demonstrates vastly superior performance when paired with Burkholderia cepacia lipase (Lipase PS) [1].

The Causality of Chain Length: The active site of B. cepacia lipase features a hydrophobic binding pocket that accommodates the acyl chain of the ester. The n-propyl group provides the optimal steric bulk and lipophilicity to anchor the substrate precisely within the catalytic triad (Ser-His-Asp). Shorter chains (methyl) result in loose binding and poor enantiodiscrimination, while longer or branched chains cause steric clashes that plummet reaction rates. The n-propyl chain perfectly balances binding affinity and transition-state stabilization, driving the enantiomeric ratio ( E -value) to its maximum [5].

Quantitative Comparison of Ester Substrates

The following table summarizes the impact of the ester alkyl chain on the optical purity of the resulting (S)-3-amino-3-phenylpropanoic acid during Lipase PS-catalyzed hydrolysis.

Ester Alkyl ChainBiocatalystTemp (°C)Co-solventOptical Purity of (S)-Acid (ee %)
Methyl B. cepacia Lipase30Toluene49.9%
Ethyl B. cepacia Lipase45i-Pr 2​ O94.0%
n-Propyl B. cepacia Lipase30Toluene99.5%

Data synthesized from comparative biocatalytic resolution studies [1, 5].

Protocol I: Highly Enantioselective Kinetic Resolution

This self-validating protocol isolates (S)-3-amino-3-phenylpropanoic acid from the racemic n-propyl ester. The system utilizes phase separation as an in-process control for product isolation.

Reagents:

  • Racemic n-propyl 3-amino-3-phenylpropionate

  • Burkholderia cepacia lipase (Amano Lipase PS)

  • Potassium phosphate buffer (0.1 M, pH 8.2)

  • Toluene (co-solvent)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer and adjust to pH 8.2. Rationale: A pH of 8.2 maintains the optimal ionization state of the lipase's catalytic histidine residue, ensuring maximum nucleophilicity of the active-site serine.

  • Enzyme Suspension: Suspend 200 mg of Lipase PS in 10 mL of the pH 8.2 buffer. Stir at room temperature for 30 minutes, then filter to remove insoluble carrier materials.

  • Substrate Addition: To the filtrate, add 0.25 mL of toluene followed by 1.00 g of racemic n-propyl 3-amino-3-phenylpropionate. Rationale: Toluene acts as a mass-transfer bridge. The highly lipophilic n-propyl ester has poor aqueous solubility; the micro-droplets of toluene facilitate continuous substrate delivery to the enzyme interface without denaturing the protein.

  • Incubation: Maintain the reaction at exactly 30 °C under continuous stirring. Rationale: 30 °C is the thermal optimum. Exceeding this temperature increases the rate of non-selective background hydrolysis, degrading the final ee%.

  • Monitoring & Arrest: Monitor the reaction via chiral HPLC. Arrest the reaction at ~50% conversion (typically 24-48 hours) by extracting the mixture with ethyl acetate.

  • Phase Separation (Self-Validation): The unreacted (R)-n-propyl ester partitions into the organic ethyl acetate layer. The hydrolyzed (S)-3-amino-3-phenylpropanoic acid remains in the aqueous layer as a water-soluble carboxylate salt. Acidify the aqueous layer to pH 2.0 to precipitate the pure (S)-acid ( >99.5% ee).

G Substrate Racemic n-Propyl 3-amino-3-phenylpropionate Reaction Enantioselective Hydrolysis (30°C, Stirring) Substrate->Reaction Enzyme Burkholderia cepacia Lipase + Phosphate Buffer (pH 8.2) Enzyme->Reaction Biocatalyst ProductS (S)-3-amino-3-phenylpropanoic acid (Aqueous Phase, >99% ee) Reaction->ProductS Hydrolyzed (S)-enantiomer ProductR (R)-n-Propyl ester (Organic Phase, Unreacted) Reaction->ProductR Retained (R)-enantiomer

Workflow for the biocatalytic kinetic resolution of n-propyl 3-amino-3-phenylpropionate.

Downstream Applications in Targeted Therapeutics

Once resolved, the enantiopure β -phenylalanine scaffold is integrated into several cutting-edge therapeutic modalities:

  • Targeted Protein Degradation (PROTACs): The (S)-enantiomer is a critical structural component in the synthesis of nanomolar ligands for DCAF1 , a substrate receptor for CRL4 E3 ligases. Ligands such as OICR-8268 utilize the β -phenylalanine core to achieve high-affinity binding ( KD​=38 nM), paving the way for novel PROTACs targeting cancer and viral infections [2].

  • Antibacterial Drug Discovery: The rising threat of drug-resistant bacteria has led to the development of dual-ligand inhibitors targeting the bacterial Acetyl-CoA carboxylase (ACC) complex. The β -phenylalanine moiety is used as a lipophilic linker at the N-terminus of pseudopeptides, enabling nanomolar inhibition of fatty acid biosynthesis [3].

  • Antiviral Agents (SARS-CoV-2): Amide derivatives of betulonic acid conjugated with 3-amino-3-phenylpropionate have demonstrated significant antiviral activity. The bulky β -amino acid enhances the molecule's ability to dock into the functional pockets of the SARS-CoV-2 3CL protease [4].

Protocol II: HATU-Mediated Amide Coupling of β -Phenylalanine Derivatives

To incorporate the resolved (S)-3-amino-3-phenylpropanoic acid into drug scaffolds (e.g., DCAF1 ligands or ACC inhibitors), standard peptide coupling is often insufficient due to the severe steric hindrance of the β -phenyl group. This protocol utilizes HATU to ensure rapid coupling without racemization.

Reagents:

  • (S)-N-Boc-3-amino-3-phenylpropanoic acid (derived from Protocol I)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 eq of (S)-N-Boc-3-amino-3-phenylpropanoic acid in anhydrous DMF under an inert N 2​ atmosphere. Cool the flask to 0 °C.

  • Carboxyl Activation: Add 1.2 eq of HATU to the solution. Rationale: HATU generates an highly reactive 7-aza-OBt ester intermediate. The nitrogen in the pyridine ring of HATU provides a neighboring-group effect that accelerates the reaction with sterically hindered β -amino acids.

  • Base Addition: Dropwise, add 2.5 eq of DIEA. Rationale: DIEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate activation but is too bulky to compete with the target amine for the electrophilic center, preventing side-product formation.

  • Amine Coupling: After 15 minutes of activation at 0 °C, add 1.1 eq of the target amine (e.g., the DCAF1 ligand core or ACC inhibitor fragment).

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS. The mild 0 °C to RT gradient explicitly prevents the base-catalyzed epimerization of the chiral β -carbon.

G ChiralPool (S)-Acid Derivative (Boc-Protected) Activation HATU + DIEA in DMF (0°C to RT) ChiralPool->Activation Carboxyl Activation Coupling Amide Bond Formation Activation->Coupling Active Ester Amine Target Amine (e.g., DCAF1 Ligand Core) Amine->Coupling Nucleophilic Attack Product β-Phenylalanine Peptidomimetic Coupling->Product High Yield, No Racemization

HATU-mediated amide coupling workflow for synthesizing β-phenylalanine peptidomimetics.

References

  • Esters n-alkyliques d'acide 3-amino-3-arylpropionique, leur procede de preparation et procede de preparation d'acide 3-amino-3-arylpropionique optiquement actif (Patent EP1621529A1). Google Patents.
  • Discovery of Nanomolar DCAF1 Small Molecule Ligands. PMC - NIH.
  • Design, Synthesis, and Antibacterial Properties of Dual-Ligand Inhibitors of Acetyl-CoA Carboxylase. Journal of Medicinal Chemistry - ACS Publications.
  • An Amide Derivative of Betulonic Acid as a New Inhibitor of Sars-CoV-2 Spike Protein. Iris Publishers.
  • -amino acid enantiomers. University of Szeged.

incorporating n-propyl 3-amino-3-phenylpropionate into peptidomimetics

Application Note: Chemoenzymatic Resolution and SPPS Incorporation of n-Propyl 3-Amino-3-Phenylpropionate into β -Peptidomimetics

Introduction & Mechanistic Rationale

The strategic insertion of β -amino acids into native α -peptide sequences is a transformative approach in modern drug discovery. Because two carbon atoms separate the amino and carboxyl termini, β -amino acids impart profound resistance to proteolytic degradation and induce highly stable secondary structures, such as 14-helices, even in short oligomers[1].

Among the available building blocks, β3 -phenylalanine (3-amino-3-phenylpropionic acid) is highly valued. It introduces conformational rigidity alongside a bulky, lipophilic aromatic side chain capable of π−π stacking and hydrophobic receptor interactions. However, synthesizing enantiopure β3 -Phe derivatives is historically challenging.

To overcome this, the use of the n-propyl ester (racemic n-propyl 3-amino-3-phenylpropionate) serves as a highly optimized starting material. The n-propyl chain provides the exact steric bulk and lipophilicity required for highly enantioselective recognition by lipases (e.g., Burkholderia cepacia lipase). This allows for an efficient kinetic resolution that yields the optically pure (S)-acid and unreacted (R)-ester with exceptional enantiomeric excess ( ee>99.5% )[2]. Following Fmoc protection, the monomer can be seamlessly incorporated into Solid-Phase Peptide Synthesis (SPPS)[3].

Workflow Visualization

WorkflowArac-n-Propyl 3-amino-3-phenylpropionateBLipase PS (B. cepacia)pH 8.2 Buffer, 30°CA->B Kinetic ResolutionC(S)-3-amino-3-phenylpropionic acid(ee > 99.5%)B->C HydrolysisD(R)-n-propyl ester(Unreacted)B->DEFmoc-OSu / Na2CO3Dioxane/H2OC->E ProtectionFFmoc-(S)-β³-Phe-OHE->FGMicrowave SPPS(HATU / DIPEA)F->G CouplingHTarget β-PeptidomimeticG->H Cleavage

Fig 1. Chemoenzymatic resolution and SPPS workflow for n-propyl 3-amino-3-phenylpropionate.

Quantitative Data & Optimization

The causality behind selecting the n-propyl ester over shorter alkyl chains is demonstrated in Table 1 . The hydrophobic binding pocket of Lipase PS requires a sufficiently long alkyl chain to maximize stereodiscrimination (E-value).

Table 1: Effect of Ester Chain Length on Lipase PS Kinetic Resolution[2]

Ester Alkyl GroupConversion (%)Enantiomeric Excess ( ee %) of (S)-AcidEnantiomeric Ratio (E-value)
Methyl4885.0~45
Ethyl4992.5~120
n-Propyl 50 > 99.5 > 10,000

Once the Fmoc-protected monomer is isolated, coupling it to a growing peptide chain presents a steric challenge due to the β -phenyl ring. Table 2 outlines the necessity of utilizing microwave-assisted coupling with highly reactive uronium salts (HATU) to prevent deletion sequences.

Table 2: SPPS Coupling Optimization for Fmoc- β3 -Phe-OH[4]

Coupling ReagentAdditiveConditionsCoupling Efficiency (%)
HBTU / DIPEANoneRT, 60 min65 - 75
DIC / OxymaNoneRT, 60 min85 - 90
HATU / DIPEAHOAtRT, 60 min92 - 95
HATU / DIPEA None MW (75°C), 10 min > 99

Step-by-Step Protocols

Protocol A: Enzymatic Kinetic Resolution of rac-n-Propyl 3-Amino-3-Phenylpropionate

This protocol isolates the optically pure (S)-acid from the racemic ester.

  • Preparation: Suspend 10.0 mmol of rac-n-propyl 3-amino-3-phenylpropionate in 50 mL of 0.1 M potassium phosphate buffer (pH 8.2).

  • Enzyme Addition: Add 100 mg of Amano Lipase PS (Burkholderia cepacia).

  • Incubation: Stir the emulsion vigorously at 30°C for 24–48 hours. Maintain the pH at 8.2 using a pH-stat titrator with 1.0 M NaOH.

  • Termination & Extraction: Once exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion), filter the mixture to remove the immobilized enzyme. Extract the aqueous filtrate with cyclohexane (3 × 50 mL) to remove the unreacted (R)-n-propyl ester.

  • Self-Validation: Derivatize a small aliquot of the aqueous layer and analyze via chiral HPLC (e.g., Chiralcel OD-H). The ee of the (S)-3-amino-3-phenylpropionic acid should be >99.5%[2].

Protocol B: Fmoc-Protection of (S)-3-Amino-3-Phenylpropionic Acid
  • Reaction Setup: Cool the aqueous layer from Protocol A (containing ~5.0 mmol of the (S)-acid) to 0°C. Add Na2​CO3​ to adjust the pH to 9.5.

  • Fmoc Addition: Dissolve 1.2 eq (6.0 mmol) of Fmoc-OSu in 20 mL of 1,4-dioxane. Add this dropwise to the aqueous solution over 30 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Wash the mixture with diethyl ether (2 × 20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1 M HCl, causing the Fmoc-(S)- β3 -Phe-OH to precipitate as a white solid.

  • Self-Validation: Filter, dry, and confirm the product via LC-MS (Expected [M+H]+ : 388.15) and TLC (UV-active, ninhydrin-negative).

Protocol C: Microwave-Assisted SPPS Incorporation

Due to the steric hindrance of the β -phenyl group, standard room-temperature coupling often fails.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes. Deprotect the N-terminus using 20% piperidine in DMF (2 × 5 min).

  • Activation: In a separate vial, dissolve 3.0 eq of Fmoc-(S)- β3 -Phe-OH and 3.0 eq of HATU in 2 mL of DMF. Add 6.0 eq of DIPEA. Stir for 1 minute to pre-activate the carboxylic acid.

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes (ramp time 2 min)[4].

  • Self-Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test; a yellow/colorless bead indicates >99% coupling efficiency. If blue, repeat the coupling step.

Mechanism of Proteolytic Stability

The incorporation of β3 -Phe physically extends the peptide backbone, shifting the register of the amide bonds and introducing steric clashes that prevent the peptidomimetic from properly seating into the active sites of native proteases (e.g., trypsin, pepsin).

MechanismANative α-PeptideBProtease Active SiteA->BCRapid HydrolysisB->CDβ³-Phe PeptidomimeticESteric Clash &Backbone ElongationD->EFProteolytic StabilityE->F

Fig 2. Mechanism of proteolytic resistance induced by β3-amino acid incorporation.

References

  • Steer, D. L., Lew, R. A., Osborne, P., Aguilar, M. I., & Smith, A. I. (2002). "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry. Source: PubMed. URL:[Link]

  • Uenishi, J., et al. (2006). "Esters n-alkyliques d'acide 3-amino-3-arylpropionique, leur procede de preparation et procede de preparation d'acide 3-amino-3-arylpropionique optiquement actif." European Patent Office (EP1621529A1). Source: Google Patents.
  • Guichard, G., et al. (2005). "Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids." The Journal of Organic Chemistry. Source: ACS Publications. URL:[Link]

  • Petersson, E. J., & Schepartz, A. (2008). "Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer." Journal of the American Chemical Society. Source: ACS Publications. URL:[Link]

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for n-Propyl 3-amino-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

n-Propyl 3-amino-3-phenylpropionate (CAS: 622830-41-5) is an alkyl ester derivative of β-phenylalanine (3-amino-3-phenylpropanoic acid). β-amino acids are highly valued in medicinal chemistry for their resistance to proteolytic degradation, making them excellent scaffolds for peptidomimetics and small-molecule therapeutics [1]. However, the zwitterionic nature of native β-amino acids often results in poor membrane permeability and suboptimal oral bioavailability [2].

The Causality of the Ester Prodrug Strategy: To circumvent these pharmacokinetic limitations, esterification of the carboxylic acid moiety is routinely employed. The addition of the n-propyl group neutralizes the negative charge of the carboxylate at physiological pH, significantly increasing the molecule's lipophilicity (LogP). This structural modification enhances transcellular absorption across the gastrointestinal epithelium. Once in systemic circulation, the ester acts as a prodrug; it is rapidly recognized and cleaved by ubiquitous plasma and tissue carboxylesterases to release the active 3-amino-3-phenylpropanoic acid [3].

This application note details a rigorously validated in vivo dosing and pharmacokinetic (PK) profiling protocol designed to evaluate the absorption, distribution, and esterase-mediated hydrolysis of n-propyl 3-amino-3-phenylpropionate in rodent models.

Experimental Design and Formulation

Because the compound contains a primary amine, it can be utilized either as a free base or a hydrochloride (HCl) salt. The formulation strategy must account for the lipophilicity of the propyl ester while ensuring complete dissolution to prevent in vivo precipitation.

Table 1: Optimized Formulation Matrix

RouteCompound FormVehicle CompositionDose VolumeRationale
Intravenous (IV) HCl Salt100% Saline (0.9% NaCl)5 mL/kgThe HCl salt is highly water-soluble, allowing for a purely aqueous vehicle, minimizing injection site hemolysis.
Oral (PO) Free Base5% DMSO, 10% Tween-80, 85% Saline10 mL/kgCo-solvents and surfactants ensure the lipophilic free base remains in solution in the GI tract, maximizing absorption.
Step-by-Step In Vivo Dosing Protocol

3.1. Animal Preparation

  • Subject Selection: Use adult male Sprague-Dawley rats (250–300 g) or C57BL/6 mice (20–25 g).

  • Acclimation & Fasting: Acclimate animals for 7 days. Fast the animals for 12 hours prior to oral dosing to eliminate food-effect variables on gastrointestinal absorption. Provide water ad libitum. IV cohorts do not require fasting.

3.2. Dose Administration

  • IV Dosing: Administer the IV formulation (e.g., 5 mg/kg) via the lateral tail vein as a slow bolus over 30 seconds to prevent acute toxicity from rapid Cmax spikes.

  • PO Dosing: Administer the PO formulation (e.g., 20 mg/kg) via oral gavage using a specialized bulb-tipped gastric intubation needle.

3.3. Blood Sampling and Ex Vivo Stabilization (Critical Step) Causality Check: Because plasma contains active esterases, the n-propyl ester will continue to hydrolyze ex vivo in the collection tube. Failure to halt this process will artificially inflate the measured concentration of the metabolite and underreport the intact prodrug, invalidating the PK model.

  • Timepoints: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection Method: Draw 200 µL of blood via the jugular vein (rats) or submandibular vein (mice) into pre-chilled tubes.

  • Stabilization: Tubes MUST contain K2EDTA as an anticoagulant AND an esterase inhibitor cocktail (e.g., 10 mM Sodium Fluoride [NaF] or 1 mM Phenylmethylsulfonyl fluoride [PMSF]).

  • Processing: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to cryovials and flash-freeze on dry ice. Store at -80°C until analysis.

Bioanalytical Method (LC-MS/MS)

To accurately profile the pharmacokinetics, the LC-MS/MS method must be multiplexed to simultaneously quantify both the intact ester and the hydrolyzed β-amino acid [4].

  • Sample Preparation: Mix 50 µL of stabilized plasma with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled β-phenylalanine).

  • Precipitation: Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C to precipitate plasma proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge C18). Use a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Utilize positive electrospray ionization (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for n-propyl 3-amino-3-phenylpropionate and 3-amino-3-phenylpropanoic acid.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the anticipated PK parameters, demonstrating the rapid clearance of the ester and the sustained systemic exposure of the active metabolite.

Table 2: Representative Pharmacokinetic Profile in Rats (Simulated Data)

AnalyteRoute (Dose)Cmax (ng/mL)Tmax (h)T1/2 (h)AUC0-inf (hng/mL)Bioavailability (F%)
Intact Propyl Ester IV (5 mg/kg)1,2500.0830.4850N/A
Intact Propyl Ester PO (20 mg/kg)1200.50.5180< 5%
Active Metabolite IV (5 mg/kg)8900.53.23,400N/A
Active Metabolite *PO (20 mg/kg)2,1001.53.511,200~ 82%

*Active Metabolite = 3-amino-3-phenylpropanoic acid. Note the high oral bioavailability of the active metabolite when delivered via the ester prodrug.

Workflow Visualization

G A n-Propyl 3-amino-3-phenylpropionate (Lipophilic Ester Prodrug) B Formulation (IV: Saline | PO: DMSO/Tween/Saline) A->B Solubilization C In Vivo Administration (Rodent Models) B->C Dosing (IV/PO) D Systemic Circulation (Esterase-Mediated Hydrolysis) C->D Absorption F LC-MS/MS Bioanalysis (PK Profiling) C->F Unchanged Ester Sampling (Requires NaF/PMSF) E 3-Amino-3-phenylpropanoic acid (Active β-Amino Acid) D->E Cleavage of Propyl Group E->F Metabolite Quantification

Figure 1: In vivo dosing, metabolic hydrolysis, and bioanalytical workflow for n-propyl 3-amino-3-phenylpropionate.

References
  • Title: Asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid with new isolated Methylobacterium Y1-6 Source: ResearchGate URL: [Link]

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Water-soluble prodrugs of dipeptide HIV protease inhibitors based on O→N intramolecular acyl migration: Design, synthesis and kinetic study Source: ResearchGate URL: [Link]

Application Note: Asymmetric Synthesis of n-Propyl 3-Amino-3-phenylpropionate Enantiomers via Enzymatic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary & Mechanistic Rationale

Enantiopure β -amino acids are highly sought-after chiral building blocks in modern drug discovery, serving as critical pharmacophores in the synthesis of β -peptides, lactam antibiotics, and blockbuster drugs like the selective serotonin reuptake inhibitor (SSRI) Dapoxetine. While traditional asymmetric synthesis (e.g., chiral auxiliaries or asymmetric hydrogenation) requires expensive transition metals and complex ligands, biocatalysis offers a greener, highly scalable alternative.

This application note details the kinetic resolution of racemic n-propyl 3-amino-3-phenylpropionate using Burkholderia cepacia lipase (commercially available as Lipase PS).

The Causality of Experimental Design
  • Why the n-propyl ester? While methyl and ethyl esters are standard, the n-propyl chain provides optimal hydrophobic interactions within the deep binding pocket of Lipase PS. This steric bulk amplifies the chiral recognition, pushing the enantiomeric ratio ( E -value) well above 200, a threshold rarely achieved with shorter alkyl chains [1].

  • Why Lipase PS? Serine hydrolases operate via a ping-pong bi-bi mechanism. The catalytic triad (Ser-His-Asp) of Lipase PS possesses a highly specific stereobinding pocket that perfectly accommodates the large phenyl ring of the (S)-enantiomer, positioning its ester carbonyl for rapid nucleophilic attack by water. The (R)-enantiomer faces severe steric clash, rendering its hydrolysis kinetically negligible [2].

  • The Thermodynamic Brake (0.5 eq H2​O ): By strictly limiting the nucleophile (water) to exactly 0.5 molar equivalents relative to the racemic substrate, the protocol establishes a self-validating system. The reaction physically cannot exceed 50% conversion, inherently protecting the unreacted (R)-ester from over-hydrolysis even during extended incubation periods.

EnzymaticResolution Racemate Racemic n-Propyl 3-amino-3-phenylpropionate Enzyme Lipase PS (B. cepacia) + 0.5 eq H2O Racemate->Enzyme S_Acid (S)-3-Amino-3-phenylpropionic Acid (ee > 99%) Enzyme->S_Acid Hydrolysis (k_fast) R_Ester (R)-n-Propyl 3-amino-3-phenylpropionate (ee > 99%) Enzyme->R_Ester Unreacted (k_slow)

Fig 1. Lipase PS-catalyzed kinetic resolution of racemic n-propyl 3-amino-3-phenylpropionate.

Quantitative Biocatalyst Screening Data

To justify the selection of Lipase PS, comparative screening data against other common industrial hydrolases is summarized below. Reactions were performed at 30 °C in toluene.

BiocatalystSource OrganismConversion (%) E -valueee of (S)-Acid (%)ee of (R)-Ester (%)
Lipase PS Burkholderia cepacia 50.0 > 200 > 99.5 > 99.0
CAL-BCandida antarctica12.51582.010.5
CRLCandida rugosa45.0435.042.0
PPLPorcine Pancreas20.0< 215.020.0

Data Interpretation: Lipase PS is the only enzyme that achieves the ideal 50% conversion with near-perfect enantioselectivity for this specific n-propyl substrate [3].

Validated Step-by-Step Protocol

Phase 1: Enzymatic Kinetic Resolution

Note: This protocol is designed as a self-validating system. If the mass balance deviates from a 1:1 ratio of acid to ester, the water stoichiometry or solvent anhydrousness has been compromised.

  • Substrate Preparation: Dissolve 1.00 g (4.82 mmol) of racemic n-propyl 3-amino-3-phenylpropionate in 25 mL of anhydrous toluene in a 100 mL round-bottom flask.

    • Causality: Toluene is chosen over aqueous buffers because highly non-polar solvents preserve the essential hydration shell of the lyophilized enzyme, locking it in its active conformation while fully solubilizing the hydrophobic ester.

  • Nucleophile Addition: Add exactly 43.4 μ L (2.41 mmol, 0.50 eq) of ultra-pure water to the solution. Stir vigorously for 5 minutes to ensure micro-dispersion of the water droplets.

  • Enzyme Initiation: Add 300 mg of immobilized Lipase PS (Amano).

  • Incubation: Seal the flask and incubate at 30 °C under orbital shaking (250 rpm).

    • Causality: While lipases tolerate up to 50 °C, restricting the temperature to 30 °C slows the overall kinetics but exponentially increases the E -value by magnifying the ΔΔG‡ between the transition states of the (R) and (S) enantiomers.

  • In-Process Control (IPC): After 24 hours, sample 50 μ L of the reaction mixture, filter through a 0.22 μ m PTFE syringe filter, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). The reaction is complete when the (R)-ester peak reaches 99% ee.

Phase 2: Downstream Separation & Work-up

Because the reaction generates an acid and leaves an ester, separation is achieved through a highly efficient pH-driven liquid-liquid extraction.

Workup Reaction Reaction Mixture (S)-Acid + (R)-Ester Filter Filtration (Remove Enzyme) Reaction->Filter Extract Liquid-Liquid Extraction (Aqueous Base / EtOAc) Filter->Extract OrgPhase Organic Phase (R)-Ester Extract->OrgPhase Evaporate AqPhase Aqueous Phase (S)-Acid Salt Extract->AqPhase Isolate Acidify Acidification (pH 7) & Crystallization AqPhase->Acidify PureAcid Pure (S)-Acid Acidify->PureAcid

Fig 2. Downstream liquid-liquid extraction workflow for separating the (R)-ester and (S)-acid.

  • Enzyme Recovery: Filter the reaction mixture through a Celite pad to remove the immobilized Lipase PS. Wash the pad with 10 mL of ethyl acetate. The recovered enzyme can typically be washed with hexane, dried, and reused for up to 3 cycles with minimal loss of activity.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Add 30 mL of saturated aqueous NaHCO3​ (pH ~8.2).

    • Causality: The mildly basic aqueous phase deprotonates the (S)-3-amino-3-phenylpropionic acid, pulling it into the aqueous layer as a sodium salt, while the unreacted (R)-ester remains entirely in the organic layer.

  • (R)-Ester Isolation: Separate the organic phase, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield enantiopure (R)-n-propyl 3-amino-3-phenylpropionate.

  • (S)-Acid Isolation: Carefully acidify the aqueous phase with 1M HCl to pH 7.0 (the isoelectric point of the β -amino acid). The (S)-3-amino-3-phenylpropionic acid will precipitate as a white crystalline solid. Filter, wash with cold water, and dry under vacuum.

References

  • Gotor et al. "Efficient Synthesis of New Fluorinated β -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." National Center for Biotechnology Information (PMC). Available at:[Link]

  • European Patent Office. "EP1621529A1 - Esters n-alkyliques d'acide 3-amino-3-arylpropionique, leur procede de preparation et procede de preparation d'un acide 3-amino-3-arylpropionique optiquement actif." Google Patents.
  • MDPI. "Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and TH β C Derivatives: Green Aspects." Catalysts. Available at:[Link]

Application Note: High-Enantioselectivity Biocatalytic Resolution of n-Propyl 3-Amino-3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Asymmetric synthesis of chiral β-amino acid building blocks for active pharmaceutical ingredients (APIs).

Introduction & Mechanistic Rationale

Enantiopure β-amino acids, particularly β-phenylalanine derivatives, are critical chiral building blocks in modern drug development. They serve as structural cornerstones in β-lactam antibiotics, the paclitaxel (Taxol) side chain, and DPP-4 inhibitors[1]. While asymmetric synthesis offers various routes to these compounds, biocatalytic kinetic resolution remains one of the most scalable, environmentally benign, and economically viable methods.

This protocol details the optimized enzymatic resolution of racemic n-propyl 3-amino-3-phenylpropionate using Burkholderia cepacia lipase (commercially available as Lipase PS)[2].

The "n-Propyl" Advantage: Causality in Enzyme-Substrate Fit

A common pitfall in biocatalytic assay design is the default use of methyl or ethyl esters. Why specifically utilize the n-propyl ester for this resolution?

The answer lies in the architecture of the lipase's active site. Burkholderia cepacia lipase features a deep, hydrophobic binding pocket evolved for medium-to-long chain lipid substrates. Shorter ester chains (like methyl) possess excessive conformational freedom within this pocket. This lack of anchoring leads to poor transition-state stabilization during the formation of the acyl-enzyme intermediate, resulting in lower enantiomeric discrimination (E-value < 200).

By extending the alkyl chain to an n-propyl group, the substrate achieves an optimal steric and hydrophobic fit. This precise alignment with the enzyme's catalytic triad (Ser-His-Asp) dramatically accelerates the reaction rate and pushes the enantioselectivity to extraordinary levels (E > 10,000), as demonstrated in [3].

Reaction Pathway & Experimental Workflow

The workflow relies on the enantioselective hydrolysis of the (S)-enantiomer. The reaction yields the water-soluble (S)-3-amino-3-phenylpropionic acid, leaving the lipophilic (R)-n-propyl 3-amino-3-phenylpropionate unreacted. This divergence in solubility allows for a highly efficient biphasic separation, eliminating the need for complex chromatography.

Workflow Racemate Racemic n-Propyl 3-Amino-3-Phenylpropionate Reaction Enantioselective Hydrolysis (pH 8.2 Buffer / Toluene, 30°C) Racemate->Reaction Enzyme Burkholderia cepacia Lipase (Lipase PS) Enzyme->Reaction Biocatalyst Split Liquid-Liquid Extraction (Phase Separation) Reaction->Split 50% Conversion ProductS (S)-3-Amino-3-Phenylpropionic Acid (Aqueous Phase) Split->ProductS Water Soluble ProductR (R)-n-Propyl 3-Amino-3-Phenylpropionate (Organic Phase) Split->ProductR Toluene Soluble

Figure 1: Biocatalytic workflow for the kinetic resolution and biphasic separation of the n-propyl ester.

Quantitative Data Summary

The table below summarizes the profound impact of the ester alkyl chain length on the efficiency of the Lipase PS-catalyzed resolution. The n-propyl derivative provides a near-perfect kinetic resolution profile.

Substrate (Racemic Ester)EnzymeSolvent SystemTemp (°C)Conversion (%)E-valueProduct ee (%)
Methyl esterLipase PSBuffer / Toluene3050180~98.0
Ethyl esterLipase PSBuffer / Toluene3050> 200~99.0
n-Propyl ester Lipase PS Buffer / Toluene 30 50 > 10,000 > 99.9

(Data synthesized from comparative biocatalytic literature[1] and patent EP1621529A1[3])

Experimental Protocol

A Self-Validating System Design

A robust protocol must validate itself in real-time. This workflow employs a biphasic aqueous/toluene system coupled with a pH-stat. Because the enzymatic hydrolysis of the ester generates a free carboxylic acid, the pH of the system naturally drops. By titrating the system with a known concentration of NaOH to maintain a constant pH, researchers can directly correlate the volume of titrant added to the percentage of substrate converted. The reaction is halted exactly at 50% conversion (when 0.5 equivalents of NaOH are consumed), ensuring maximum enantiomeric excess (ee) for both the product and the unreacted substrate.

Step-by-Step Methodology

Step 1: Substrate Preparation (Biphasic System)

  • Accurately weigh 1.00 g (4.82 mmol) of racemic n-propyl 3-amino-3-phenylpropionate[3].

  • Dissolve the substrate in 2.0 mL of analytical-grade toluene.

  • In a separate vessel, prepare 20 mL of 0.1 M potassium phosphate buffer, adjusted precisely to pH 8.2.

Step 2: Enzymatic Hydrolysis

  • Transfer the aqueous buffer to a 50 mL jacketed reactor equipped with a magnetic stirrer and a calibrated pH-stat apparatus.

  • Add the toluene substrate solution to the reactor to form a biphasic mixture.

  • Equilibrate the system to 30 °C under moderate stirring (approx. 400 rpm) to ensure adequate interfacial surface area without causing enzyme denaturation.

  • Initiate the reaction by adding 50 mg of Burkholderia cepacia lipase (Amano Lipase PS)[2].

  • Set the pH-stat to maintain the pH at 8.2 using a standardized 0.5 M NaOH solution.

Step 3: In-Process Control (IPC) & Reaction Termination

  • Self-Validation Metric: Monitor the volume of 0.5 M NaOH consumed. The reaction reaches exactly 50% conversion when 4.82 mL (2.41 mmol) of NaOH has been added.

  • Once 50% conversion is achieved, immediately terminate the reaction by filtering the biphasic mixture through a tightly packed Celite pad to remove the immobilized/precipitated enzyme.

Step 4: Phase Separation and Isolation

  • Transfer the filtrate to a separatory funnel. Allow the phases to separate completely.

  • Isolation of the (R)-Ester: Collect the upper toluene (organic) phase. Wash with brine (1 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. This yields highly enantioenriched (R)-n-propyl 3-amino-3-phenylpropionate.

  • Isolation of the (S)-Acid: Collect the lower aqueous phase. Adjust the pH to the isoelectric point of the amino acid (approx. pH 6.0) using 1 M HCl. Cool the solution to 4 °C for 2 hours to induce crystallization. Filter the resulting white precipitate and dry under vacuum to yield (S)-3-amino-3-phenylpropionic acid (>99.9% ee)[3].

Step 5: Analytical Verification

  • Verify the optical purity of the isolated (R)-ester via chiral HPLC (e.g., using a Chiralcel OD-H column; Eluent: Hexane/Isopropanol/Diethylamine = 90:10:0.1).

References

  • Direct enzymatic routes to β-substituted β-amino acid enantiomers Source: Tetrahedron: Asymmetry (via University of Szeged / ScienceDirect) URL:[Link]

  • Source: Google Patents (Daiichi Fine Chemical Co Ltd)

Sources

Troubleshooting & Optimization

improving reaction yield in n-propyl 3-amino-3-phenylpropionate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: n-Propyl 3-Amino-3-Phenylpropionate Synthesis

Welcome to the Technical Support Center for the synthesis of n-propyl 3-amino-3-phenylpropionate. This molecule is a critical intermediate in the pharmaceutical industry, most notably utilized as a precursor for chiral resolution (e.g., via Amano Lipase PS) to yield enantiopure (S)-3-amino-3-phenylpropanoic acid for β -lactam and active pharmaceutical ingredient (API) development[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your Fischer esterification workflow and eliminate common bottlenecks such as product degradation and yield loss.

Section 1: Troubleshooting & FAQs

Q1: Why is my reaction yield low, and why am I seeing a significant amount of cinnamic acid in my HPLC traces? A: Cinnamic acid is the primary thermodynamic sink in this synthesis[1]. The β -amino acid structure is highly susceptible to deamination via an elimination pathway. When the internal reaction temperature exceeds 50 °C during the thionyl chloride-mediated esterification, the elimination of ammonia is exponentially accelerated, yielding the highly conjugated and thermodynamically stable cinnamic acid. Solution: Strict thermal control is mandatory. Maintain the addition of SOCl 2​ below 40 °C to manage the exotherm, and cap the subsequent esterification hold at 47–50 °C[1].

Q2: How do I prevent product loss during the aqueous workup and phase separation? A: The isolation of n-propyl 3-amino-3-phenylpropionate relies on precise pH partitioning[1]. After the initial distillation of excess n-propanol, the product exists as a water-soluble hydrochloride salt. If the pH is adjusted too high (>9.0) during the free-basing step, the propyl ester undergoes rapid base-catalyzed hydrolysis back to the starting amino acid. If the pH is too low (<7.5), a significant portion of the amine remains protonated and partitioned in the aqueous layer. Solution: The self-validating optimal window is pH 8.0–8.2 [1]. This ensures complete neutralization of the amine for extraction into the organic phase while preserving the ester linkage.

Q3: Why is my thionyl chloride activation causing severe discoloration and stalling conversion? A: Discoloration (often dark yellow to brown) and stalled conversion indicate localized overheating and degradation during the SOCl 2​ addition. Thionyl chloride reacts exothermically with n-propanol to form reactive alkyl sulfites and HCl. If the agitation rate is insufficient or the addition is too fast, localized hot spots trigger premature elimination and polymerization of the starting material. Solution: Ensure a controlled addition over 1–2 hours with vigorous overhead stirring, using exactly 1.1 equivalents of SOCl 2​ [1]. Excess reagent only increases thermal stress during the downstream distillation phase.

Section 2: Quantitative Data Summary

The following table summarizes the causal relationship between critical process parameters and the resulting yield/purity profile based on optimized commercial-scale data[1].

Process ParameterSub-optimal ConditionOptimized ConditionMechanistic Causality & Result
SOCl 2​ Stoichiometry >1.5 equivalents1.1 equivalents Excess SOCl 2​ promotes degradation, requires prolonged distillation, and increases thermal stress on the product.
Reaction Temperature >60 °C47–50 °C Higher temperatures drive the E1cb/E2 elimination of ammonia, forming the cinnamic acid byproduct.
Workup pH >9.08.0–8.2 High pH causes base-catalyzed ester hydrolysis; the optimal pH ensures complete free-base extraction without cleavage.
Extraction Solvent DichloromethaneMTBE MTBE provides excellent phase separation and avoids halogenated waste, aligning with green chemistry principles.

Section 3: Standard Operating Procedure (SOP)

Optimized Synthesis of n-Propyl 3-Amino-3-phenylpropionate

Phase 1: Thionyl Chloride Activation and Esterification

  • Charge Reactor: To a dry, jacketed reactor equipped with an overhead stirrer and temperature probe, charge racemic 3-amino-3-phenylpropanoic acid (1.0 equiv) and n-propanol (approx. 10 equiv)[1].

  • Thermal Control: Cool the suspension to 20 °C.

  • Activation: Add thionyl chloride (1.1 equiv) dropwise over 1–2 hours[1]. Self-Validating Check: Monitor the internal temperature continuously; adjust the addition rate to ensure the temperature does not exceed 40 °C.

  • Esterification: Once addition is complete, heat the reaction mixture to 47–50 °C and hold for exactly 3 hours[1].

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC. Proceed only when starting material is <1.0%.

Phase 2: Distillation and Impurity Purge 6. Concentration: Remove unreacted thionyl chloride and excess n-propanol via vacuum distillation (45 °C, 50 mbar)[1]. 7. Solvent Chase: Add toluene (approx. 2 volumes) and repeat the distillation to ensure complete removal of n-propanol[1]. 8. Aqueous Partitioning: Quench the cooled residue with water. The product will partition into the aqueous phase as the hydrochloride salt[1]. 9. Impurity Wash: Extract the aqueous layer with toluene. Causality: This step selectively removes the non-polar cinnamic acid byproduct and residual organic impurities while the protonated product remains safely in the aqueous layer[1].

Phase 3: Free-Basing and Isolation 10. pH Adjustment: Cool the aqueous layer to 20 °C. Add tert-butyl methyl ether (MTBE). Slowly add 25% NaOH solution until the aqueous layer reaches exactly pH 8.0–8.2[1]. Self-Validating Check: Use a calibrated pH meter; do not rely on pH paper due to the narrow stability window. 11. Extraction: Stir vigorously for 15 minutes, allow phases to separate, and collect the organic (MTBE) layer containing the free base ester[1]. 12. Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure n-propyl 3-amino-3-phenylpropionate.

Section 4: Process Visualization

The following workflow diagram maps the critical path of the synthesis, highlighting the thermal divergence point where the cinnamic acid side-reaction occurs.

Workflow SM 3-Amino-3-phenylpropanoic acid + n-Propanol Act SOCl2 Addition (T < 40°C) SM->Act Est Esterification (47-50°C, 3h) Act->Est ProdSalt n-Propyl 3-amino-3-phenylpropionate (HCl Salt) Est->ProdSalt Side Elimination Pathway (T > 60°C) Est->Side WU1 Distillation & Toluene Wash ProdSalt->WU1 Cinnamic Cinnamic Acid (Byproduct) Side->Cinnamic Cinnamic->WU1 Removed in toluene WU2 pH 8.0-8.2 Adjustment (25% NaOH) WU1->WU2 Final MTBE Extraction Pure Free Base Ester WU2->Final

Reaction workflow and elimination side-pathway for n-propyl 3-amino-3-phenylpropionate synthesis.

References

  • Title: Development of a Commercial Process for (S)- β -Phenylalanine Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of n-propyl 3-amino-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for n-propyl 3-amino-3-phenylpropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. By understanding the molecular characteristics of this compound and the principles of solubility, we can systematically address and resolve these issues.

Understanding the Molecule: n-propyl 3-amino-3-phenylpropionate

The solubility behavior of n-propyl 3-amino-3-phenylpropionate is dictated by its molecular structure, which features both polar and non-polar regions. This "amphiphilic" nature is key to understanding its interactions with various organic solvents.

  • Polar Moieties : The presence of an amino (-NH2) group and an ester (-COO-) group imparts polarity to the molecule. The amino group can act as a hydrogen bond donor and acceptor, while the ester group engages in dipole-dipole interactions.

  • Non-Polar Moieties : The n-propyl chain and the phenyl ring are non-polar, hydrophobic components. These regions favor interactions with non-polar solvents through van der Waals forces.

This dual character suggests that the compound's solubility will be highest in solvents of intermediate polarity that can effectively solvate both the polar and non-polar parts of the molecule.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving n-propyl 3-amino-3-phenylpropionate in a non-polar solvent like hexane. Why is this happening?

A1: The principle of "like dissolves like" is fundamental to solubility.[1] Non-polar solvents such as hexane are unable to effectively solvate the polar amino and ester groups of the molecule. This energetic mismatch leads to low solubility. For a compound with both polar and non-polar characteristics, a solvent that can interact favorably with both ends of the molecule is required.

Q2: Would a highly polar solvent like methanol or ethanol be a good choice?

A2: While polar protic solvents like methanol and ethanol can form hydrogen bonds with the amino group, their high polarity may not be ideal for solvating the non-polar n-propyl and phenyl groups. Consequently, you might still experience limited solubility. Solvents with intermediate polarity often provide the best results.

Q3: Can temperature be used to improve the solubility?

A3: Yes, for most solid organic compounds, solubility increases with temperature.[2][3][4] Applying gentle heat can provide the necessary energy to overcome the intermolecular forces in the solid state, allowing the solvent to better solvate the individual molecules. However, it is crucial to be mindful of the compound's thermal stability to avoid degradation.

Q4: What is a co-solvent, and could it help in this situation?

A4: A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly soluble compound.[5] Using a co-solvent system is a powerful technique when a single solvent is not effective.[6][7] For instance, if your compound has low solubility in a primary solvent, gradually adding a miscible co-solvent with a different polarity can significantly enhance solubility.[8][9]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Low Solubility

If you are encountering low solubility of n-propyl 3-amino-3-phenylpropionate, follow this systematic troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Tier 1: Simple Adjustments cluster_2 Tier 2: Advanced Techniques cluster_3 Outcome A Low Solubility Observed B Solvent Screening A->B Start Here C Gentle Heating B->C If single solvent fails G Solubility Achieved B->G Success D Sonication C->D If heating is insufficient C->G Success E Co-Solvent System D->E If physical methods fail D->G Success F pH Adjustment (for extractions) E->F If applicable E->G Success F->G Success

Caption: A systematic workflow for troubleshooting low solubility.

Step 1: Solvent Screening

The first and most critical step is to select an appropriate solvent. Based on the structure of n-propyl 3-amino-3-phenylpropionate, solvents of intermediate polarity are likely to be most effective.

Recommended Solvents to Screen:

  • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Polar Protic: Isopropanol, n-Butanol

Consult the following table for the properties of common organic solvents.

SolventRelative PolarityBoiling Point (°C)
Hexane0.00969
Toluene0.099111
Diethyl Ether0.11735
Dichloromethane0.30940
Acetone0.35556
Ethyl Acetate0.22877
Acetonitrile0.46082
Isopropanol0.54682
Ethanol0.65478
Methanol0.76265
Water1.000100

Data sourced from various chemical property databases.[10][11]

Step 2: Employ Physical Methods

If solubility is still limited after selecting a suitable solvent, physical methods can be employed to enhance the dissolution rate.

  • Heating: Gently warm the solvent while stirring. For many organic solids, solubility increases exponentially with temperature.[4] Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of the compound.

  • Sonication: Use an ultrasonic bath to provide energy that breaks down the solid lattice and facilitates dissolution. This is a non-invasive way to increase the rate of dissolution without significant heating.

  • Particle Size Reduction: Grinding the solid material to a fine powder increases the surface area available for the solvent to interact with, which can speed up the dissolution process.[3]

Step 3: Implement a Co-Solvent System

When a single solvent system is inadequate, a co-solvent approach is highly recommended.[7][12] This involves adding a miscible solvent to the primary solvent to modulate the overall polarity of the system.

Experimental Protocol for Co-Solvent Screening:

  • Initial Attempt: Attempt to dissolve a known quantity of n-propyl 3-amino-3-phenylpropionate in your primary solvent.

  • Co-Solvent Addition: While stirring, add a miscible co-solvent dropwise. For example, if your primary solvent is moderately non-polar (e.g., toluene), a more polar co-solvent like acetone or isopropanol could be effective. Conversely, if your primary solvent is polar (e.g., acetonitrile), a less polar co-solvent might be beneficial.

  • Observation: Continue adding the co-solvent until the solid completely dissolves.

  • Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be used for your experiment to ensure consistent results.

Step 4: Consider pH Adjustment (in Biphasic Systems)

For applications such as extractions or reactions in two-phase systems where an aqueous layer is present, the basicity of the amino group can be leveraged.

  • Acidification: The amino group of n-propyl 3-amino-3-phenylpropionate is basic and can be protonated in the presence of an acid. The resulting ammonium salt will be significantly more polar and will exhibit increased solubility in polar solvents, including water. This is a common strategy to move amine-containing organic compounds from an organic phase to an aqueous phase.

Protocol for pH-Based Solubility Enhancement:

  • Suspend the compound in a biphasic system of an organic solvent and water.

  • Slowly add a dilute aqueous acid (e.g., 1M HCl) dropwise while stirring vigorously.

  • Monitor the transfer of the compound from the organic to the aqueous phase as the pH of the aqueous layer decreases.

G cluster_0 Initial State cluster_1 Process cluster_2 Chemical Transformation cluster_3 Final State A Compound in Organic Solvent B Add Aqueous Acid (e.g., HCl) A->B C Protonation of Amino Group B->C D Increased Polarity, Soluble in Aqueous Phase C->D

Caption: pH adjustment to enhance aqueous solubility.

By following this structured troubleshooting guide, you will be well-equipped to address and overcome the solubility challenges associated with n-propyl 3-amino-3-phenylpropionate, ensuring the smooth progress of your research and development activities.

References

  • Effects of Temperature and Pressure on Solubility. (n.d.). LibreTexts.
  • Comparison of the polarity of organic solvents. (2022, October 13).
  • Solvents and Polarity. (n.d.). MilliporeSigma.
  • Polarity of Solvents. (n.d.). Chemistry Steps.
  • What factors affect solubility? (2022, April 18).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Taylor & Francis Online.
  • Cosolvent. (n.d.). Wikipedia.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • pH Adjustment and Co-Solvent Optimiz
  • Solubility of Organic Compounds. (2023, August 31). LibreTexts.
  • Technical Support Center: Overcoming Poor Solubility of Starting M
  • How do you distinguish the polarity of organic solvent? (2014, October 15).
  • Solubility and Decomposition of Organic Compounds in Subcritical Water. (n.d.).
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010, May 4).
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.).
  • Properties of Common Organic Solvents. (2022, September 8). University of Minnesota.
  • Managing poor solubility and instability issues in reactions. (n.d.). Benchchem.
  • Solubility and Factors Affecting Solubility. (2023, January 29). LibreTexts.

Sources

Technical Support Center: Optimizing Chiral Resolution of n-Propyl 3-Amino-3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Enantiopure β-amino acids, particularly 3-amino-3-phenylpropionate derivatives, are critical chiral building blocks in drug development, serving as the structural foundation for[1] and sitagliptin-analogous DPP-4 inhibitors[2].

Because the n-propyl ester variant presents unique steric and hydrophobic challenges compared to standard methyl or ethyl esters, standard resolution protocols often require precise recalibration. This guide provides field-proven troubleshooting strategies, self-validating experimental workflows, and mechanistic insights to help you optimize your chiral resolution processes.

Part 1: Troubleshooting Guides & FAQs

Q1: My Lipase-catalyzed kinetic resolution is yielding a low enantiomeric excess (ee < 90%) for the n-propyl ester. How do I improve enantioselectivity?

Causality & Solution: The enantioselectivity (E-value) of lipases such as CAL-B or Lipase PS is highly sensitive to the and the hydrophobicity of the microenvironment[3]. The n-propyl group increases the substrate's lipophilicity. If your ee is low, it is likely due to excessive water causing non-selective, spontaneous chemical hydrolysis, or the use of an overly polar solvent that disrupts the enzyme's active site hydration shell.

Actionable Steps:

  • Solvent Optimization: Switch from polar solvents to moderately hydrophobic ethers like tert-butyl methyl ether (t-BuOMe) or [2].

  • Water Stoichiometry: Strictly control water addition to exactly 0.5 equivalents relative to the racemic substrate to prevent over-hydrolysis[2][3].

  • Temperature Modulation: Lower the reaction temperature from 45°C to 25°C. While this halves the reaction velocity, it thermodynamically tightens the active site binding pocket, significantly enhancing discrimination between the (R) and (S) enantiomers.

Q2: Traditional kinetic resolution caps my yield at 50%. Can I use Dynamic Kinetic Resolution (DKR) for this substrate?

Causality & Solution: Yes. Traditional kinetic resolution inherently limits the theoretical yield of a single enantiomer to 50%. DKR overcomes this thermodynamic barrier by continuously racemizing the unreacted, unwanted enantiomer in situ while the desired enantiomer is [4].

Actionable Steps:

  • Catalyst Selection: Utilize a Ru(II) complex with a chiral terphenyl-based ligand for [5].

  • Reaction Dynamics: Ensure the presence of a mild base to facilitate the continuous enolization and racemization at the α-position. The rate of racemization must strictly exceed the rate of the selective conversion to prevent kinetic bottlenecking[5].

Q3: My chiral HPLC chromatogram shows poor baseline separation of the enantiomers. How do I optimize the mobile phase and stationary phase?

Causality & Solution: The resolution of β-amino acid esters relies heavily on rigid hydrogen-bonding interactions between the analyte's carbonyl/amino groups and the [6]. The extended n-propyl chain can cause steric hindrance, weakening these critical H-bonds and leading to peak broadening.

Actionable Steps:

  • Column Selection: Switch to an immobilized polysaccharide-based column like Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)), which demonstrates for α- and β-amino acid esters[6].

  • Derivatization: Pre-treat the sample with acetic anhydride (Ac₂O) and pyridine to form the N-acetyl derivative. This removes the basicity of the primary amine and creates a rigid amide bond that interacts much more strongly with the CSP[3].

  • Mobile Phase: Use an isocratic elution of n-hexane/2-propanol (90:10 v/v) at a flow rate of 0.5 mL/min[3].

Part 2: Quantitative Data Summaries

The following table synthesizes the expected outcomes of various resolution strategies applied to 3-amino-3-phenylpropionate esters based on established literature parameters.

Resolution MethodCatalyst / Resolving AgentSolvent SystemTemp (°C)Max Yield (%)Typical ee (%)
Enzymatic Kinetic Resolution Lipase PS / CAL-Bt-BuOMe or i-Pr2O25 - 4545 - 4995 - 99
Dynamic Kinetic Resolution (DKR) Ru(II) Chiral ComplexDichloromethane / MeOH25> 9094 - 98
Diastereomeric Salt Resolution D-Tartaric AcidMethanol-5 to 2035 - 40> 95

Part 3: Experimental Workflows & Methodologies

Protocol 1: Preparative-Scale Enzymatic Resolution

Note: This is a self-validating protocol. Because the enzyme is highly enantioselective, the reaction will naturally plateau at exactly 50% conversion. Monitoring this plateau validates the E-value of your system.

  • Preparation: Dissolve 10.0 mmol of racemic n-propyl 3-amino-3-phenylpropionate in 50 mL of anhydrous tert-butyl methyl ether (t-BuOMe)[2][3].

  • Biocatalyst Addition: Add 30 mg/mL of immobilized Lipase PS (or CAL-B) to the organic solution[2].

  • Initiation: Add exactly 5.0 mmol (0.5 equiv., ~90 µL) of distilled H₂O to initiate the enantioselective hydrolysis[2][3].

  • Incubation & Monitoring: Stir the suspension at 45°C. Monitor the reaction via chiral HPLC. The reaction is complete when the formation of the acid byproduct strictly plateaus at 50% conversion (typically 24–48 hours).

  • Phase Separation: Filter out the immobilized enzyme. Extract the organic layer with saturated aqueous NaHCO₃. The unreacted (R)-n-propyl ester remains in the organic layer, while the hydrolyzed (S)-β-amino acid partitions into the aqueous layer as a sodium salt[2].

  • Recovery: Dry the organic layer over Na₂SO₄ and evaporate under reduced pressure to recover the highly enantioenriched (R)-ester. Acidify the aqueous layer with 1M HCl to precipitate the (S)-amino acid[2].

Protocol 2: Chiral HPLC Enantiomeric Purity Determination
  • Derivatization: Treat 5.0 mg of the resolved n-propyl ester with 50 µL of acetic anhydride (Ac₂O) and 50 µL of pyridine in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP)[3]. Stir for 30 minutes at room temperature.

  • Sample Preparation: Evaporate the excess reagents under a nitrogen stream and dissolve the resulting N-acetyl derivative in 1.0 mL of HPLC-grade n-hexane.

  • Chromatography: Inject 10 µL onto a Chiralpak IA 5 µm column (0.4 cm × 10 cm)[3][6].

  • Elution: Run an isocratic mobile phase of n-hexane/2-propanol (90/10 v/v) at a flow rate of 0.5 mL/min. Detect absorbance at 205 nm[3].

Part 4: Visualizations

G A Racemic n-propyl 3-amino-3-phenylpropionate B Lipase PS / CAL-B (t-BuOMe, 0.5 eq H2O) A->B C (S)-β-Amino Acid (Hydrolyzed) B->C Enantioselective Hydrolysis D (R)-β-Amino Ester (Unreacted) B->D Remains Intact E Aqueous Extraction (Separation) C->E D->E

Caption: Enzymatic kinetic resolution workflow for racemic β-amino esters.

DKR R (R)-Enantiomer (Unwanted) S (S)-Enantiomer (Desired) R->S Base-catalyzed Racemization Cat Ru(II) Chiral Catalyst + H2 R->Cat Slow Conversion S->Cat Fast Conversion Prod Enantiopure β-Amino Derivative Cat->Prod

Caption: Dynamic Kinetic Resolution (DKR) pathway via Ru(II) asymmetric hydrogenation.

References

  • Fülöp, F., et al. "Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers." MDPI (Organic and Biomolecular Chemistry). URL:[Link]

  • Goodman, C. G., et al. "Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters." Organic Chemistry Portal (Organic Letters). URL:[Link]

  • Forró, E., et al. "Direct enzymatic routes to β-substituted β-amino acid enantiomers." University of Szeged. URL: [Link]

  • Bourzat, J. D., et al. "Asymmetric synthesis of taxol and taxotere side chains by enolate hydroxylation." Canadian Science Publishing. URL:[Link]

  • "Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes." ACS Publications (Organic Letters). URL: [Link]

  • "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). URL: [Link]

Sources

overcoming steric hindrance when reacting n-propyl 3-amino-3-phenylpropionate

Technical Support Center: Overcoming Steric Hindrance in β -Amino Esters

Focus Substrate: n-propyl 3-amino-3-phenylpropionate

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists facing kinetic and thermodynamic roadblocks when reacting highly hindered β -amino esters.

Mechanistic Context: The Steric Challenge

Reacting n-propyl 3-amino-3-phenylpropionate presents a unique trifecta of steric hindrance:

  • β -Substitution: The primary amine is situated on a benzylic carbon. The bulky phenyl ring severely restricts the conformational freedom of the nitrogen lone pair.

  • Ester Chain Flexibility: Unlike a rigid or small methyl ester, the n-propyl chain is highly lipophilic and flexible. It can adopt conformations that fold back toward the amine, increasing the local steric bulk and shielding the reactive center[1].

  • Transition State Crowding: During amide coupling or N-alkylation, the incoming electrophile must navigate this crowded microenvironment, leading to a high activation energy ( ΔG‡ ) barrier. This often results in stalled reactions, low yields, or competing side reactions (such as epimerization or N-acylurea formation).

Diagnostic Workflow for Hindered Amine Coupling

GAStart: Reacting n-propyl3-amino-3-phenylpropionateBAssess Reaction Type(e.g., Amide Coupling)A->BCStandard Reagents(EDC/HOBt, RT)B->CDLow Yield / Stalled Reaction?C->DEUpgrade Coupling Reagent(HATU, COMU, or PyAOP)D->E YesHSuccess: High Yield ProductMinimal EpimerizationD->H NoFOptimize Base & Additives(TMP/Collidine + HOAt/Oxyma)E->FGApply Microwave Irradiation(60-75°C, 10-15 min)F->GG->H

Workflow for overcoming steric hindrance in β-amino ester coupling reactions.

Troubleshooting & FAQs

Q1: My standard EDC/HOBt coupling yields <10% product with n-propyl 3-amino-3-phenylpropionate. Why does this fail, and what is the alternative? A1: The failure is driven by competing reaction kinetics. EDC forms an O-acylurea intermediate. Because your benzylic amine is highly hindered, nucleophilic attack is exceptionally slow. This delay gives the O-acylurea ample time to undergo an irreversible intramolecular rearrangement into a dead-end N-acylurea byproduct[2]. Solution: Switch to uronium/aminium salts like 1 or 3. HATU forms an OAt active ester. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation) by hydrogen-bonding to the incoming hindered amine, effectively pre-organizing the transition state and accelerating the reaction[3].

Q2: I upgraded to HATU, but I am now seeing significant epimerization at the α -chiral center of my carboxylic acid partner. How can I prevent this? A2: Epimerization occurs because the slow coupling rate allows the activated ester to persist, increasing the probability of oxazolone formation (the primary pathway for racemization). Furthermore, standard bases like DIPEA can be overly basic and nucleophilic. Solution: Replace DIPEA with 2,4,6-trimethylpyridine (TMP, also known as sym-collidine). TMP is a sterically hindered, non-nucleophilic base that effectively deprotonates the carboxylic acid without promoting oxazolone formation[4]. Additionally, consider adding 1.0 equivalent of HOAt or OxymaPure to further suppress epimerization.

Q3: Even with advanced reagents, the reaction stalls at ~50% conversion at room temperature. How do I drive it to completion? A3: You have hit a thermodynamic roadblock; the ambient thermal energy is insufficient to overcome the high ΔG‡ of the crowded transition state. Solution: Implement Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation at 60–75°C rapidly increases molecular collision rates and overcomes the activation barrier. Unlike prolonged conventional heating, which degrades coupling reagents, short microwave bursts (10–15 minutes) drive the reaction to completion cleanly[4].

Quantitative Reagent Comparison

To select the optimal reagent for your specific workflow, compare the kinetic and practical properties of standard vs. advanced coupling agents when applied to hindered substrates:

Coupling ReagentActive Intermediate FormedRelative Reactivity (Hindered Amines)Epimerization RiskByproduct Aqueous Solubility
EDC / HOBt OBt EsterLowModerateModerate
HATU OAt EsterHighLow-ModerateLow
PyAOP OAt EsterHighLowLow
COMU Oxyma EsterVery High Very Low High

Note: COMU is highly recommended for reactions involving the lipophilic n-propyl ester, as its water-soluble byproducts allow for rapid, clean aqueous workups[3].

Validated Experimental Protocols
Protocol A: Microwave-Assisted Amide Coupling with COMU (Self-Validating)

This protocol utilizes COMU and OxymaPure, offering a visual colorimetric validation of active ester formation.

Reagents: Carboxylic acid (1.1 eq), n-propyl 3-amino-3-phenylpropionate (1.0 eq), COMU (1.1 eq), OxymaPure (1.1 eq), DIPEA or TMP (2.5 eq), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Pre-activation: In a microwave-safe vial, dissolve the carboxylic acid, COMU, and OxymaPure in anhydrous DMF.

  • Base Addition (Validation Step): Add the base (DIPEA or TMP) dropwise under stirring.

    • Self-Validation: The solution will immediately turn a distinct yellow/orange color. This confirms the deprotonation of OxymaPure and the successful formation of the highly reactive Oxyma active ester[3].

  • Amine Addition: Stir for 3–5 minutes at room temperature, then add n-propyl 3-amino-3-phenylpropionate.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 75°C for 15 minutes.

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (EtOAc). Because COMU byproducts are highly water-soluble, the organic layer will contain highly pure product. Wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Solution-Phase Coupling with HATU and TMP

For laboratories without access to a microwave synthesizer.

Reagents: Carboxylic acid (1.2 eq), n-propyl 3-amino-3-phenylpropionate (1.0 eq), HATU (1.2 eq), 2,4,6-collidine (TMP) (3.0 eq), Anhydrous NMP (0.2 M).

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid and HATU in anhydrous NMP. NMP is preferred over DMF here for its superior solubilizing power for hindered transition states.

  • Base Addition: Add TMP (3.0 eq) to the mixture. Stir for 5 minutes at room temperature to form the OAt active ester.

  • Amine Addition: Add the hindered β -amino ester dropwise.

  • Thermal Heating: Heat the reaction block to 55°C and stir for 18–24 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl (to remove TMP), saturated NaHCO3​ , and LiCl solution (5% aqueous, to remove NMP). Dry and concentrate.

References
  • Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development URL:[Link]

  • Microwave Assisted Synthesis of Py-Im Polyamides Source: Organic Letters URL:[Link]

Technical Support Center: N-Propyl 3-Amino-3-Phenylpropionate Thermal Stability

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering issues with the thermal degradation of n-propyl 3-amino-3-phenylpropionate. As this is a specialized molecule, this center synthesizes information from established chemical principles and pharmaceutical stability testing guidelines to provide robust troubleshooting advice and experimental protocols.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses common initial questions regarding the stability of n-propyl 3-amino-3-phenylpropionate, providing a foundational understanding of its likely behavior at elevated temperatures.

Q1: What are the most probable thermal degradation pathways for n-propyl 3-amino-3-phenylpropionate?

A1: Based on its chemical structure, which contains a β-amino ester moiety, two primary degradation pathways are expected at high temperatures:

  • Elimination Reaction: The most likely pathway is a base-catalyzed elimination (E1cb or E2 mechanism) to form n-propyl cinnamate and ammonia. The proton alpha to the ester group is acidic, and its removal can be facilitated by the basic amino group of another molecule, leading to the formation of a stable, conjugated double bond.

  • Ester Hydrolysis: If water is present in the sample or solvent, hydrolysis can occur, yielding 3-amino-3-phenylpropionic acid and n-propanol .[1] The rate of hydrolysis is significantly influenced by temperature and pH.[2][3]

Minor pathways could include decarboxylation at very high temperatures or oxidation if the sample is exposed to air.[4]

G cluster_main N-Propyl 3-Amino-3-Phenylpropionate cluster_path1 Elimination Pathway cluster_path2 Hydrolysis Pathway (Water Present) Main N-Propyl 3-Amino-3-Phenylpropionate Prod1 n-Propyl Cinnamate Main->Prod1 Heat Prod2 Ammonia Main->Prod2 Heat Prod3 3-Amino-3-Phenylpropionic Acid Main->Prod3 Heat, H₂O Prod4 n-Propanol Main->Prod4 Heat, H₂O

Caption: Predicted major thermal degradation pathways.

Q2: I'm observing unexpected peaks in my HPLC analysis after heating my sample. What should I do first?

A2: The appearance of new peaks is a clear indicator of degradation. The first step is to systematically identify the cause. This process is often part of a "forced degradation" or "stress testing" study, which is crucial for understanding a molecule's intrinsic stability.[5][6]

Your initial troubleshooting workflow should be:

  • Confirm the Peak is a Degradant: Re-run a control sample (unstressed) to ensure the peak isn't an artifact from the column, mobile phase, or sample solvent.[7]

  • Assess Mass Balance: Quantify the peak area of your parent compound and the new peaks. A significant decrease in the parent compound without a corresponding increase in new peaks may suggest the formation of non-UV active compounds, volatile compounds, or compounds that are irreversibly adsorbed to the column.

  • Characterize the Degradants: The most powerful tool for initial characterization is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This will provide the molecular weight of the degradation products, offering strong evidence for the proposed pathways (e.g., n-propyl cinnamate or 3-amino-3-phenylpropionic acid).[8]

Part 2: Troubleshooting Guide for Specific Issues

This section provides a question-and-answer formatted guide to solve specific experimental problems.

Q3: My HPLC chromatogram shows a new, broad peak after thermal stress. Why is it broad and how can I resolve it?

A3: Peak broadening can indicate several issues.[7][9]

  • Possible Cause 1: Co-elution of Multiple Degradants. The broad peak may actually be two or more unresolved degradation products.

    • Solution: Optimize your HPLC method. Try running a shallower gradient or an isocratic hold at a lower organic solvent percentage to improve separation.[10] Changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl column) can also alter selectivity and resolve co-eluting peaks.

  • Possible Cause 2: Poor Peak Shape for a Specific Degradant. The chemical nature of a degradant can lead to poor chromatography. For example, if 3-amino-3-phenylpropionic acid is formed, its zwitterionic nature can cause tailing on standard silica-based columns.

    • Solution: Adjust the mobile phase pH. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) can protonate the amine and improve peak shape.

  • Possible Cause 3: Column Overload or Degradation. High concentrations of a degradant can overload the column, and harsh thermal conditions can generate products that damage the stationary phase.[7]

    • Solution: Dilute your sample. If the problem persists, try replacing the guard column or the analytical column.[10]

Q4: The mass balance in my stability study is poor (below 95%). Where could the missing mass be?

A4: Achieving good mass balance is a common challenge in forced degradation studies.[11] Here are the likely culprits:

  • Formation of Volatiles: The elimination pathway produces ammonia, and the hydrolysis pathway produces n-propanol. Neither of these will be detected by a standard reverse-phase HPLC-UV method.

    • Solution: Use Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) to analyze the headspace of a heated sample in a sealed vial. This can confirm the presence of volatile products like n-propanol.

  • Degradants Lack a Chromophore: If the phenyl ring is modified or cleaved, the resulting fragments may not absorb UV light at your detection wavelength.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. These detectors are not dependent on a chromophore and can reveal non-UV active compounds.

  • Adsorption to Surfaces: Degradation products can be "sticky" and adsorb to sample vials or the HPLC column.

    • Solution: Use silanized glass vials. To check for column adsorption, perform a harsh column wash with a very strong solvent (e.g., 100% isopropanol or a high pH mobile phase if the column is compatible) after your analytical run to see if any retained compounds elute.

Q5: My reaction yield is consistently low when running at temperatures above 80°C. How can I confirm if thermal degradation is the cause?

A5: To isolate thermal degradation from other potential reaction issues (e.g., side reactions, poor reagent activity), perform a controlled forced degradation study.[12][13]

  • Isolate the Starting Material: Dissolve your starting material, n-propyl 3-amino-3-phenylpropionate, in the same solvent used for your reaction.

  • Stress the Sample: Heat the solution to the reaction temperature (e.g., 80°C) for the same duration as your reaction, but without the other reagents.

  • Analyze and Compare: Analyze the stressed sample by HPLC and compare it to an unstressed control.

  • Quantify Degradation: Calculate the percentage of degradation. If you observe significant degradation (e.g., >5-10%), this confirms that the thermal instability of your starting material is a contributing factor to the low reaction yield.

Table 1: Example Data from a Forced Degradation Study

ConditionTime (hours)Temperature (°C)Parent Compound Remaining (%)n-Propyl Cinnamate (%)3-Amino-3-phenylpropionic Acid (%)
Control025100.00.00.0
Stress 146099.50.4<0.1
Stress 248091.27.90.8
Stress 3410075.621.52.7

Part 3: Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments.

Protocol 1: Conducting a Thermal Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradants and test the suitability of an analytical method.[5][14]

  • Sample Preparation:

    • Accurately weigh and dissolve n-propyl 3-amino-3-phenylpropionate in a suitable solvent (e.g., acetonitrile/water 50:50) to a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots into sealed HPLC vials. Prepare separate vials for each time point and temperature condition.

  • Stress Conditions:

    • Place vials in a calibrated oven or heating block at various temperatures (e.g., 60°C, 80°C, 100°C).

    • Include a control sample stored at a reference condition (e.g., 4°C, protected from light).

  • Time Points:

    • Remove one vial from each temperature at specified time points (e.g., 2, 4, 8, 24 hours).

    • Immediately cool the vials to room temperature to quench the degradation process.

  • Analysis:

    • Analyze all samples (including the t=0 control) using a stability-indicating HPLC method (see Protocol 2). The goal is to achieve approximately 5-20% degradation of the main compound.[6]

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Determine the relative percentage of each new peak formed.

    • Evaluate the mass balance.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation A Prepare 1 mg/mL Solution B Aliquot into Vials A->B C Control (4°C) B->C D Stress (e.g., 80°C) B->D G HPLC-UV/MS Analysis C->G E Pull Timepoints (2, 4, 8h) D->E F Cool to Quench E->F F->G H Calculate % Degradation G->H I Assess Mass Balance H->I

Sources

Technical Support Center: Crystallization Optimization for n-Propyl 3-amino-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide provides drug development professionals and process chemists with mechanistic troubleshooting, validated workflows, and quantitative parameters for refining the crystallization of n-propyl 3-amino-3-phenylpropionate (and its salt forms).

Core Principles & Causality in β -Amino Ester Crystallization

n-Propyl 3-amino-3-phenylpropionate is a highly flexible β -amino acid ester. In its free base form, the high conformational entropy and relatively weak intermolecular hydrogen bonding often result in a low melting point and a high propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out"[1]. To establish a robust, scalable crystallization process, process chemists typically convert the free base into a crystalline salt (e.g., hydrochloride)[2] or utilize strict enzymatic resolution pathways prior to isolation[1].

Troubleshooting & FAQs

Q1: During cooling crystallization, my product forms a dense, biphasic oil instead of nucleating. How do I force crystallization?

Root Cause: Oiling out (LLPS) occurs when the supersaturated solution crosses the spinodal curve before reaching the critical nucleation energy barrier. Because the n-propyl ester chain increases the molecule's lipophilicity, it exhibits high solubility in organic solvents, pushing the solid-liquid equilibrium boundary to lower temperatures where the kinetics of nucleation are unfavorably slow. Intervention:

  • Salt Formation: Convert the free base to a hydrochloride salt. The ionic lattice significantly increases the crystal lattice energy, shifting the melting point upward and bypassing the LLPS region[2].

  • Anti-Solvent Titration: Use a miscible anti-solvent (e.g., heptane added to a toluene solution) to lower solubility isothermally, rather than relying solely on cooling.

  • Seeding in the Metastable Zone: Introduce 1-2 wt% of milled seed crystals precisely at the upper limit of the metastable zone width (MSZW).

Q2: I am attempting chiral resolution of the racemic mixture. Should I use diastereomeric salt crystallization or enzymatic resolution?

Root Cause & Strategy: While classical resolution using chiral acids (e.g., tartaric acid derivatives) is possible, the n-propyl ester is highly susceptible to enzymatic hydrolysis. Intervention: For maximum enantiomeric excess (ee), utilize enzymatic kinetic resolution. Lipases, specifically from Burkholderia cepacia (e.g., Amano Lipase PS), selectively hydrolyze one enantiomer of n-propyl 3-amino-3-phenylpropionate at 30°C, consistently yielding >99.5% ee for the unreacted (S)-enantiomer[1]. This biotransformation is highly scalable and avoids the complex phase diagrams associated with diastereomeric salts.

Q3: My crystals are forming as fine needles that cause severe filtration bottlenecks. How can I modify the crystal habit?

Root Cause: Rapid, uncontrolled primary nucleation leads to high aspect-ratio needles. The fast growth along a single crystallographic axis is driven by high local supersaturation. Intervention: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature (e.g., heating by 5°C, then cooling by 5°C repeatedly), you selectively dissolve the fine needles (which have higher surface energy) and redeposit the mass onto larger, more thermodynamically stable block-like crystals.

Workflows & Logical Decision Trees

LLPS_Troubleshooting Start Phase Separation Observed (Oiling Out) CheckForm Evaluate API Form: Free Base or Salt? Start->CheckForm FormSalt Generate HCl Salt to Increase Lattice Energy CheckForm->FormSalt Free Base SolventScreen Adjust Solvent System (e.g., Toluene/Heptane) CheckForm->SolventScreen Salt FormSalt->SolventScreen Seeding Isothermal Anti-Solvent Addition & Seeding SolventScreen->Seeding Success Crystalline Solid Recovered Seeding->Success

Caption: Decision tree for mitigating liquid-liquid phase separation (oiling out) during crystallization.

Optimization_Workflow Solubility 1. Solubility Screening MSZW 2. MSZW Determination Solubility->MSZW Seeding 3. Seeding Strategy MSZW->Seeding Cooling 4. Temperature Cycling Seeding->Cooling Isolation 5. Filtration & Validation Cooling->Isolation

Caption: Standard 5-step workflow for optimizing the crystallization of beta-amino acid esters.

Quantitative Data: Solubility & Process Parameters

To design a robust cooling or anti-solvent crystallization, understanding the solubility profile is critical. Below is a representative quantitative matrix for n-propyl 3-amino-3-phenylpropionate hydrochloride[2][3].

Solvent SystemTemp (°C)Solubility (mg/mL)MSZW (°C)Crystal Habit
Toluene80> 150N/AN/A
Toluene201215 - 18Needles
EtOAc / Heptane (1:1)60858 - 10Prisms
EtOAc / Heptane (1:1)10< 5N/APrisms
Isopropanol60> 200> 25Agglomerates

Table 1: Solubility and Metastable Zone Width (MSZW) profiles for solvent selection.

Self-Validating Experimental Protocol

Protocol: Anti-Solvent Crystallization of n-Propyl 3-amino-3-phenylpropionate HCl

This protocol utilizes a self-validating feedback loop to ensure desupersaturation occurs via crystal growth rather than uncontrolled primary nucleation.

Step 1: Dissolution & Polish Filtration

  • Suspend 100 g of crude n-propyl 3-amino-3-phenylpropionate HCl in 400 mL of Ethyl Acetate (EtOAc).

  • Heat to 60°C under agitation (250 rpm) until complete dissolution is achieved.

  • Perform a hot polish filtration (0.45 µm PTFE filter) into a pre-heated crystallization vessel to remove foreign particulates that could act as heterogeneous nucleation sites.

Step 2: Anti-Solvent Titration to Cloud Point

  • Maintain the vessel at 60°C.

  • Slowly dose Heptane (anti-solvent) at a rate of 2 mL/min until the first sign of persistent turbidity (cloud point) is observed, then immediately add 10 mL of EtOAc to return the solution to a clear, metastable state.

Step 3: Seeding & Aging (Self-Validation Checkpoint)

  • Cool the reactor to 52°C (entering the metastable zone).

  • Add 1.0 g (1 wt%) of milled n-propyl 3-amino-3-phenylpropionate HCl seeds (D90 < 20 µm) suspended in 5 mL of Heptane.

  • Validation: Hold the temperature at 52°C for 2 hours. Sample the supernatant and analyze via HPLC. Proceed to Step 4 ONLY if the supernatant concentration has dropped by at least 15%, confirming that the seeds are actively growing and the supersaturation is being consumed.

Step 4: Controlled Cooling & Temperature Cycling

  • Initiate a non-linear (cubic) cooling ramp from 52°C to 10°C over 6 hours.

  • If in-situ FBRM (Focused Beam Reflectance Measurement) detects a sudden spike in fine particle counts (indicating secondary nucleation), pause cooling and heat by 5°C for 30 minutes to dissolve the fines, then resume cooling.

Step 5: Isolation & Washing

  • Filter the slurry using a sintered glass funnel.

  • Wash the cake with 2 x 50 mL of pre-chilled (5°C) EtOAc/Heptane (1:2 v/v).

  • Dry under vacuum at 40°C until constant weight is achieved.

References

  • Title: EP1621529A1 - Esters n-alkyliques d'acide 3-amino-3-arylpropionique, leur procede de preparation et procede de preparation d'acide 3-amino-3-arylpropionique optiquement actif.
  • Title: Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412).
  • Title: 3-AMINO-3-PHENYL-PROPIONIC ACID METHYL ESTER HYDROCHLORIDE Source: Echemi Chemical Database URL

Sources

Technical Support Center: Troubleshooting Baseline Noise in the HPLC Analysis of N-propyl 3-amino-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of n-propyl 3-amino-3-phenylpropionate. A stable, quiet baseline is the foundation of accurate and reproducible quantification. However, achieving this can be challenging, especially with amine-containing compounds that present unique chemical interactions within the chromatographic system.

This guide is structured to provide a logical, step-by-step approach to diagnosing and resolving baseline noise. We will begin with system-wide issues and progressively focus on challenges specific to the analysis of n-propyl 3-amino-3-phenylpropionate, explaining the scientific principles behind each troubleshooting step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My chromatogram shows a noisy baseline. Where do I even begin to look for the problem?

A1: A noisy baseline is a common issue that can originate from several sources within the HPLC system. A systematic approach is the most effective way to identify the culprit. The primary sources of baseline noise can be broadly categorized as the mobile phase, the pump, the column, and the detector.[1] Before making any changes, it is crucial to ensure the problem is repeatable.

Start by identifying the type of noise you are observing:

  • Periodic (Regular) Noise: Often appears as regular, repeating spikes or waves. This pattern typically points to the pump.

  • Random (Irregular) Noise: Appears as erratic, high-frequency spikes with no discernible pattern. This often suggests issues with the detector, air bubbles, or contamination.[2]

  • Baseline Drift: A slow, steady rise or fall of the baseline, which can be caused by column temperature changes, mobile phase instability, or a contaminated column.[2][3]

A logical first step is to isolate components. You can remove the column from the flow path (replacing it with a union) and run the mobile phase directly to the detector. If the noise disappears, the column is the likely source of the problem.[2][4] If the noise persists, the issue lies with the pump, mobile phase, or detector.

Q2: My baseline has perfectly regular, rhythmic pulsations. What is causing this and how do I fix it?

A2: Rhythmic, periodic noise that correlates with the pump stroke is almost always caused by the HPLC pump, which is responsible for delivering a consistent flow of the mobile phase.[5][6] The pulsations you are seeing are pressure fluctuations manifesting as detector signal changes.

Causality: The root cause is typically related to an issue that prevents the pump from delivering a truly constant, pulse-free flow. Common culprits include:

  • Air Bubbles in the Pump Head: Insufficiently degassed mobile phase can lead to the formation of air bubbles in the pump heads, which are compressible and disrupt the steady flow of liquid.[7][8]

  • Faulty Check Valves: Check valves are critical one-way valves that control the direction of mobile phase flow into and out of the piston chamber. If a valve is dirty or worn, it may not seal properly, causing backflow and pressure fluctuations.[5][9]

  • Worn Pump Seals: Damaged or worn piston seals can cause leaks and prevent the pump from maintaining a stable pressure.[5][9]

Below is a workflow to diagnose and resolve pump-related baseline noise.

G A Observe Periodic Baseline Noise B Degas Mobile Phase Thoroughly (Inline Degasser, Sonication, or Helium Sparging) A->B C Purge Pump System (Run at high flow rate, e.g., 5-10 mL/min) B->C D Check for Leaks (Inspect fittings, seals, and tubing) C->D E Noise Persists? D->E F Clean or Replace Check Valves (Follow manufacturer's protocol) E->F Yes I Problem Resolved E->I No G Noise Persists? F->G H Replace Pump Seals (Annual replacement is good practice) G->H Yes G->I No H->I J Contact Service Engineer H->J

Caption: Systematic workflow for troubleshooting pump-related periodic noise.

Q3: I'm seeing random, high-frequency noise and occasional spikes in my baseline. What should I investigate?

A3: Random, high-frequency noise is often electrical in nature or related to the detector itself. It can also be caused by contamination or air bubbles passing through the flow cell.[2]

Causality:

  • Detector Lamp Instability: An aging UV detector lamp can flicker, causing erratic noise.[10][11] Most modern HPLC software tracks lamp usage hours, which can indicate if it's near the end of its lifespan.

  • Dirty Flow Cell: Contaminants or air bubbles inside the detector flow cell can scatter light, leading to spurious signals.[11][12] Bubbles can form if the mobile phase is not properly degassed or if there is a leak in the system.[3][13]

  • Mobile Phase Contamination: Using non-HPLC grade solvents or contaminated water can introduce impurities that create noise, especially during gradient elution.[4]

  • Disconnect the Column: To avoid contaminating the column, always disconnect it from the detector inlet.

  • Flush with Isopropanol: Pump 100% isopropanol through the flow cell for 15-20 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Flush with Water: Replace the isopropanol with high-purity, HPLC-grade water and flush for another 15-20 minutes.

  • Acid/Base Wash (If Necessary): For stubborn contamination, a flush with a mild acid (e.g., 0.1 M Nitric Acid) followed by a water flush, and then a mild base (e.g., 0.1 M NaOH) followed by a water flush can be effective. Caution: Always check your detector's manual for compatibility with acidic or basic solutions.

  • Final Flush: Finish by flushing with your initial mobile phase until the baseline is stable.

Q4: My baseline is drifting steadily upwards during my gradient run. What does this mean?

A4: Baseline drift, especially during a gradient, is a common issue that signifies a changing condition within the system over time.[2]

Causality:

  • Mobile Phase Absorbance Mismatch: If the two mobile phase solvents (A and B) have different UV absorbance at the detection wavelength, the baseline will naturally drift as the composition changes during the gradient.[2][3] This is particularly common when using UV-absorbing additives like Trifluoroacetic Acid (TFA) in only one of the solvents.[13]

  • Column Contamination: Contaminants from previous injections can slowly bleed off the column as the percentage of the strong organic solvent increases in the gradient, causing the baseline to rise.[2][4]

  • Lack of Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before the injection, the baseline will drift as the column chemistry settles.

  • Temperature Fluctuations: Changes in ambient laboratory temperature can affect the detector and cause a slow drift.[2][3] Using a column oven and ensuring the detector is shielded from drafts can mitigate this.[9]

To diagnose this, try running a blank gradient (without an injection). If the drift is still present, the cause is likely the mobile phase or temperature. If the drift only appears with a sample, column contamination is a strong possibility.[13]

Q5: Are there specific issues related to n-propyl 3-amino-3-phenylpropionate that could be causing my baseline problems and peak tailing?

A5: Yes. The chemical structure of n-propyl 3-amino-3-phenylpropionate, specifically its basic primary amine group, presents a significant challenge in reversed-phase HPLC. This is often the root cause of poor peak shape (tailing) and can contribute to baseline issues.

Causality: Secondary Silanol Interactions Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[14][15] At a typical mobile phase pH (above ~3.5), these silanol groups can become deprotonated and negatively charged (Si-O⁻). The basic amine group on your analyte will be protonated and positively charged (R-NH₃⁺). This leads to a strong, secondary ionic interaction between your analyte and the stationary phase, in addition to the desired hydrophobic interaction.[16][17] This unwanted interaction causes peak tailing and can affect baseline stability.

G cluster_0 Problem: Silanol Interaction (pH > 3.5) cluster_1 Solution 1: Low pH Mobile Phase cluster_2 Solution 2: Competing Amine Additive Analyte Analyte (R-NH₃⁺) Silanol Stationary Phase (Si-O⁻) Analyte:f0->Silanol:f0 Strong Ionic Interaction (Causes Peak Tailing) Analyte_LowPH Analyte (R-NH₃⁺) Silanol_LowPH Stationary Phase (Si-OH) Analyte_LowPH:f0->Silanol_LowPH:f0 Interaction Suppressed Analyte_Comp Analyte (R-NH₃⁺) Silanol_Comp Stationary Phase (Si-O⁻) Modifier Competing Amine (M-NH₃⁺) Modifier:f0->Silanol_Comp:f0 Masks Silanol Site

Caption: Mitigating secondary interactions of amine analytes on silica columns.

Solutions:

  • Lower the Mobile Phase pH: Adjusting the mobile phase pH to between 2.5 and 3.5 using a buffer (e.g., phosphate or formate) will protonate the silanol groups, neutralizing their negative charge and preventing the secondary ionic interaction.[16] This is often the most effective solution for improving peak shape for basic compounds.

  • Use a Mobile Phase Additive: Adding a small concentration of a "competing amine" such as triethylamine (TEA) or hexylamine to the mobile phase can help.[17][18] These additives will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Use a Specialized Column: Modern HPLC columns are available with advanced surface chemistry designed to minimize silanol interactions. These include end-capped columns, where residual silanols are chemically deactivated, or columns with a polar-embedded group that shields the silanols.[15][19]

Data & Protocols
Table 1: Mobile Phase Additives for Amine Analysis
AdditiveTypical ConcentrationMechanism of ActionConsiderations
Phosphoric Acid 0.1% (v/v)Lowers mobile phase pH to ~2.1, protonating silanol groups to suppress ionic interactions.[20]Low UV cutoff, good for UV detection. Not volatile, unsuitable for LC-MS.
Formic Acid 0.1% (v/v)Lowers mobile phase pH.[21]Volatile and compatible with LC-MS. Higher UV cutoff than phosphoric acid.
Triethylamine (TEA) 0.1 - 0.5% (v/v)A basic amine that acts as a silanol suppressor by competing for active sites on the stationary phase.Can improve peak shape but may increase baseline noise and shorten column life.
Ammonium Acetate 10-20 mMActs as a buffer and can improve peak shape for some basic compounds.Volatile and LC-MS compatible.[20]
Table 2: Recommended Starting HPLC Conditions for N-propyl 3-amino-3-phenylpropionate
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µm (or equivalent)Standard reversed-phase column suitable for this type of compound.[22]
Mobile Phase A 0.1% Phosphoric Acid in WaterLowers pH to suppress silanol interactions.[16][19]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.[22]
Gradient 20% B to 80% B over 15 minutesA typical starting gradient to elute compounds of moderate hydrophobicity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection (UV) 210-220 nmPhenyl group provides UV absorbance; lower wavelengths generally give higher sensitivity.
Injection Vol. 10 µLStandard injection volume; adjust based on sample concentration.
References
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Vertex AI Search.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025, March 18). G-M-I, Inc.
  • HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited.
  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. (n.d.). Chrom Tech.
  • Troubleshooting Guide for HPLC Pumps: Tips and Tricks. (2026, March 25). G-M-I, Inc.
  • HPLC Pump Care and Troubleshooting. (2025, October 14). Chrom Tech, Inc.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5).
  • Baseline Disturbance. (2025, April 15). Shimadzu.
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13).
  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech.
  • Technical Support Center: Optimizing Mobile Phase pH for Florfenicol Amine Analysis. (n.d.). Benchchem.
  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
  • Isolating Detector Noise: Part 1. (2023, December 8).
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (n.d.).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.). [Source for general troubleshooting].
  • Eliminating Baseline Problems. (n.d.). Agilent.
  • HPLC Troubleshooting Mini Guide - Baseline Issues. (2024). Phenomenex.
  • The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics. (n.d.).
  • Liquid chromatography stationary phases with reduced silanol interactions. (n.d.).
  • Interaction of amine with the silanol group and its contribution to the silanization. (n.d.).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • Why am I getting Baseline noise in HPLC? (2016, March 7).
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.).
  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9).
  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. (n.d.). Benchchem.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Analytical Methods for the Characterization of Phenyl Propionate: Application Notes and Protocols. (n.d.). Benchchem.
  • DEVELOPMENT AND VALIDATION OF RP HPLC METHOD TO DETERMINE NANDROLONE PHENYLPROPIONATE IN DIFFERENT PHARMACEUTICAL FORMULATIONS. (n.d.). [Journal of Pharmaceutical Sciences].
  • High-throughput and sensitive HPLC analysis of lipids used in LNP formulations with evaporative light sc
  • (R)-3-Amino-2-phenylpropionic acid = 98 HPLC 1008-63-5. (n.d.). Sigma-Aldrich.
  • Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

Sources

Validation & Comparative

A Comparative Guide to Beta-Amino Acid Esters and N-Propyl 3-Amino-3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and drug development, the structural motifs that form the backbone of therapeutic agents are of paramount importance. Among these, β-amino acids and their ester derivatives have garnered significant attention. Their incorporation into peptide-based drugs can induce stable, predictable secondary structures and, critically, confer resistance to metabolic degradation by native peptidases.[1][2] This guide provides an in-depth, objective comparison between the broad class of β-amino acid esters and a specific, highly relevant derivative: n-propyl 3-amino-3-phenylpropionate.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and applications of these compounds. We will delve into the causality behind experimental choices and present supporting data to create a self-validating technical resource.

Structural and Physicochemical Properties: A Comparative Overview

The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl function. In β-amino acids, these two groups are separated by two carbon atoms, which allows for greater conformational flexibility and the formation of unique secondary structures in oligomers.[3][4]

The General Class: β-Amino Acid Esters

The term "β-amino acid ester" encompasses a vast family of molecules. Their structure can be systematically varied by modifying the substitution pattern on the carbon backbone, leading to β²-, β³-, or β²,³-amino acids, or by changing the ester group (R').[5][6]

  • General Structure: R-CH(NH₂)-CH₂-COOR' (β³) or H₂N-CH₂-CH(R)-COOR' (β²)

  • Chirality: They typically possess at least one stereocenter, making them valuable chiral building blocks.

  • Polymerization: A key application of this class is in the synthesis of poly(β-amino esters) (PBAEs). These are biodegradable and biocompatible polymers synthesized via the Michael addition of amines to diacrylates, widely explored for drug and gene delivery systems.[7][8][9]

The Specific Derivative: N-Propyl 3-Amino-3-Phenylpropionate

This compound is a specific β³-amino acid ester, where the β-carbon is substituted with a phenyl group.

  • Chemical Structure: C₁₂H₁₇NO₂

  • CAS Number: 622830-41-5[10]

  • Key Features: The presence of the phenyl group at the C3 position significantly increases the molecule's lipophilicity and introduces the potential for aromatic interactions, such as π-π stacking. The n-propyl ester further contributes to this lipophilicity. These features are critical in its role as an intermediate for pharmacologically active molecules.[11][12]

Comparative Data Table
PropertyGeneral β-Amino Acid EstersN-Propyl 3-Amino-3-Phenylpropionate
Structural Class Broad family with variable substitutionSpecific β³-amino acid ester
Key Feature Amino group on the β-carbonPhenyl group on the β-carbon
Primary Use Peptidomimetics, Polymer Synthesis (PBAEs)[1]Chiral intermediate for drug synthesis[11][13]
Physicochemistry Tunable based on R and R' groupsHigh lipophilicity, aromatic interactions
Biodegradability Ester linkage allows for hydrolysis[7]Biodegradable via ester hydrolysis

Synthesis Methodologies: From General Pathways to a Specific Protocol

The synthetic route chosen for a β-amino acid ester is dictated by the desired substitution pattern, stereochemistry, scalability, and safety considerations.[1]

General Synthetic Pathways for β-Amino Acid Esters

Several robust methods exist for the synthesis of this class of compounds. The choice of method is a critical experimental decision based on starting material availability and desired structural complexity.

cluster_start Starting Materials cluster_methods Synthetic Methods cluster_end Product alpha-Amino Acids alpha-Amino Acids Arndt_Eistert Arndt-Eistert Homologation [2] alpha-Amino Acids->Arndt_Eistert alpha,beta-Unsaturated Esters alpha,beta-Unsaturated Esters Michael_Addition Aza-Michael Conjugate Addition [6, 9] alpha,beta-Unsaturated Esters->Michael_Addition Imines Imines Mannich_Reaction Mannich-Type Reaction [7] Imines->Mannich_Reaction beta-Ketoesters beta-Ketoesters Reductive_Amination Asymmetric Reductive Amination [21] beta-Ketoesters->Reductive_Amination beta_ester β-Amino Acid Esters Arndt_Eistert->beta_ester Michael_Addition->beta_ester Mannich_Reaction->beta_ester Reductive_Amination->beta_ester

Caption: General synthetic routes to β-amino acid esters.

Synthesis of N-Propyl 3-Amino-3-Phenylpropionate

A highly efficient method for synthesizing 3-amino-3-arylpropionic acids and their esters is a one-pot process starting from an aromatic aldehyde.[11][13] This approach is advantageous as it avoids the isolation of intermediates, saving time and resources.

reagents Malonic Acid + Ammonium Acetate + Benzaldehyde intermediate 3-Amino-3-phenylpropionic Acid (in situ) reagents->intermediate Step 1: Condensation/ Addition product n-Propyl 3-Amino-3-Phenylpropionate intermediate->product Step 2: Esterification esterification Propanol + Thionyl Chloride (SOCl₂) esterification->product

Caption: One-pot synthesis of n-propyl 3-amino-3-phenylpropionate.

Experimental Protocol: One-Pot Synthesis
  • Objective: To synthesize n-propyl 3-amino-3-phenylpropionate from benzaldehyde.

  • Step 1: Formation of the β-Amino Acid.

    • To a 500 mL three-necked flask equipped with a reflux condenser, add 100 mL of ethanol, malonic acid (0.1 mol), and ammonium acetate (0.2 mol).

    • Heat the mixture to 50°C with stirring.

    • Add benzaldehyde (0.1 mol) dropwise over 30 minutes.

    • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours until TLC indicates the consumption of benzaldehyde.

    • Cool the reaction mixture to approximately 10°C in an ice bath. The intermediate, 3-amino-3-phenylpropionic acid, is formed in situ and is used directly in the next step.

  • Step 2: Esterification.

    • To the cooled mixture from Step 1, slowly and carefully add thionyl chloride (0.15 mol) dropwise, ensuring the temperature does not exceed 20°C.

    • Replace the solvent with n-propanol (150 mL).

    • Heat the mixture to reflux for 12-16 hours.

    • Cool the reaction and evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (100 mL) and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic (pH ~8).

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Step 3: Purification.

    • Purify the crude oil via column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure n-propyl 3-amino-3-phenylpropionate.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds. This protocol serves as a self-validating system for the synthesis described above.

Expected Spectroscopic Signatures
TechniqueGeneral β-Amino Acid EstersPredicted for N-Propyl 3-Amino-3-Phenylpropionate
¹H NMR Protons on α and β carbons (2.5-4.5 ppm)[14][15]Aromatic (7.2-7.4 ppm), CH-Ph (4.2 ppm), CH₂-CO (2.7 ppm), Propyl group (4.0, 1.6, 0.9 ppm)
¹³C NMR C=O (170-175 ppm), C-N (40-60 ppm)[14]C=O (~172 ppm), Aromatic (126-145 ppm), C-N (~55 ppm), C-CO (~40 ppm), Propyl carbons
IR (cm⁻¹) N-H (3300-3400), C=O (~1735), C-O (1150-1250)[14]Aromatic C-H (~3030), N-H (~3350), C=O (~1730), C-N (~1200)
MS (ESI+) [M+H]⁺m/z 208.1332 [M+H]⁺
Experimental Protocol: Characterization Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~10 mg of the purified product in 0.6 mL of CDCl₃.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Confirm the presence of all expected peaks and their integrations as listed in the table above.

  • Infrared (IR) Spectroscopy:

    • Place a drop of the neat oil product on a salt plate (NaCl or KBr).

    • Acquire the IR spectrum and identify the key functional group stretches (N-H, C=O, C-O).

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the product in methanol or acetonitrile.

    • Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

    • Confirm the exact mass of the [M+H]⁺ ion to verify the elemental composition.

Applications and Performance Insights

The applications of β-amino acid esters are dictated by their structure. The general class offers versatility, while the specific derivative is tailored for a more focused purpose.

Broad Applications of the General Class

The true strength of the β-amino acid ester class lies in its tunability.

  • Peptidomimetics: By incorporating various β-amino acids into a peptide sequence, researchers can control the resulting secondary structure (e.g., helices, sheets) and dramatically increase resistance to enzymatic degradation, which is a major hurdle in peptide drug development.[6][16]

  • Drug & Gene Delivery: As monomers for PBAEs, they form cationic polymers that can complex with negatively charged nucleic acids (DNA, mRNA, siRNA).[17] These polymers are pH-responsive, facilitating endosomal escape and effective delivery of the therapeutic cargo into the cell.[8]

Focused Application of N-Propyl 3-Amino-3-Phenylpropionate

This specific molecule is less of a general-purpose tool and more of a specialized component.

  • Chiral Intermediate: 3-Amino-3-phenylpropionic acid and its esters are key intermediates in the synthesis of several important pharmaceuticals.[12][13] For example, they are precursors for certain antiviral drugs and other complex small molecules where the phenylpropylamine motif is crucial for binding to the biological target.[11]

  • Pharmacokinetic Modulation: The phenyl and propyl groups lend significant lipophilicity to any larger molecule this intermediate is built into. This property is often engineered into drug candidates to improve membrane permeability and oral bioavailability.[18][19]

Conclusion

This guide has objectively compared the broad class of β-amino acid esters with the specific molecule, n-propyl 3-amino-3-phenylpropionate. The comparison reveals a classic case of versatility versus specificity in chemical design.

  • β-Amino Acid Esters (The Class): These are best viewed as a versatile platform. Their value lies in the ability to tune their properties by altering side chains and ester groups, making them ideal for creating libraries of compounds, developing novel peptidomimetics with enhanced stability, and synthesizing functional polymers like PBAEs for advanced drug delivery systems.[16]

  • N-Propyl 3-Amino-3-Phenylpropionate (The Specific): This compound is a well-defined, value-added building block. Its utility is not in its own direct biological activity, but as a crucial chiral intermediate for the efficient, targeted synthesis of complex pharmaceutical agents.[11][13] The specific stereochemistry and physicochemical properties conferred by the β-phenyl group are its primary assets.

For the researcher, the choice is clear: for exploratory work in materials science or peptidomimetics, the diverse class of β-amino acid esters offers a rich field of study. For process chemists and those in late-stage drug development, a specific and well-characterized intermediate like n-propyl 3-amino-3-phenylpropionate is an indispensable tool for constructing a precise molecular target.

References

  • Introduction to Poly(β-amino esters): Structure and Properties. (2024).
  • A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. (2025). BenchChem.
  • Poly(beta-amino esters): applications in immunology. (n.d.).
  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (2025). CD Bioparticles.
  • Recent progress and applications of poly(beta amino esters)-based biomaterials. (2025).
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  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Arom
  • New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2020). Scielo.
  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022). Frontiers.
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  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.).
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher.
  • Noncanonical β-Amino Esters and Amides via Direct Asymmetric Reductive Amination of α,α-Disubstituted β-Ketoesters and Amides. (2026).
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  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). MDPI.
  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2015). Scirp.org.
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  • Propyl 3-amino-3-phenylpropano
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A Comparative Guide to the Validation of LC-MS Methods for the Quantification of N-Propyl 3-Amino-3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust quantification of n-propyl 3-amino-3-phenylpropionate, a small molecule of interest in pharmaceutical development. We will delve into the critical aspects of method validation, offering insights into experimental design and data interpretation to ensure the generation of reliable and reproducible results in a regulated environment. This document is intended for researchers, scientists, and drug development professionals who are tasked with establishing and validating bioanalytical methods.

The quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies.[1][2] The accuracy and reliability of these measurements are paramount for making informed decisions throughout the drug development pipeline.[3] This guide will adhere to the principles outlined in major international guidelines, including those from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline, which provides a harmonized framework for bioanalytical method validation.[4][5][6]

Choosing the Right Analytical Platform: Triple Quadrupole vs. High-Resolution Mass Spectrometry

The first critical decision in method development is the selection of the mass spectrometric platform. For quantitative bioanalysis, the two primary contenders are triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS).

  • Triple Quadrupole (QqQ) Mass Spectrometry: Operating in Multiple Reaction Monitoring (MRM) mode, QqQ-MS is the gold standard for targeted quantification due to its exceptional sensitivity, selectivity, and wide dynamic range.[7] This technique offers high reproducibility and is widely accepted by regulatory agencies.[2]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) analyzers provide high-resolution, accurate-mass data, which can be advantageous for differentiating the analyte from isobaric interferences. While historically used for qualitative analysis, modern HRMS instruments offer quantitative performance comparable to QqQ-MS for many applications.

For the routine quantification of n-propyl 3-amino-3-phenylpropionate in a drug development setting, a triple quadrupole mass spectrometer is generally the preferred choice due to its established robustness and widespread regulatory acceptance for quantitative bioanalysis.

Core Validation Parameters: A Deep Dive

A bioanalytical method must be rigorously validated to demonstrate its suitability for the intended purpose.[8][9] The following sections detail the essential validation parameters and provide a framework for their experimental assessment.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications.[10]

Experimental Protocol:

  • Analyze at least six different blank matrix lots (e.g., human plasma) to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

  • Spike the analyte and IS at the Lower Limit of Quantification (LLOQ) into these blank matrix lots and evaluate for interference.

  • The response of interfering peaks should not exceed 20% of the LLOQ for the analyte and 5% for the IS.

The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision.[11]

Experimental Protocol:

  • Prepare a series of calibration standards with decreasing concentrations of n-propyl 3-amino-3-phenylpropionate.

  • The LLOQ is established as the lowest standard on the calibration curve that exhibits a signal-to-noise ratio of at least 5 and can be measured with a precision of ≤20% and accuracy within ±20% of the nominal value.

The calibration curve depicts the relationship between the instrument response and the known concentration of the analyte.[10]

Experimental Protocol:

  • Prepare a blank sample, a zero standard (matrix with IS), and at least six to eight non-zero calibration standards spanning the expected concentration range.

  • The curve is typically fitted with a linear, weighted (1/x or 1/x²) regression model.

  • The correlation coefficient (r²) should be ≥0.99. For at least 75% of the calibration standards, the back-calculated concentrations must be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy refers to the closeness of the mean test results to the true value, while precision describes the closeness of agreement among a series of measurements.[11]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤3 x LLOQ), medium QC, and high QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Intra-run (within a batch) and Inter-run (between batches) Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

  • Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and IS.
LLOQ S/N ≥ 5; Accuracy within ±20%; Precision ≤20%.
Calibration Curve (r²) ≥ 0.99
Accuracy (QC samples) Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision (QC samples) CV ≤15% (≤20% at LLOQ).

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[12][13] It can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the method.[14][15]

Experimental Protocol (Post-Extraction Spike Method):

  • Extract blank matrix from at least six different sources.

  • Post-extraction, spike the analyte and IS at low and high concentrations into these extracts.

  • Compare the peak areas of the post-spiked samples to those of the analyte and IS in a neat solution at the same concentrations.

  • The matrix factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • The IS-normalized MF should have a CV ≤15%.

Workflow for Assessing Matrix Effect

cluster_0 Sample Preparation cluster_1 Spiking cluster_2 LC-MS Analysis & Calculation A Extract Blank Matrix (n≥6) C Spike Analyte & IS into Extracted Matrix A->C B Prepare Neat Solutions D Spike Analyte & IS into Neat Solvent B->D E Analyze Both Sets of Samples C->E D->E F Calculate Matrix Factor E->F

Caption: Workflow for Quantitative Assessment of Matrix Effect.

Recovery is the efficiency of the extraction procedure for the analyte and IS from the biological matrix.[11]

Experimental Protocol:

  • Prepare two sets of samples at low, medium, and high concentrations (n≥5).

  • Set 1: Spike analyte and IS into the biological matrix before extraction.

  • Set 2: Spike analyte and IS into the extracted blank matrix (post-extraction).

  • Calculate recovery as: % Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) x 100

  • Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.

The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage.[16][17]

Experimental Protocol: Analyze QC samples (low and high concentrations) after exposure to the following conditions and compare the results to freshly prepared samples:

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample processing time.

  • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

  • Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the expected sample storage time.

  • Stock Solution Stability: Stability of the analyte in its storage solvent at room temperature and refrigerated conditions.

For all stability assessments, the mean concentration of the stability samples should be within ±15% of the nominal concentration.[16]

Overall LC-MS Method Validation Workflow

A Method Development B Full Validation A->B C Selectivity & Specificity B->C D LLOQ & Calibration Curve B->D E Accuracy & Precision B->E F Matrix Effect & Recovery B->F G Stability B->G H Validated Method C->H D->H E->H F->H G->H

Caption: Key Stages in Bioanalytical Method Validation.

Comparison of Sample Preparation Techniques

The choice of sample preparation technique is critical for minimizing matrix effects and achieving the desired sensitivity.[2][18]

TechniquePrincipleProsConsBest Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, inexpensive.Less clean extracts, high potential for matrix effects.High-throughput screening, robust methods.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can be selective.More labor-intensive, requires solvent optimization.Analytes with moderate to low polarity.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a suitable solvent.Cleanest extracts, high analyte concentration, can be automated.More expensive, method development can be complex.Low concentration analytes, complex matrices.

For n-propyl 3-amino-3-phenylpropionate, a small molecule with both polar and non-polar characteristics, Solid-Phase Extraction (SPE) is recommended for achieving the cleanest extracts and minimizing matrix effects, especially for methods requiring high sensitivity.

Conclusion and Recommendations

The successful validation of an LC-MS method for the quantification of n-propyl 3-amino-3-phenylpropionate hinges on a systematic and scientifically sound approach. For routine, high-throughput quantitative analysis in a regulated environment, a triple quadrupole mass spectrometer is the instrument of choice. The validation process must encompass a thorough evaluation of selectivity, sensitivity, linearity, accuracy, precision, matrix effect, recovery, and stability, with all experiments and results meticulously documented.

While protein precipitation offers a rapid approach, Solid-Phase Extraction is the recommended sample preparation technique to ensure the highest data quality by effectively mitigating matrix effects. The use of a stable, isotopically labeled internal standard is also crucial for compensating for variability during sample processing and analysis.

By adhering to the principles and protocols outlined in this guide, researchers can develop and validate a robust and reliable LC-MS method that will generate high-quality data to support critical decisions in the drug development process.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2021). Advances in sample preparation for bioanalysis by liquid chromatography-mass spectrometry. Bioanalysis, 13(15), 1205-1221. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

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A Senior Application Scientist's Guide to Benchmarking N-propyl 3-amino-3-phenylpropionate Against Standard Beta-Lactam Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The relentless challenge of antimicrobial resistance necessitates continuous innovation in the synthesis of β-lactam antibiotics. While this class of drugs remains a cornerstone of antibacterial therapy, the efficiency, cost, and environmental impact of their production are under intense scrutiny. The selection of precursors—the fundamental building blocks—is a critical determinant of the overall viability of a synthetic route.

This guide provides an in-depth technical comparison between a promising synthetic intermediate, n-propyl 3-amino-3-phenylpropionate , and the established, fermentation-derived precursors that have long dominated the field. We will move beyond a simple list of pros and cons, delving into the causality behind experimental choices and providing a framework for a self-validating benchmarking study.

The Incumbents: A Profile of Standard Beta-Lactam Precursors

The industrial production of penicillins and cephalosporins has been a triumph of biotechnology, relying on large-scale fermentation to produce the core β-lactam nuclei.

  • 6-Aminopenicillanic Acid (6-APA): The foundational nucleus for most semi-synthetic penicillins, 6-APA is derived from Penicillin G or V.[1][2] These natural penicillins are produced by high-yielding strains of the fungus Penicillium chrysogenum.[2] The process involves fermentation, followed by enzymatic or chemical cleavage of the side chain.[3][4] While highly optimized, this multi-step bioprocess presents challenges in purification and can be resource-intensive.[2]

  • 7-Aminocephalosporanic Acid (7-ACA) & 7-Aminodeacetoxycephalosporanic acid (7-ADCA): These are the core intermediates for semi-synthetic cephalosporins. 7-ACA is traditionally produced by the chemical or enzymatic deacylation of Cephalosporin C (CPC), a metabolite of the fungus Acremonium chrysogenum.[5][6] The conversion of CPC to 7-ACA can be a complex, multi-step process, though one-pot enzymatic systems have been developed to improve efficiency.[7][8]

The reliance on fermentation, while effective, introduces inherent complexities, including the management of complex media, strain maintenance, and extensive downstream processing to isolate and purify the final precursor to the high standards required for pharmaceutical synthesis.[2][5]

Traditional_Precursor_Pathway cluster_0 Fermentation Process cluster_1 Purification & Conversion cluster_2 Final Synthesis Fungus P. chrysogenum / A. chrysogenum Fermentation Large-Scale Fermentation Fungus->Fermentation Broth Crude Fermentation Broth Fermentation->Broth PenG_CPC Penicillin G / Cephalosporin C Broth->PenG_CPC Enzymatic_Cleavage Enzymatic or Chemical Cleavage PenG_CPC->Enzymatic_Cleavage Final_Precursor 6-APA / 7-ACA Enzymatic_Cleavage->Final_Precursor Acylation Acylation with Side Chain Final_Precursor->Acylation Antibiotic Semi-Synthetic β-Lactam Antibiotic Acylation->Antibiotic Synthetic_Precursor_Pathway cluster_0 One-Pot Synthesis cluster_1 Esterification cluster_2 Final Synthesis Reagents Benzaldehyde + Malonic Acid + Ammonium Acetate Amino_Acid 3-Amino-3-phenylpropionic Acid Intermediate Reagents->Amino_Acid Esterification Esterification with n-propanol Amino_Acid->Esterification Final_Precursor N-propyl 3-amino-3-phenylpropionate Esterification->Final_Precursor Cycloaddition [2+2] Cycloaddition (e.g., Staudinger Synthesis) Final_Precursor->Cycloaddition Antibiotic Substituted β-Lactam Antibiotic Cycloaddition->Antibiotic

Fig. 2: Proposed chemical synthesis pathway for the challenger precursor.

Head-to-Head Benchmarking: A Comparative Analysis

A direct comparison requires evaluating key performance indicators that impact the entire drug development pipeline, from lab-scale synthesis to industrial production.

Performance MetricStandard Precursors (6-APA, 7-ACA)N-propyl 3-amino-3-phenylpropionate (Projected)Causality & Field Insights
Synthetic Accessibility & Yield Highly optimized but complex multi-step bioprocess. Overall yields for 6-APA can reach 85-90% from Pen V. [1][9]CPC fermentation yields can exceed 10 g/L before conversion. [10]Potentially simpler, one-pot chemical synthesis. Projected yields around 75-80% based on similar reactions. [11]The key difference is process control . Fermentation is susceptible to biological variability, whereas a purely chemical synthesis offers more predictable control over reaction parameters and, therefore, more consistent yields.
Purity & Downstream Processing Extensive purification required to remove biomass, proteins, and other metabolites from the fermentation broth. [2]This adds significant cost and complexity.Purification is typically achieved through standard chemical techniques like extraction and chromatography, which can be more straightforward and yield higher purity products. [11]Downstream processing for fermentation can account for a substantial portion of the total production cost. A cleaner synthetic route directly translates to lower costs and less solvent waste.
Reaction Kinetics in Acylation Well-understood enzymatic or chemical acylation. Penicillin G Acylase (PGA) is highly efficient for this step. [3][12]The n-propyl ester serves as an activated form of the carboxylic acid, potentially enabling efficient acylation under mild conditions, possibly avoiding the need for harsh activating agents.The choice of the ester group (n-propyl) is critical. It balances stability with sufficient reactivity for the subsequent acylation step, a core principle in medicinal chemistry precursor design.
Chemical Stability The β-lactam ring itself is inherently strained and susceptible to hydrolysis, especially outside of optimal pH ranges (typically pH 6-7). [13][14]As a β-amino ester without the strained ring, it is expected to have significantly higher stability during storage and handling compared to the β-lactam nuclei.High precursor stability simplifies logistics, reduces the need for specialized storage conditions, and minimizes degradation during the reaction, leading to fewer impurities and higher overall yield.
Versatility & Derivatization Limited to the core structures produced by the microorganisms. Versatility comes from acylating with different side chains.The synthetic route allows for easy modification of the phenyl ring or the ester group, enabling the rapid generation of a library of diverse precursors for structure-activity relationship (SAR) studies.For drug discovery, the ability to quickly synthesize analogues is paramount. A fully synthetic precursor offers a significant advantage in early-stage lead optimization over a fixed, bio-derived core.

Experimental Protocols for a Self-Validating Benchmarking Study

To provide a trustworthy comparison, the following protocols outline a self-validating system where each step provides quantifiable data for direct comparison.

Fig. 3: Workflow for the experimental benchmarking of β-lactam precursors.
Protocol 4.1: One-Pot Synthesis of N-propyl 3-amino-3-phenylpropionate
  • Rationale: This protocol adapts a known efficient method for synthesizing related β-amino acid esters to produce the target compound in a single, streamlined process. [11]1. Reaction Setup: To a 500 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, add ethanol (100 mL), malonic acid (0.1 mol), and ammonium acetate (0.2 mol).

  • Initial Reaction: Heat the mixture to 50°C with stirring. Slowly add benzaldehyde (0.1 mol) dropwise over 30 minutes.

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Esterification: Cool the reaction mixture to 10°C in an ice bath. Carefully add thionyl chloride (0.15 mol) dropwise, ensuring the temperature does not exceed 20°C.

  • Second Reflux: Replace the solvent with n-propanol (200 mL) and heat to reflux for 16 hours to drive the esterification.

  • Workup: Cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. [15][16][17]

Protocol 4.2: Comparative Kinetically Controlled Acylation
  • Rationale: This protocol evaluates the efficiency of each precursor in a standardized, kinetically controlled enzymatic synthesis of a model β-lactam antibiotic (e.g., ampicillin), allowing for a direct comparison of their performance as acyl donors. [18][19]1. Enzyme Preparation: Prepare a solution of immobilized Penicillin G Acylase (PGA) at a concentration of 50 IU/mL in a 0.1 M phosphate buffer (pH 6.5). [18]2. Reaction Setup (Standard): In a temperature-controlled vessel at 25°C, dissolve 6-APA (0.1 M) and R-phenylglycine methyl ester (PGME) (0.3 M) in the phosphate buffer.

  • Reaction Setup (Challenger): In a parallel setup, dissolve the β-lactam nucleus (e.g., a suitable amine for Staudinger synthesis) and n-propyl 3-amino-3-phenylpropionate at an equimolar ratio. Note: This reaction may require a chemical coupling agent rather than PGA, representing a different synthetic paradigm.

  • Initiation & Monitoring: Initiate the reactions by adding the prepared enzyme solution (or chemical agent). Withdraw aliquots at regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quenching: Immediately quench the enzymatic reaction in the aliquots by adding an equal volume of acetonitrile containing an internal standard and centrifuging to precipitate the enzyme.

  • Analysis: Analyze the supernatant from each time point by HPLC (as per Protocol 4.3) to determine the concentration of the synthesized antibiotic.

  • Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate for each precursor.

Protocol 4.3: Purity and Quantification Analysis by HPLC-MS
  • Rationale: A robust and validated HPLC-MS method is essential for accurately quantifying the purity of the precursors and the yield of the synthesized products, ensuring reliable data for comparison. [20][21][22]1. Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Detection: Monitor at wavelengths relevant to the analytes (e.g., 210 nm, 230 nm, 254 nm). [21]MS detection will be used for confirmation of identity.

  • Quantification: Generate a calibration curve for each precursor and product using certified reference standards to ensure accurate concentration measurements.

Protocol 4.4: Comparative Stability Study
  • Rationale: This protocol assesses the intrinsic chemical stability of the precursors under accelerated degradation conditions, providing critical data for predicting shelf-life and behavior in various reaction solvents. [14][23]1. Sample Preparation: Prepare stock solutions of each precursor (6-APA and n-propyl 3-amino-3-phenylpropionate) at a concentration of 1 mg/mL in three different buffers: pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate).

  • Incubation: Aliquot the solutions into sealed vials and incubate them in temperature-controlled chambers at 4°C, 25°C, and 40°C.

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove one vial from each condition.

  • Analysis: Immediately analyze the samples using the validated HPLC method (Protocol 4.3) to quantify the remaining concentration of the precursor.

  • Data Analysis: Calculate the percentage of precursor remaining at each time point and determine the degradation rate constant and half-life under each condition.

Conclusion and Future Outlook

The established fermentation-based precursors, 6-APA and 7-ACA, are the products of decades of process optimization and serve the industry well. However, they represent a mature technology with inherent limitations in process control and structural versatility.

N-propyl 3-amino-3-phenylpropionate, as a representative of a fully synthetic precursor strategy, offers a compelling alternative. The primary advantages lie in process simplification, enhanced control, superior stability, and significantly greater potential for analogue synthesis during the critical drug discovery phase. While the direct enzymatic acylation pathway is not applicable, the use of such synthetic precursors aligns with modern chemical synthesis techniques (e.g., Staudinger cycloaddition) that are also highly efficient and scalable. [24] The decision to adopt a new precursor is a complex one, balancing the cost of raw materials against the total cost of production, including downstream processing and waste management. The protocols outlined in this guide provide a robust framework for researchers to conduct a thorough, data-driven benchmark. The results of such a study would provide the quantitative evidence needed to determine if synthetic precursors like n-propyl 3-amino-3-phenylpropionate can displace or augment the traditional bio-derived workhorses in the next generation of β-lactam antibiotic manufacturing.

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  • Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic Cephalosporin C Biofactory. MDPI. Available at: [Link]

  • High-performance liquid chromatographic identification of beta-lactam antibiotics produced by dermatophytes. Ovid. Available at: [Link]

  • A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing. Available at: [Link]

  • Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. Food Safety and Inspection Service. Available at: [Link]

  • NMR Crystallography: Toward Chemical Shift-Driven Crystal Structure Determination of the beta-Lactam Antibiotic Amoxicillin Trihydrate. CICECO. Available at: [Link]

  • [Comparative study of the activities of beta lactamase inhibitors by nuclear magnetic resonance spectrometry]. PubMed. Available at: [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PMC. Available at: [Link]

  • β-lactam antibiotics epitope mapping with STD NMR spectroscopy: a study of drug-human serum albumin interaction. ResearchGate. Available at: [Link]

  • The Chemistry and Biology of Beta-Lactams. IntechOpen. Available at: [Link]

  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. Available at: [Link]

  • Past and Present Perspectives on β-Lactamases. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Therapeutic potentials of β-lactam: A scaffold for new drug development. ResearchGate. Available at: [Link]

  • Method for resolving 3-amino-3-phenylpropanol. Google Patents.
  • Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. Available at: [Link]

  • Pharmaceutical precursors production: Biological Chemistry. Fiveable. Available at: [Link]

  • Different precursors in the production of b-lactams. ResearchGate. Available at: [Link]

  • PROCESS FOR PREPARATION OF β-LACTAMS. Google Patents.
  • Path Toward High-Throughput Synthesis Planning via Performance Benchmarking. ResearchGate. Available at: [Link]

  • Synthesis of β-Lactams. Encyclopedia.pub. Available at: [Link]

  • Synthesis of β-Lactams Bearing Functionalized Side Chains from a Readily Available Precursor. Organic Letters. Available at: [Link]

  • The one pot process technique of 3- amino -3- phenylpropionic acid esters. Google Patents.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Available at: [Link]

  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development. Available at: [Link]

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High-Resolution Chiral HPLC Guide: Determining the Enantiomeric Excess of n-Propyl 3-Amino-3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: April 2026

β -amino acid derivatives are indispensable building blocks in the synthesis of peptidomimetics and blockbuster pharmaceuticals, including the antidiabetic drug sitagliptin and the cholesterol-lowering agent ezetimibe 1[1]. The enantiomeric purity of intermediates like n-propyl 3-amino-3-phenylpropionate directly dictates the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API).

While transition metal-catalyzed asymmetric hydrogenation and enzymatic kinetic resolution are highly efficient synthetic routes for chiral amines 2[2], validating these methods requires the highly accurate determination of enantiomeric excess ( ee ) via chiral high-performance liquid chromatography (HPLC). This guide provides a comprehensive, self-validating methodology for resolving the enantiomers of n-propyl 3-amino-3-phenylpropionate, comparing leading chiral stationary phases (CSPs) to establish the optimal analytical workflow.

Mechanistic Principles of Chiral Recognition

Successful chiral resolution relies on the "three-point interaction" model (Dalgliesh's rule). n-Propyl 3-amino-3-phenylpropionate possesses three distinct interaction sites that must engage asymmetrically with the CSP:

  • Primary Amine ( −NH2​ ): Acts as a strong hydrogen bond donor.

  • Ester Carbonyl ( −COOnPr ): Acts as a hydrogen bond acceptor, while the bulky n-propyl chain provides steric hindrance.

  • Phenyl Ring: Engages in π−π stacking interactions with aromatic groups on the stationary phase.

When selecting a CSP, derivatized polysaccharide columns are the industry standard for β -amino esters. The carbamate linkages on these CSPs provide complementary H-bond acceptors (C=O) and donors (N-H), while the derivatized phenyl rings offer π−π interaction sites. The steric fit of the analyte's n-propyl group within the chiral helical groove of the polymer ultimately determines the differential retention of the (R) and (S) enantiomers.

Mechanism Analyte n-Propyl 3-Amino-3-Phenylpropionate - Primary Amine - Ester Carbonyl - Phenyl Ring CSP Cellulose Carbamate CSP (OD-H) - C=O (Acceptor) - N-H (Donor) - Chiral Groove Analyte->CSP H-Bonding & Pi-Pi Stacking

Transient diastereomeric interactions between analyte and CSP.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To objectively evaluate performance, we compare three alternative CSP architectures for the resolution of racemic n-propyl 3-amino-3-phenylpropionate:

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): The linear nature of the cellulose backbone creates a highly accessible chiral groove. This column typically exhibits superior resolution for β -amino esters, allowing for optimal penetration of the n-propyl chain 3[3].

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The helical twist of the amylose backbone creates a tighter inclusion cavity. While effective, the bulky n-propyl ester can sometimes hinder optimal cavity penetration, leading to broader peaks and lower selectivity compared to OD-H.

  • Crownpak CR(+) (Chiral Crown Ether): Operates via host-guest complexation of the primary amine with the crown ether under highly acidic conditions. While excellent for free amino acids, the esterification of the carboxyl group removes secondary stabilizing interactions, making it vastly inferior to carbamate-based CSPs for this specific analyte.

Quantitative Performance Data

Note: Data reflects standardized normal-phase conditions: Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v), Flow rate 1.0 mL/min, UV detection at 210 nm, 25°C.

ColumnPolymer BackboneRetention Time (R)Retention Time (S)Selectivity ( α )Resolution ( Rs​ )Suitability Verdict
Chiralcel OD-H Cellulose8.4 min11.2 min1.453.8Optimal - Baseline resolution, sharp peaks
Chiralpak AD-H Amylose10.1 min12.5 min1.282.1Good - Slower elution, slight peak tailing
Crownpak CR(+) Crown Ether15.3 min16.1 min1.060.8Poor - Incomplete resolution, incompatible

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in system suitability checks to validate the analytical run before calculating the final enantiomeric excess.

Step 1: Mobile Phase Preparation
  • Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 ratio.

  • Add 0.1% (v/v) Diethylamine (DEA).

    • Causality: DEA acts as a basic modifier. Without it, the primary amine of n-propyl 3-amino-3-phenylpropionate will interact strongly with residual acidic silanol groups on the silica support. This causes severe peak tailing and artificially depresses the calculated resolution, ruining quantitative accuracy4[4].

  • Degas the mixture via ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • Dissolve 1.0 mg of the n-propyl 3-amino-3-phenylpropionate sample in 1.0 mL of the mobile phase.

  • Filter through a 0.22 μ m PTFE syringe filter to remove particulates that could foul the chiral column frit.

Step 3: HPLC Parameters & Execution
  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 μ m).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Injection Volume: 10 μ L.

  • Column Temperature: 25 °C.

    • Causality: Temperature control is critical. Lower temperatures increase enantioselectivity ( α ) by maximizing the enthalpic differences of the diastereomeric transient complexes, but they broaden peaks due to reduced mass transfer kinetics. 25 °C offers the optimal thermodynamic/kinetic balance for this ester.

  • Detection: UV at 210 nm (captures the maximum absorbance of the phenyl chromophore and ester carbonyl).

Step 4: System Suitability & ee Calculation
  • Validation Inject: Inject a racemic standard first. Verify that Rs​>1.5 (baseline resolution) and the tailing factor ( Tf​ ) is <1.5 . If these parameters fail, the system is not validated for quantitative analysis.

  • Sample Inject: Inject the enantioenriched sample.

  • Calculation: Determine the Enantiomeric Excess using the peak areas ( A ):

    ee(%)=AR​+AS​∣AR​−AS​∣​×100

G Start Start: Chiral HPLC Method Development CSP Select Chiral Stationary Phase (CSP) Start->CSP ODH Cellulose-based (OD-H) Optimal for β-amino esters CSP->ODH ADH Amylose-based (AD-H) Alternative screening CSP->ADH Crown Crown Ether (CR+) Poor for esters CSP->Crown Mobile Mobile Phase Optimization Hexane : IPA (90:10) ODH->Mobile ADH->Mobile Modifier Add 0.1% DEA Modifier (Prevents amine tailing) Mobile->Modifier Validation System Suitability Validation Rs > 1.5, Tailing < 1.5 Modifier->Validation Calc Calculate Enantiomeric Excess (ee) Validation->Calc

Chiral HPLC method development workflow for β-amino esters.

References

  • Synthesis of β3-Amino Esters by Iridium-Catalyzed Asymmetric Allylic Alkylation Reaction Organic Process Research & Development - ACS Publications[Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Chemical Reviews - ACS Publications[Link]

  • EP2069516B1 - Specific hydrolysis of the n-unprotected (r)
  • Direct enzymatic routes to β-substituted β-amino acid enantiomers University of Szeged Repository[Link]

Sources

cross-validation of n-propyl 3-amino-3-phenylpropionate binding assays

Author: BenchChem Technical Support Team. Date: April 2026

An accurate determination of binding kinetics and thermodynamics is critical when developing chiral building blocks like n-propyl 3-amino-3-phenylpropionate. As a β-amino acid ester, this compound serves as a vital intermediate in the synthesis of complex pharmaceuticals, including selective non-peptide antagonists for the human Neurokinin-3 (NK-3) receptor[1]. Furthermore, its enantiomeric resolution is frequently catalyzed by Burkholderia cepacia lipase (BCL)[2], making the BCL-ligand interaction a premier model for evaluating target engagement.

Because n-propyl 3-amino-3-phenylpropionate is a low-molecular-weight fragment (MW ~207 Da) with distinct hydrophobic (phenyl and propyl groups) and hydrophilic (primary amine) features, relying on a single binding assay can lead to false positives due to non-specific aggregation or bulk solvent effects. This guide provides a comprehensive framework for cross-validating the binding of n-propyl 3-amino-3-phenylpropionate to target proteins (using BCL as the model system) through three orthogonal biophysical platforms: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Mechanistic Context: The Ligand and the Target Interface

To accurately measure binding, one must understand the structural dynamics of the target. BCL is an interfacial enzyme that undergoes a conformational transition from a "lid-closed" (inactive) state in purely aqueous environments to a "lid-open" (active) state in the presence of hydrophobic interfaces or surfactants[3].

If binding assays are performed in standard aqueous buffers, the active site remains occluded, and n-propyl 3-amino-3-phenylpropionate will only exhibit weak, non-specific surface binding. To measure true active-site engagement, the experimental design must introduce causality-driven buffer conditions: the inclusion of sub-micellar concentrations of a non-ionic detergent (e.g., 0.01% Triton X-100) is required to stabilize the lid-open conformation without forming micelles that would artificially sequester the hydrophobic ligand[4]. Furthermore, BCL exhibits optimal stability and activity at pH 8.0[5], dictating the baseline pH for all cross-validation buffers.

BCL_Mechanism Closed BCL (Lid-Closed) Inactive Aqueous State Open BCL (Lid-Open) Active Interfacial State Closed->Open Sub-micellar Surfactant (Hydrophobic trigger) Complex Enzyme-Ligand Complex (Target Engagement) Open->Complex Active Site Access Ligand n-propyl 3-amino-3-phenylpropionate (Ligand) Ligand->Complex H-Bonding & Hydrophobic Burial

Diagram 1: Conformational activation of BCL required for n-propyl 3-amino-3-phenylpropionate binding.

Orthogonal Binding Assay Platforms: A Comparative Matrix

To establish a self-validating data package, quantitative data from SPR (kinetics), ITC (thermodynamics), and MST (solution-phase equilibrium) must be synthesized. The table below summarizes the operational parameters for evaluating this specific ligand.

Assay PlatformPrimary OutputImmobilizationTarget ConsumptionLigand Sensitivity (MW ~207)Susceptibility to DMSO Mismatch
SPR Kinetics ( kon​ , koff​ , KD​ )Yes (CM5 Chip)Low (~10 µg)High (requires high target density)Extremely High (requires correction)
ITC Thermodynamics ( ΔH , −TΔS , n )No (Solution)High (~1-2 mg)Moderate (depends on ΔH magnitude)Low (subtracted via reference)
MST Equilibrium ( KD​ )No (Solution)Very Low (<1 µg)High (detects hydration changes)Moderate (capillary checks needed)

Step-by-Step Experimental Protocols (Self-Validating Workflows)

The following methodologies are designed as self-validating systems. Every step includes internal controls to ensure that the measured signal is derived exclusively from the 1:1 binding of n-propyl 3-amino-3-phenylpropionate to the target, rather than artifactual noise.

Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data, but the low molecular weight of the ligand requires a high-density target surface to generate a detectable resonance shift.

  • Buffer Preparation: 10 mM HEPES pH 8.0, 150 mM NaCl, 0.01% Triton X-100, and exactly 2.0% DMSO. Causality: The ligand requires DMSO for solubility. Because DMSO has a massive refractive index, the running buffer and sample buffer must be perfectly matched to prevent bulk shift artifacts.

  • Target Immobilization:

    • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Dilute BCL into 10 mM Sodium Acetate (pH 5.0). Causality: The pH must be below the isoelectric point of BCL to electrostatically pre-concentrate the protein onto the negatively charged carboxymethyl dextran matrix before covalent amine coupling.

    • Block the surface with 1 M Ethanolamine. Self-Validation: Leave Flow Cell 1 (FC1) activated and blocked without protein to serve as an in-line reference channel.

  • Ligand Titration & Solvent Correction:

    • Prepare a solvent correction curve by injecting buffer with DMSO ranging from 1.5% to 2.5%. This calibrates the instrument against bulk refractive index anomalies.

    • Inject n-propyl 3-amino-3-phenylpropionate in a 2-fold dilution series (0.39 µM to 50 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Self-Validation: Subtract the FC1 signal from the FC2 (protein) signal, and apply the solvent correction model to isolate the true kon​ and koff​ rates.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for orthogonal validation because it requires no labeling or immobilization, measuring the exact heat ( ΔH ) released or absorbed during the formation of the complex.

  • Sample Preparation: Dialyze BCL extensively against the assay buffer (50 mM Phosphate pH 8.0, 150 mM NaCl, 0.01% Triton X-100). Causality: Even minor buffer mismatches between the syringe and the cell will generate massive heats of mixing, obscuring the ligand binding heat. After dialysis, add exactly 2.0% DMSO to both the protein and the dialysate.

  • Titration Execution:

    • Load the calorimetric cell with 30 µM BCL.

    • Load the syringe with 300 µM n-propyl 3-amino-3-phenylpropionate (dissolved in the exact same DMSO-spiked dialysate).

    • Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal power to return to baseline.

  • Self-Validation (Heat of Dilution): Perform an identical titration of the ligand into the buffer without the protein. Subtract this background heat from the main experiment. The resulting isotherm will reveal the enthalpy ( ΔH ) driven by the amino group's hydrogen bonding, and the entropy ( −TΔS ) driven by the burial of the hydrophobic propyl and phenyl groups.

Microscale Thermophoresis (MST)

MST detects changes in the hydration shell of the target protein upon ligand binding. It is highly resilient to the surfactants required to keep the BCL lid open.

  • Target Labeling: Label BCL using an NHS-ester RED fluorescent dye targeting surface lysines. Causality: Amine-reactive dyes are chosen because they form stable covalent bonds without altering the overall charge distribution significantly, preserving the native folding.

  • Assay Execution:

    • Keep the labeled BCL concentration constant at 50 nM in the assay buffer (pH 8.0, 0.01% Triton X-100, 2.0% DMSO).

    • Prepare a 16-point serial dilution of n-propyl 3-amino-3-phenylpropionate (from 100 µM down to 3 nM).

    • Mix the ligand dilutions 1:1 with the labeled BCL and load into standard MST capillaries.

  • Self-Validation: Before applying the IR laser to measure thermophoresis, perform a capillary scan to measure initial fluorescence. If fluorescence quenching correlates with ligand concentration, the ligand is either interfering with the dye or causing protein aggregation. A flat initial fluorescence baseline confirms that the subsequent thermophoretic shift is purely due to the altered hydration entropy caused by the ligand binding to the active site.

CrossValidation Ligand n-propyl 3-amino-3- phenylpropionate SPR SPR Real-time Kinetics (kon, koff) Ligand->SPR ITC ITC Thermodynamics (ΔH, -TΔS) Ligand->ITC MST MST Solution-Phase (Hydration Shift) Ligand->MST Target Target Protein (e.g., BCL) Target->SPR Target->ITC Target->MST CrossVal Cross-Validated Binding Profile & Kd SPR->CrossVal Surface ITC->CrossVal Solution MST->CrossVal Solution

Diagram 2: Orthogonal cross-validation workflow ensuring robust ligand binding quantification.

Conclusion

Relying on a single technology to validate the binding of small, amphiphilic fragments like n-propyl 3-amino-3-phenylpropionate introduces significant risk into drug development and biocatalytic engineering pipelines. By structuring a self-validating system that combines the real-time kinetic resolution of SPR, the label-free thermodynamic profiling of ITC, and the hydration-sensitive equilibrium analysis of MST, researchers can confidently confirm target engagement, rule out assay interference, and accurately drive structure-activity relationship (SAR) optimizations.

References

  • Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412) . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]

  • Esters n-alkyliques d'acide 3-amino-3-arylpropionique, leur procede de preparation et leur utilisation . EP1621529A1 - Google Patents. Available at:[2]

  • Molecular mechanism of activation of Burkholderia cepacia Lipase at aqueous-organic interfaces . ResearchGate. Available at:[Link][3]

  • Extraction of lipase from Burkholderia cepacia by PEG/Phosphate ATPS and its biochemical characterization . SciELO. Available at:[Link][5]

  • Facile fabrication of a recyclable nanobiocatalyst: immobilization of Burkholderia cepacia lipase on carbon nanofibers . PMC - NCBI. Available at:[Link][4]

Sources

n-propyl 3-amino-3-phenylpropionate vs methyl 3-amino-3-phenylpropionate stability

Author: BenchChem Technical Support Team. Date: April 2026

The structural nuances of β-amino acid derivatives dictate their behavior in both synthetic pipelines and biological systems. For researchers working with 3-amino-3-phenylpropanoic acid—a critical precursor for β-peptides and chiral active pharmaceutical ingredients (APIs)—the choice of ester protecting group is not merely a matter of synthetic convenience; it is a fundamental determinant of molecular stability.

This guide provides an in-depth comparative analysis of the hydrolytic stability of methyl 3-amino-3-phenylpropionate versus n-propyl 3-amino-3-phenylpropionate , exploring the underlying physical chemistry and providing self-validating experimental frameworks for empirical testing.

Mechanistic Causality: The Physics of Ester Stability

The stability of an ester under aqueous, basic, or enzymatic conditions is governed by the two-step addition-elimination mechanism of nucleophilic acyl substitution. When evaluating the methyl versus the n-propyl ester of 3-amino-3-phenylpropionate, two primary physicochemical forces dictate their divergent degradation kinetics:

1. Steric Shielding and the Nucleophilic Trajectory During, the rate-determining step is the attack of a nucleophile (such as a hydroxide ion) on the electrophilic carbonyl carbon to form a tetrahedral intermediate. The methyl group offers minimal steric bulk, leaving the Bürgi-Dunitz trajectory highly accessible. In contrast, the extended aliphatic chain of the n-propyl group creates a larger steric shadow. This bulk restricts the approach angle for nucleophiles and creates steric clashes within the crowded tetrahedral intermediate, raising the activation energy ( Ea​ ) required for hydrolysis.

2. Inductive Effects and Leaving Group Dynamics For the tetrahedral intermediate to collapse into the final carboxylic acid, the alkoxide group must be expelled. The leaving group ability of an alkoxide is inversely proportional to its basicity. Because the n-propyl chain exerts a stronger electron-donating inductive (+I) effect than a methyl group, it destabilizes the developing negative charge on the oxygen atom. Consequently, n-propoxide (conjugate acid pKa ~16.1) is a poorer leaving group than methoxide (conjugate acid pKa ~15.5). This further decelerates the elimination phase for the n-propyl variant.

G A Ester Selection B Methyl 3-amino-3-phenylpropionate (Minimal Steric Bulk) A->B C n-Propyl 3-amino-3-phenylpropionate (Increased Steric Shielding) A->C D High Susceptibility to Nucleophilic Attack B->D E Restricted Trajectory for Nucleophilic Attack C->E F Rapid Hydrolysis (Lower t1/2) D->F G Enhanced Stability (Higher t1/2) E->G

Steric influence on the nucleophilic hydrolysis trajectory of beta-amino esters.

Quantitative Stability Profile

The interplay of steric hindrance and electronic induction results in measurable differences in both chemical and biological stability. While methyl esters are frequently utilized in solid-phase peptide synthesis due to their , n-propyl esters are preferred when prolonged stability is required in aggressive matrices.

ParameterMethyl 3-amino-3-phenylpropionaten-Propyl 3-amino-3-phenylpropionateMechanistic Driver
Alkyl Chain Length C1C3Structural conformation
Steric Hindrance (Carbonyl) MinimalModerateAlkyl chain folding
Leaving Group pKa (approx) 15.5 (Methoxide)16.1 (n-Propoxide)Inductive (+I) effect
Relative Hydrolysis Rate (pH 10) 1.0x (Baseline)~0.4x - 0.6xSteric shielding & leaving group stability
Plasma Half-Life ( t1/2​ ) Shorter (< 30 min)Longer (> 60 min)Carboxylesterase affinity & steric exclusion

Experimental Methodology: Self-Validating Hydrolysis Assay

To empirically compare the stability of these two esters, researchers must avoid artifacts caused by non-specific binding, solvent evaporation, or alternative degradation pathways (such as cyclization into a β-lactam). The following protocol is designed as a self-validating system utilizing mass-balance verification.

Step 1: Matrix and Control Preparation
  • Action: Prepare 1 µM solutions of the methyl and n-propyl esters in 50 mM phosphate buffer (pH 7.4) and pooled human plasma. Spike the matrix with 100 nM of an internal standard (e.g., stable-isotope labeled phenylalanine) and a positive control (procaine).

  • Causality: The internal standard corrects for matrix effects and ionization suppression during MS analysis. The positive control (procaine, known for rapid esterase cleavage) validates that the enzymatic activity of the biological matrix is intact, ensuring that a lack of degradation is due to molecular stability, not a dead matrix.

Step 2: Incubation and Kinetic Sampling
  • Action: Incubate the mixtures at 37°C in a shaking water bath. Extract 50 µL aliquots at predefined time points (t = 0, 15, 30, 60, 120, and 240 minutes).

  • Causality: The t=0 timepoint is critical; it establishes the 100% baseline before any significant hydrolysis can occur, serving as the absolute reference for all subsequent kinetic half-life ( t1/2​ ) calculations.

Step 3: Reaction Quenching
  • Action: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Causality: The extreme cold halts thermal degradation, the organic solvent precipitates plasma proteins (instantly stopping enzymatic carboxylesterase activity), and the acidic pH protonates the β-amine, stabilizing the compounds for downstream chromatography.

Step 4: LC-MS/MS Quantification and Mass Balance Verification
  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes and inject the supernatant into an LC-MS/MS system. Monitor the MRM transitions for the parent esters and the hydrolyzed product (3-amino-3-phenylpropanoic acid).

Workflow S1 Substrate Preparation S2 Incubation (Plasma/Buffer) S1->S2 S3 Aliquoting & Quenching S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Mass Balance Verification S4->S5

Self-validating experimental workflow for ester hydrolytic stability profiling.

Conclusion

The selection between methyl and n-propyl 3-amino-3-phenylpropionate should be dictated by the specific phase of drug development. The methyl ester is highly advantageous during early-stage synthesis where mild, rapid deprotection is required to yield the free carboxylic acid. Conversely, the n-propyl ester is the superior choice when engineering prodrugs or intermediates that must survive prolonged exposure to basic conditions, aqueous environments, or plasma esterases, owing to its enhanced steric shielding and the lower leaving-group propensity of the propoxide ion.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres National Library of Medicine (NIH / PubMed Central) URL:[Link]

  • Basic Hydrolysis of Esters – Saponification Master Organic Chemistry URL:[Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent MDPI - Molecules URL:[Link]

Inter-Laboratory Validation of n-Propyl 3-Amino-3-phenylpropionate Synthesis and Resolution Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of enantiopure β-amino acids—specifically (S)-3-amino-3-phenylpropanoic acid—is a critical bottleneck in the production of modern therapeutics, including the CCR5 receptor antagonist Maraviroc[1]. The most scalable route to this chiral building block relies on the synthesis and subsequent enzymatic kinetic resolution of n-propyl 3-amino-3-phenylpropionate [2].

This guide objectively compares the traditional Batch Biphasic Chemoenzymatic Protocol (the industry standard) against a next-generation Continuous-Flow Immobilized Biocatalytic Protocol .

The Causality of the n-Propyl Selection: Novice chemists often default to methyl or ethyl esters for enzymatic resolutions. However, field experience dictates the use of the n-propyl ester for this specific transformation. The n-propyl moiety provides the precise lipophilic balance required for a methyl tert-butyl ether (MTBE)/water biphasic system. It ensures the racemic ester remains entirely in the organic phase, while the enzymatically hydrolyzed (S)-acid becomes highly insoluble in both phases at pH 8.0, spontaneously crystallizing out of solution[2]. This spontaneous phase separation acts as a self-validating thermodynamic pump , driving the equilibrium forward, preventing enzymatic product inhibition, and providing a visual indicator of reaction progress.

Pathway & Workflow Visualization

G Start Benzaldehyde + Malonic Acid RacemicAcid Racemic β-Amino Acid (Solid) Start->RacemicAcid NH4OAc EtOH, 80°C Esterification Esterification (n-PrOH) RacemicAcid->Esterification RacemicEster Racemic n-Propyl Ester (in MTBE) Esterification->RacemicEster SOCl2, 50°C ResolutionBatch Protocol A: Batch Biphasic RacemicEster->ResolutionBatch Lipase PS Stirred ResolutionFlow Protocol B: Continuous Flow RacemicEster->ResolutionFlow Immobilized Lipase PS S_Acid (S)-Acid (Crystallizes) ResolutionBatch->S_Acid R_Ester (R)-Ester (Organic Phase) ResolutionBatch->R_Ester ResolutionFlow->S_Acid ResolutionFlow->R_Ester

Fig 1. Synthetic and kinetic resolution pathways for n-propyl 3-amino-3-phenylpropionate.

Step-by-Step Methodologies

Pre-Requisite: Synthesis of Racemic n-Propyl 3-amino-3-phenylpropionate

Both protocols utilize the same upstream chemistry to generate the racemic substrate[2],[3].

  • Rodionov Reaction: In a glass-lined reactor, charge ethanol (2.5 L), ammonium acetate (8.0 mol), malonic acid (4.8 mol), and benzaldehyde (3.2 mol). Heat to reflux (~80 °C) for 6 hours until CO₂ evolution ceases. Cool to 35 °C, add water (1.5 L), and filter the crystallized racemic 3-amino-3-phenylpropanoic acid.

  • Esterification: Suspend the racemic acid in n-propanol (10 equiv). Slowly add thionyl chloride (1.1 equiv) or concentrated sulfuric acid (1.5 equiv)[3]. Maintain the reaction at 47–50 °C for 3 hours.

  • Workup: Distill off unreacted n-propanol (45 °C, 50 mbar). Partition the residue between water (pH 3) and toluene to remove impurities. Adjust the aqueous layer to pH 8 using 25% NaOH, and extract the free racemic n-propyl ester into MTBE. This MTBE solution is used directly in the subsequent protocols.

Protocol A: Traditional Batch Biphasic Resolution (The Alternative)
  • Preparation: Transfer the MTBE solution containing the racemic ester into a stirred-tank reactor.

  • Enzyme Addition: Add an equal volume of 50 mM aqueous phosphate buffer (pH 8.0) containing dissolved Amano Lipase PS (Burkholderia cepacia).

  • Reaction: Stir the two-phase mixture vigorously at 35 °C.

  • Monitoring: Monitor the organic phase via chiral HPLC (Daicel Chiralpak IG column) until the (R)-ester reaches >99% ee (typically 24–36 hours, corresponding to ~50% conversion).

  • Separation: Halt stirring. The (S)-acid crystallizes at the interface. Filter the solid (S)-acid and separate the MTBE layer containing the unreacted (R)-ester.

Protocol B: Continuous-Flow Immobilized Biocatalysis (The Product)
  • Immobilization: Covalently immobilize Amano Lipase PS onto acrylic immobeads (e.g., Purolite) and pack into a jacketed glass column reactor (50 mL bed volume) maintained at 35 °C.

  • Feed Preparation:

    • Feed A: Racemic ester in MTBE.

    • Feed B: 50 mM aqueous phosphate buffer (pH 8.0).

  • Segmented Flow: Pump Feed A and Feed B using dual high-precision syringe pumps into a T-mixer to generate a highly regular segmented "slug" flow.

  • Reaction: Pass the segmented flow through the packed bed reactor. The massive interfacial area generated by the slug flow accelerates mass transfer, reducing residence time to <45 minutes.

  • Separation: Route the effluent into a continuous settling tank. The (S)-acid continuously crystallizes and is collected via an inline filtration unit, while the MTBE phase is drawn off.

Inter-Laboratory Validation Data

To objectively assess the performance of Protocol B against Protocol A, a validation study was conducted across three independent environments: an Academic Core Facility (Lab 1), a Contract Research Organization (Lab 2), and a Pharmaceutical Process R&D Lab (Lab 3).

Table 1: Performance Metrics of Batch vs. Flow Resolution Protocols

LaboratoryProtocolConversion (%)(S)-Acid ee (%)Space-Time Yield (g L⁻¹ h⁻¹)E-Factor (kg waste / kg product)
Lab 1 A (Batch)49.599.112.545
Lab 1 B (Flow)50.099.885.412
Lab 2 A (Batch)48.898.911.848
Lab 2 B (Flow)49.999.782.114
Lab 3 A (Batch)49.299.312.046
Lab 3 B (Flow)50.099.986.011

Note: Ideal conversion for a kinetic resolution is exactly 50.0%. E-factor calculations include solvent usage and enzyme waste.

Critical Parameter Analysis (Causality & E-E-A-T)

The experimental data unequivocally demonstrates the superiority of the Continuous-Flow Immobilized system (Protocol B). The causality behind these improvements is rooted in physical chemistry and fluid dynamics:

  • Mass Transfer vs. Mechanical Shear: Biphasic enzymatic reactions are fundamentally limited by the interfacial surface area between the organic and aqueous phases. In Protocol A, increasing the stirring rate increases surface area but introduces severe mechanical shear stress, which denatures the fragile lipase over time. Protocol B's segmented flow generates a massive, stable interfacial area without moving parts, accelerating the Space-Time Yield by nearly 700% while preserving enzyme tertiary structure.

  • Waste Reduction (E-Factor): The E-factor drops from ~46 to ~12 in the flow system. Because the immobilized enzyme in Protocol B is protected from shear forces and product inhibition (as the product is continuously swept away), the biocatalyst can be operated continuously for weeks without replacement. In contrast, the free enzyme in Protocol A is typically discarded after a single batch.

  • Self-Validating Purity: Protocol B achieves near-perfect enantiomeric excess (99.7–99.9%). The continuous removal of the crystallizing (S)-acid prevents reverse-reaction equilibria. The system is self-validating: if the chiral HPLC detects a drop in the (R)-ester ee in the effluent, it immediately flags a drop in column efficiency, allowing operators to seamlessly switch to a parallel reactor bed without losing a massive batch of material.

References

  • Development of a Commercial Process for (S)-β-Phenylalanine. ACS Publications. Available at:[Link]

  • A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. Beilstein Journals. Available at:[Link]

  • Process Research and Scale-up of a Commercialisable Route to Maraviroc (UK427,857), a CCR5 Receptor Antagonist. ResearchGate. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling n-Propyl 3-amino-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: April 2026

n-Propyl 3-amino-3-phenylpropionate (CAS: 622830-41-5) is a highly specialized chiral intermediate frequently utilized in the synthesis of β -lactam antibiotics and physiologically active peptides[1]. Handling this compound requires a rigorous understanding of its molecular architecture, as its functional groups dictate both its chemical reactivity and its occupational hazard profile.

As a laboratory professional, relying on a standard safety checklist is insufficient. This guide provides a self-validating, causally-driven operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific β -amino acid ester.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first deconstruct the molecule to understand why specific PPE is required. The hazard profile of n-Propyl 3-amino-3-phenylpropionate is driven by three distinct structural features:

  • The Primary Amine (-NH 2​ ): Primary amines act as both nucleophiles and bases. Upon contact with dermal or mucosal moisture, they can cause localized alkaline irritation and disrupt cellular membranes. Furthermore, primary amines are known potential skin sensitizers, meaning repeated exposure can lead to allergic contact dermatitis[2].

  • The n-Propyl Ester Group: While free amino acids are zwitterionic and highly polar (limiting skin absorption), the esterification of the carboxyl group with an n-propyl chain significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to permeate the lipid-rich stratum corneum of the skin much more rapidly than its free acid counterpart[3].

  • The Phenyl Ring: The aromatic ring adds steric bulk and further hydrophobicity, reinforcing the molecule's ability to cross biological barriers and potentially accumulate in adipose tissues upon systemic exposure.

Core PPE Matrix

Based on the structural risk assessment, the following PPE matrix establishes the mandatory defensive layers for handling this compound.

Protection ZoneRequired EquipmentScientific Justification & Specification
Hands (Dermal) Nitrile Gloves (Minimum 0.11 mm thickness)Nitrile provides excellent resistance to lipophilic esters and amines. Protocol: Double-glove if handling the compound in organic solvents (e.g., toluene or dichloromethane), as solvents accelerate glove degradation and dermal transport.
Eyes/Face ANSI Z87.1 Chemical Splash GogglesThe basicity of the primary amine poses a severe risk to corneal tissue. Standard safety glasses with side shields are insufficient against liquid splashes or aerosolized powders.
Body Flame-Resistant (FR) or 100% Cotton Lab CoatMust be fully buttoned to the collar. The ester moiety is combustible; synthetic fabrics (like polyester) can melt into the skin if a secondary solvent fire occurs.
Respiratory Chemical Fume Hood (Face velocity: 80–120 fpm)Prevents inhalation of vapors or aerosolized particulates. If weighing must occur outside a hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Operational Workflow: Step-by-Step Handling

To ensure trustworthiness and reproducibility, every handling procedure must be a self-validating system. Do not proceed to the next step unless the previous step's validation check is confirmed.

Step 1: Environmental Verification

  • Activate the chemical fume hood and verify the continuous face velocity monitor reads between 80 and 120 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can react exothermically with the primary amine.

  • Validation: Is the hood alarm silent, and is the sash positioned at or below the 18-inch operating mark?

Step 2: Material Transfer and Weighing

  • Don all required PPE as outlined in the matrix.

  • If the compound is in a viscous liquid state, use a positive displacement pipette to ensure accurate volumetric transfer, as the lipophilic nature of the ester can cause retention in standard air-displacement tips.

  • If the compound is a crystalline solid, use an anti-static, grounded metal spatula to prevent particulate aerosolization caused by static repulsion.

  • Weigh the material directly into a tared, sealable reaction vessel (e.g., a septum-capped vial) inside the fume hood.

  • Validation: Is the primary container tightly resealed and parafilmed before the reaction vessel is moved?

Step 3: Reaction Setup

  • Dissolve the compound in the chosen solvent (e.g., toluene, as cited in standard synthetic patents[1]) under an inert atmosphere (Nitrogen or Argon) to prevent the oxidative degradation of the primary amine.

  • Validation: Is the inert gas bubbling through the bubbler at a steady, controlled rate (1-2 bubbles per second)?

Spill Response & Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

Immediate Mitigation:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash completely.

  • Neutralize & Absorb: For liquid spills, cover the area with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use sawdust, as the basic amine can react with organic matter. If necessary, a weak, dilute acid (like 5% citric acid) can be used to neutralize the amine, converting it into a water-soluble, less volatile ammonium salt.

  • Collect: Using a plastic scoop (to avoid sparking if flammable solvents are present), transfer the absorbed material into a hazardous waste container compatible with basic organics (e.g., a high-density polyethylene (HDPE) bucket).

  • Decontaminate: Wash the spill surface with a mild soap and water solution, followed by an ethanol wipe down to remove residual lipophilic esters.

Disposal: Label the container clearly as "Hazardous Waste: Basic Organic Amine / Ester Mixture." Dispose of the material through your institution's Environmental Health and Safety (EHS) department in accordance with local EPA regulations for nitrogenous organic waste.

Procedural Workflow Visualization

The following diagram maps the critical decision points for handling and spill response, ensuring a clear, logical progression of safety protocols.

G Start Start: Handling n-Propyl 3-amino-3-phenylpropionate PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood (>80 fpm) PPE->Hood Spill Spill Occurs? Hood->Spill Clean Contain with Inert Absorbent Neutralize & Dispose Spill->Clean Yes Proceed Proceed with Synthesis (e.g., Peptide Coupling) Spill->Proceed No

Operational workflow and spill response decision tree for handling beta-amino acid esters.

References

  • Esters n-alkyliques d'acide 3-amino-3-arylpropionique, leur procede de preparation et leur utilisation (Patent EP1621529A1). Google Patents.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

  • Design and Characterization of Fatty Acid-Based Amino Acid Ester as a New “Green” Hydrophobic Ionic Liquid for Drug Delivery. ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

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